molecular formula C39H58O5 B15594238 Dammarenediol II 3-O-caffeate

Dammarenediol II 3-O-caffeate

Cat. No.: B15594238
M. Wt: 606.9 g/mol
InChI Key: YVMAYTYEFBTXFR-SDDBNJCTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dammarenediol II 3-O-caffeate is a useful research compound. Its molecular formula is C39H58O5 and its molecular weight is 606.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C39H58O5

Molecular Weight

606.9 g/mol

IUPAC Name

[(3R,5S,8S,9S,10S,13S,14S,17R)-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C39H58O5/c1-25(2)10-9-20-39(8,43)28-17-22-37(6)27(28)13-15-32-36(5)21-19-33(35(3,4)31(36)18-23-38(32,37)7)44-34(42)16-12-26-11-14-29(40)30(41)24-26/h10-12,14,16,24,27-28,31-33,40-41,43H,9,13,15,17-23H2,1-8H3/b16-12+/t27-,28+,31+,32-,33+,36+,37-,38-,39+/m0/s1

InChI Key

YVMAYTYEFBTXFR-SDDBNJCTSA-N

Origin of Product

United States

Foundational & Exploratory

Dammarenediol II 3-O-caffeate: A Technical Guide to its Natural Occurrence and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dammarenediol II 3-O-caffeate is a naturally occurring dammarane-type triterpenoid (B12794562) ester. This technical guide provides a comprehensive overview of its known natural source, detailed protocols for its isolation and purification, and its spectroscopic characterization. The information presented is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery who are interested in this class of compounds.

Natural Occurrence

This compound has been identified as a constituent of Ostryopsis nobilis , a plant species belonging to the family Betulaceae. This compound has been isolated from both the leaves and the root bark of this plant, indicating its distribution in different plant tissues.

Isolation Protocols

The isolation of this compound from Ostryopsis nobilis involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are based on methodologies reported for the isolation of triterpenoids from this plant.

Extraction from Ostryopsis nobilis Leaves

A detailed experimental workflow for the extraction of this compound from the leaves of Ostryopsis nobilis is outlined below.

Extraction_Workflow_Leaves Start Dried and Powdered Leaves of Ostryopsis nobilis Extraction Extraction with 95% Ethanol (B145695) Start->Extraction Concentration Concentration under Reduced Pressure Extraction->Concentration Crude_Extract Crude Ethanol Extract Concentration->Crude_Extract Suspension Suspension in Water Crude_Extract->Suspension Partitioning Partitioning with Petroleum Ether, Ethyl Acetate (B1210297), and n-Butanol Suspension->Partitioning PE_Fraction Petroleum Ether Fraction Partitioning->PE_Fraction Non-polar EtOAc_Fraction Ethyl Acetate Fraction (Contains this compound) Partitioning->EtOAc_Fraction Medium-polar nBuOH_Fraction n-Butanol Fraction Partitioning->nBuOH_Fraction Polar Aqueous_Phase Aqueous Phase Partitioning->Aqueous_Phase Highly polar Chromatography Further Chromatographic Purification EtOAc_Fraction->Chromatography

Caption: Workflow for the extraction and initial fractionation of Ostryopsis nobilis leaves.

Experimental Details:

  • Plant Material: Air-dried and powdered leaves of Ostryopsis nobilis are used as the starting material.

  • Extraction: The powdered leaves are extracted exhaustively with 95% ethanol at room temperature.

  • Concentration: The resulting ethanol extract is concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity: petroleum ether, ethyl acetate, and n-butanol. This compound is primarily found in the ethyl acetate fraction.

Isolation from Ostryopsis nobilis Root Bark

The protocol for isolating this compound from the root bark is similar in principle, involving extraction and chromatographic separation.

Isolation_Workflow_Root_Bark Start Dried and Powdered Root Bark of Ostryopsis nobilis Extraction Extraction with Acetone (B3395972) Start->Extraction Concentration Concentration to Yield Crude Extract Extraction->Concentration Crude_Extract Crude Acetone Extract Concentration->Crude_Extract Silica_Gel_CC Silica (B1680970) Gel Column Chromatography Crude_Extract->Silica_Gel_CC Gradient_Elution Gradient Elution (e.g., Chloroform-Methanol) Silica_Gel_CC->Gradient_Elution Fraction_Collection Collection of Fractions Gradient_Elution->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Purification Further Purification of Positive Fractions (e.g., Sephadex LH-20, HPLC) TLC_Analysis->Purification Pure_Compound This compound Purification->Pure_Compound

Caption: General workflow for the isolation of this compound from root bark.

Experimental Details:

  • Extraction: The air-dried and powdered root bark of Ostryopsis nobilis is extracted with acetone.

  • Chromatography: The concentrated acetone extract is subjected to silica gel column chromatography.

  • Elution: The column is typically eluted with a gradient of chloroform (B151607) and methanol.

  • Purification: Fractions containing the target compound, as identified by Thin Layer Chromatography (TLC), are combined and may require further purification using techniques such as Sephadex LH-20 column chromatography or High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

Structural Characterization and Data

The structure of this compound is elucidated using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR experiments like COSY, HSQC, and HMBC).

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyData
Molecular Formula C₃₉H₅₈O₅
Molecular Weight 622.88 g/mol
Appearance White powder
¹H NMR (CDCl₃) Signals corresponding to the dammarane (B1241002) skeleton and the caffeoyl moiety. Key signals include those for olefinic protons of the caffeoyl group and methyl groups of the triterpenoid core.
¹³C NMR (CDCl₃) Approximately 39 distinct carbon signals consistent with the proposed structure, including carbonyl and olefinic carbons of the caffeate group, and characteristic signals for the dammarane framework.
Mass Spectrometry ESI-MS or HR-ESI-MS data provides the exact mass, confirming the molecular formula.

Note: Detailed, specific chemical shift values from NMR spectra would be reported in the primary literature and should be consulted for unambiguous identification.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the biological activities and associated signaling pathways of this compound. However, related compounds offer insights into its potential pharmacological relevance.

  • Dammarane Triterpenoids: This class of compounds, particularly ginsenosides (B1230088) from Panax species (for which Dammarenediol II is a precursor), exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

  • Caffeic Acid and its Esters: Caffeic acid and its derivatives are well-known for their potent antioxidant and anti-inflammatory properties. The presence of the caffeoyl moiety in this compound suggests that it may also possess similar activities.

Further research is warranted to elucidate the specific biological functions and mechanisms of action of this compound.

Conclusion

This compound is a naturally occurring triterpenoid ester found in Ostryopsis nobilis. Its isolation can be achieved through standard phytochemical techniques involving solvent extraction and multi-step chromatography. While its detailed biological activity profile remains to be fully characterized, its structural components suggest potential for antioxidant and anti-inflammatory properties. This guide provides a foundational resource for researchers to further explore the chemistry and pharmacology of this compound.

The Biosynthetic Pathway of Dammarenediol II 3-O-caffeate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Dammarenediol II 3-O-caffeate, a molecule of interest for its potential pharmacological applications. The guide details the enzymatic steps leading to the formation of its two key precursors, the triterpenoid (B12794562) dammarenediol-II and the phenylpropanoid-derived caffeoyl-CoA. It further postulates the final esterification step and outlines experimental approaches for the identification and characterization of the yet-to-be-discovered acyltransferase. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, metabolic engineering, and drug discovery.

Introduction to this compound

This compound is a natural product that combines a tetracyclic triterpene skeleton with a phenylpropanoid moiety. Triterpenoids, such as dammarenediol-II, are known for their diverse pharmacological activities, forming the backbone of compounds like ginsenosides.[1][2] Caffeic acid and its derivatives are also recognized for their antioxidant and other health-beneficial properties. The esterification of these two moieties suggests a synergistic or unique bioactivity profile for this compound, making its biosynthesis a subject of significant interest for potential biotechnological production and therapeutic development.

The Biosynthetic Pathway: A Two-Branched Approach

The biosynthesis of this compound is a convergence of two major secondary metabolic pathways: the terpenoid biosynthesis pathway and the phenylpropanoid biosynthesis pathway.

Biosynthesis of the Triterpenoid Backbone: Dammarenediol-II

The formation of dammarenediol-II begins with the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways. These precursors are sequentially condensed to form farnesyl pyrophosphate (FPP), two molecules of which are then joined to create squalene. Squalene is subsequently epoxidized to 2,3-oxidosqualene (B107256), the final linear precursor for the cyclization reaction.[3][4]

The key enzymatic step in the formation of the dammarane (B1241002) skeleton is the cyclization of 2,3-oxidosqualene, catalyzed by Dammarenediol-II synthase (DDS) , an oxidosqualene cyclase (OSC).[5][6][7] This enzyme directs the intricate cyclization cascade to specifically form the 20S isomer of dammarenediol-II.[8]

Biosynthesis of the Acyl Donor: Caffeoyl-CoA

The caffeoyl moiety is derived from the phenylpropanoid pathway, which starts with the amino acid L-phenylalanine. A series of enzymatic reactions, including deamination by phenylalanine ammonia-lyase (PAL), hydroxylation by cinnamate (B1238496) 4-hydroxylase (C4H), and another hydroxylation by p-coumarate 3-hydroxylase (C3H), leads to the formation of caffeic acid. Caffeic acid is then activated to its high-energy thioester, caffeoyl-CoA , by the action of a 4-coumarate:CoA ligase (4CL). This activated form is the acyl donor for the final esterification step.

The Final Esterification Step: A Putative Acyltransferase

The final step in the biosynthesis of this compound is the transfer of the caffeoyl group from caffeoyl-CoA to the 3-hydroxyl position of dammarenediol-II. This reaction is catalyzed by a putative acyltransferase . Based on known plant acyltransferases that act on secondary metabolites, this enzyme likely belongs to one of two major families: the BAHD family of acyl-CoA-dependent acyltransferases or the serine carboxypeptidase-like (SCPL) acyltransferase family.[9][10] While BAHD acyltransferases directly utilize acyl-CoAs, SCPL acyltransferases use 1-O-β-glucose esters as the acyl donor.[8][9] Given that caffeoyl-CoA is the direct product of the phenylpropanoid pathway, a BAHD acyltransferase is a strong candidate for this reaction. However, the involvement of an SCPL acyltransferase, which would require the intermediate formation of caffeoyl-glucose, cannot be ruled out. To date, the specific acyltransferase responsible for the formation of this compound has not been functionally characterized.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. The following tables summarize the available production titers for the precursor dammarenediol-II in various heterologous systems. Enzyme kinetic data for the key enzymes remain largely uncharacterized in the literature.

Host OrganismGenetically Engineered EnzymesDammarenediol-II TiterReference
Chlamydomonas reinhardtiiPgDDS, PgCYP716A47, AtCPR~2.6 mg/L[4]
Saccharomyces cerevisiaeDammarenediol-II synthase (DS) and other pathway genesNot specified
Nicotiana tabacum (cell suspension)PgDDS5.2 mg/L[11][12]

Note: This table represents a selection of reported values and may not be exhaustive. Production titers are highly dependent on the specific strain, culture conditions, and genetic modifications.

Experimental Protocols

This section provides generalized protocols for the key experiments required to study the biosynthetic pathway of this compound. These protocols are based on methodologies reported in the literature for similar enzymes and compounds and will require optimization for specific experimental conditions.

Heterologous Expression and Purification of Dammarenediol-II Synthase and Candidate Acyltransferases

This protocol describes the expression of target enzymes in E. coli and their subsequent purification.

4.1.1. Gene Cloning and Vector Construction

  • Amplify the full-length coding sequence of the target gene (e.g., DDS or a candidate acyltransferase from a relevant plant species) by PCR using gene-specific primers.

  • Clone the PCR product into a suitable expression vector (e.g., pET-28a(+) for N-terminal His-tagging).

  • Verify the construct by DNA sequencing.

4.1.2. Protein Expression

  • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.

  • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

  • Continue to grow the culture at a lower temperature (e.g., 16-25°C) for 12-16 hours to enhance soluble protein production.

4.1.3. Protein Purification

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and lysozyme).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-50 mM).

  • Elute the His-tagged protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).

  • Analyze the purified protein by SDS-PAGE.

  • If necessary, perform further purification steps such as size-exclusion chromatography.

In Vitro Enzyme Assays

4.2.1. Dammarenediol-II Synthase (DDS) Assay

  • Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), the substrate 2,3-oxidosqualene (solubilized with a detergent like Triton X-100), and the purified DDS enzyme.

  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

  • Extract the product, dammarenediol-II, with the organic solvent.

  • Evaporate the solvent and redissolve the residue in a suitable solvent for analysis.

  • Analyze the product by GC-MS or LC-MS.[13][14]

4.2.2. Putative Acyltransferase Assay (BAHD-type)

  • Prepare a reaction mixture containing assay buffer (e.g., 100 mM potassium phosphate buffer pH 7.0), dammarenediol-II (the acyl acceptor), caffeoyl-CoA (the acyl donor), and the purified candidate acyltransferase.[15]

  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

  • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or by acidification.

  • Extract the product, this compound.

  • Analyze the reaction products by LC-MS/MS to detect the formation of the expected ester.[16]

Product Identification and Quantification by LC-MS/MS
  • Chromatographic Separation: Use a C18 reversed-phase HPLC column. Develop a gradient elution method using water with 0.1% formic acid (solvent A) and acetonitrile (B52724) with 0.1% formic acid (solvent B).

  • Mass Spectrometry Detection: Use an electrospray ionization (ESI) source in either positive or negative ion mode.

  • Identification: Identify this compound by its specific retention time and its characteristic mass-to-charge ratio (m/z) in full scan mode. Confirm the identity by comparing its fragmentation pattern (MS/MS) with that of an authentic standard (if available) or by high-resolution mass spectrometry to determine its elemental composition.[1][14]

  • Quantification: For quantitative analysis, operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Select a specific precursor ion and one or more product ions for this compound and an internal standard. Develop a calibration curve using a series of known concentrations of an authentic standard.[17]

Signaling Pathways and Regulation

The biosynthesis of both terpenoids and phenylpropanoids is known to be regulated by various signaling molecules, with methyl jasmonate (MeJA) being a key elicitor.[18][19] MeJA and its active form, jasmonic acid-isoleucine (JA-Ile), trigger a signaling cascade that leads to the activation of transcription factors, which in turn upregulate the expression of biosynthetic genes.

In the context of dammarenediol-II biosynthesis in Panax ginseng, MeJA treatment has been shown to upregulate the expression of DDS.[8] This signaling pathway involves the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, which then allows for the activation of MYC transcription factors that bind to the promoters of target genes.

The phenylpropanoid pathway is also known to be induced by various stresses and developmental cues, often involving transcription factors from the MYB, bHLH, and WRKY families. The co-regulation of both the terpenoid and phenylpropanoid pathways is crucial for the production of this compound, and it is likely that a complex network of transcription factors orchestrates the expression of genes from both pathways in response to specific signals.

Visualizations

Figure 1: Proposed biosynthetic pathway of this compound.

Experimental_Workflow start Identify Candidate Acyltransferase Gene clone Clone Gene into Expression Vector start->clone express Heterologous Expression in E. coli clone->express purify Purify Recombinant Protein (e.g., Ni-NTA) express->purify assay In Vitro Enzyme Assay (Dammarenediol-II + Caffeoyl-CoA) purify->assay analyze Product Analysis by LC-MS/MS assay->analyze characterize Enzyme Kinetics & Substrate Specificity analyze->characterize

Figure 2: Workflow for the identification and characterization of the putative acyltransferase.

Signaling_Pathway cluster_genes Target Gene Expression MeJA Methyl Jasmonate (MeJA) JA_Ile JA-Ile MeJA->JA_Ile COI1 COI1 Receptor JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ promotes degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses DDS_gene DDS Gene MYC2->DDS_gene activates Acyltransferase_gene Acyltransferase Gene (Putative) MYC2->Acyltransferase_gene activates (hypothesized)

Figure 3: Simplified jasmonate signaling pathway regulating the biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of this compound represents an intersection of major plant secondary metabolic pathways. While the pathways leading to its precursors, dammarenediol-II and caffeoyl-CoA, are relatively well-understood, the final esterification step remains a key area for future research. The identification and characterization of the specific acyltransferase responsible for this reaction will be crucial for several reasons:

  • Complete Elucidation of the Pathway: It will provide the final piece of the puzzle in understanding how this complex natural product is synthesized.

  • Metabolic Engineering: The identified gene can be used in synthetic biology approaches to produce this compound in microbial or plant-based systems, enabling a sustainable supply for research and development.

  • Understanding Metabolic Networks: It will provide insights into the substrate specificity of acyltransferases and the cross-talk between the terpenoid and phenylpropanoid pathways.

Future research should focus on transcriptome analysis of plants known to produce this compound or similar compounds to identify candidate acyltransferase genes. Subsequent heterologous expression and in vitro assays, as outlined in this guide, will be necessary to confirm their function. The elucidation of this complete biosynthetic pathway holds significant promise for the production and exploration of this potentially valuable bioactive compound.

References

"Dammarenediol II 3-O-caffeate" chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Dammarenediol II 3-O-caffeate, a naturally occurring triterpenoid (B12794562) derivative. This guide details its chemical structure, known and inferred properties, and potential biological activities, supported by available data and methodologies.

Chemical Structure and Properties

This compound is a complex molecule formed by the esterification of Dammarenediol II with caffeic acid.

Chemical Structure:

The core structure is that of Dammarenediol II, a tetracyclic triterpenoid of the dammarane (B1241002) type. The caffeoyl moiety is attached at the 3-O position.

  • Dammarenediol II: A dammarane-type sapogenin that serves as a key precursor in the biosynthesis of ginsenosides.[1][2] It is produced from 2,3-oxidosqualene (B107256) through cyclization catalyzed by the enzyme dammarenediol-II synthase.[1]

  • Caffeic Acid: A well-known phenolic acid with potent antioxidant properties.

Physicochemical Properties:

Specific experimental data for this compound is limited. The properties in the table below are a combination of data for the parent compound, Dammarenediol II, and the caffeoyl moiety, along with calculated values for the complete molecule.

PropertyValueSource/Method
Molecular Formula C39H56O5Calculated
Molecular Weight 620.86 g/mol Calculated
CAS Number Not availableN/A
IUPAC Name (3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl (E)-3-(3,4-dihydroxyphenyl)acrylateGenerated
SMILES (Canonical) CC(=CCC--INVALID-LINK--([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC--INVALID-LINK--OC(=O)/C=C/C5=CC(=C(C=C5)O)O)C)C)C)O)CGenerated
Melting Point of Dammarenediol II ~133-135 °CExperimental Data

Biosynthesis and Isolation

Dammarenediol II is a key intermediate in the biosynthetic pathway of dammarane-type ginsenosides, which are the primary active components of ginseng.[1] The biosynthesis originates from the mevalonate (B85504) pathway, leading to the formation of 2,3-oxidosqualene, which is then cyclized to Dammarenediol II. The esterification with caffeic acid at the 3-O position is a subsequent modification.

Isolation:

experimental_workflow plant_material Plant Material (e.g., leaves, stems) extraction Solvent Extraction (e.g., Ethanol, Methanol) plant_material->extraction partition Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) extraction->partition chromatography Column Chromatography (Silica Gel, Sephadex) partition->chromatography hplc Preparative HPLC chromatography->hplc compound Isolated this compound hplc->compound signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus translocation iNOS iNOS Nucleus->iNOS transcription TNFa TNF-α Nucleus->TNFa transcription IL12 IL-12 Nucleus->IL12 transcription Compound Dammarenediol II 3-O-caffeate Compound->IKK inhibition Compound->NFkB inhibition

References

Spectroscopic and Biosynthetic Insights into Dammarenediol II 3-O-caffeate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dammarenediol II 3-O-caffeate is a naturally occurring triterpenoid (B12794562) ester, a class of compounds known for their diverse pharmacological activities. This technical guide provides a detailed overview of the spectroscopic characteristics of this compound. While experimental data for the complete molecule is sparse in publicly available literature, this document offers a comprehensive analysis based on the well-documented spectroscopic data of its constituent moieties: Dammarenediol II and a caffeate ester. Predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data are presented in structured tables for clarity. Furthermore, this guide outlines relevant experimental protocols for the isolation and characterization of similar natural products and details the biosynthetic pathway of the Dammarenediol II core.

Introduction

This compound is a natural product that has been identified in plant species such as Ostryopsis nobilis.[1][2][3] It belongs to the dammarane (B1241002) family of tetracyclic triterpenes, which are recognized for their potential therapeutic properties. The molecule is an ester formed between the 3-hydroxyl group of Dammarenediol II and the carboxyl group of caffeic acid. Understanding the spectroscopic signature of this compound is crucial for its identification, characterization, and further investigation in drug discovery and development.

Predicted Spectroscopic Data

Due to the limited availability of complete, published experimental spectra for this compound, the following sections provide a predicted spectroscopic profile based on the known data of Dammarenediol II and caffeic acid esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of this compound is predicted to be a composite of the signals from the Dammarenediol II backbone and the caffeate moiety, with specific shifts indicative of the ester linkage at the C-3 position.

2.1.1. 1H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the triterpenoid methyl groups, olefinic protons, and the protons of the caffeate group. The H-3 proton of the Dammarenediol II core will experience a downfield shift due to the deshielding effect of the adjacent ester carbonyl group.

Table 1: Predicted 1H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Dammarenediol II Moiety
H-3~4.5 - 4.7ddShifted downfield due to esterification
H-12~3.5 - 3.7m
H-24~5.1tOlefinic proton
Methyl Protons (approx.)0.7 - 1.7sMultiple singlet signals for the eight methyl groups
Caffeate Moiety
H-7' (α)~6.3dJ ≈ 16 Hz, trans-olefinic proton
H-8' (β)~7.6dJ ≈ 16 Hz, trans-olefinic proton
H-2'~7.0 - 7.2dAromatic proton
H-5'~6.8 - 6.9dAromatic proton
H-6'~6.9 - 7.1ddAromatic proton

2.1.2. 13C NMR Spectroscopy

The carbon NMR spectrum will display signals corresponding to the 30 carbons of the Dammarenediol II skeleton and the 9 carbons of the caffeate group. The C-3 carbon of the Dammarenediol II moiety is expected to be shifted downfield, while the adjacent carbons (C-2 and C-4) will experience a slight upfield shift upon esterification.

Table 2: Predicted 13C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm) Notes
Dammarenediol II Moiety
C-3~80 - 82Shifted downfield due to esterification
C-20~72 - 74
C-24~124 - 126Olefinic carbon
C-25~131 - 133Olefinic carbon
Caffeate Moiety
C-9' (C=O)~166 - 168Ester carbonyl
C-8' (β)~145 - 147Olefinic carbon
C-7' (α)~115 - 117Olefinic carbon
C-1'~126 - 128Aromatic carbon
C-2'~114 - 116Aromatic carbon
C-3'~145 - 147Aromatic carbon bearing a hydroxyl group
C-4'~148 - 150Aromatic carbon bearing a hydroxyl group
C-5'~115 - 117Aromatic carbon
C-6'~121 - 123Aromatic carbon
Mass Spectrometry (MS)

The mass spectrum of this compound (Molecular Formula: C₃₉H₅₈O₅, Molecular Weight: 606.88 g/mol ) is expected to show a prominent molecular ion peak in high-resolution mass spectrometry (HRMS). The fragmentation pattern in MS/MS would likely involve the neutral loss of the caffeoyl group and subsequent fragmentations of the Dammarenediol II core.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z (predicted) Ion/Fragment Notes
606.4281[M]+Molecular ion
588.4175[M-H₂O]+Loss of a water molecule
427.3627[M - Caffeoyl group]+Loss of the caffeoyl moiety (C₉H₇O₃)
409.3521[M - Caffeoyl group - H₂O]+Subsequent loss of water from the Dammarenediol II fragment
163.0395[Caffeic acid - H₂O]+Fragment corresponding to the caffeoyl moiety
Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key absorption bands are expected for the hydroxyl, ester carbonyl, and aromatic functionalities.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibration
~3400O-HStretching (from the caffeate and C-20 hydroxyls)
~2950C-HStretching (aliphatic)
~1710C=OStretching (ester carbonyl)
~1630C=CStretching (olefinic and aromatic)
~1600, ~1520C=CStretching (aromatic ring)
~1270, ~1170C-OStretching (ester)

Experimental Protocols

While a specific protocol for the isolation of this compound is not detailed in the available literature, a general methodology can be inferred from the isolation of similar triterpenoids and phenolic esters from plant sources.

General Isolation and Purification Workflow

The following diagram outlines a typical workflow for the extraction and isolation of compounds like this compound from plant material.

G Start Plant Material (e.g., root bark) Extraction Extraction with organic solvents (e.g., methanol, ethanol) Start->Extraction Concentration Concentration of the crude extract Extraction->Concentration Partitioning Solvent-solvent partitioning (e.g., hexane, ethyl acetate, butanol) Concentration->Partitioning ColumnChromatography Column Chromatography (Silica gel, Sephadex) Partitioning->ColumnChromatography FractionCollection Fraction Collection and TLC analysis ColumnChromatography->FractionCollection Purification Further purification by HPLC FractionCollection->Purification IsolatedCompound Isolated this compound Purification->IsolatedCompound

Caption: General workflow for the isolation of this compound.
Spectroscopic Analysis

  • NMR Spectroscopy: 1H, 13C, and 2D NMR (COSY, HSQC, HMBC) spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using deuterated solvents like CDCl₃ or CD₃OD.

  • Mass Spectrometry: High-resolution mass spectra would be obtained using techniques such as ESI-TOF or Orbitrap MS to determine the accurate mass and elemental composition. MS/MS fragmentation would be performed to elucidate the structure.

  • IR Spectroscopy: The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.

Biosynthesis of Dammarenediol II

Dammarenediol II is a key precursor in the biosynthesis of dammarane-type ginsenosides.[4][5] Its biosynthesis begins with the cyclization of 2,3-oxidosqualene, a common intermediate in triterpenoid synthesis.[4][5] This crucial step is catalyzed by the enzyme dammarenediol-II synthase.[4][5]

The following diagram illustrates the biosynthetic pathway leading to Dammarenediol II.

G cluster_MEP MEP Pathway cluster_MVA MVA Pathway Pyruvate Pyruvate G3P G3P Pyruvate->G3P DXS MEP MEP G3P->MEP DXR IPP_DMAPP_MEP IPP & DMAPP MEP->IPP_DMAPP_MEP ... FPP Farnesyl pyrophosphate (FPP) IPP_DMAPP_MEP->FPP AcetylCoA AcetylCoA HMGCoA HMGCoA AcetylCoA->HMGCoA HMGS Mevalonate Mevalonate HMGCoA->Mevalonate HMGR IPP_DMAPP_MVA IPP & DMAPP Mevalonate->IPP_DMAPP_MVA ... IPP_DMAPP_MVA->FPP Squalene Squalene FPP->Squalene Squalene Synthase Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase Dammarenediol Dammarenediol II Oxidosqualene->Dammarenediol Dammarenediol-II Synthase

Caption: Biosynthetic pathway of Dammarenediol II from primary metabolites.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties and biosynthetic origin of this compound for the scientific community. The presented predicted data serves as a valuable reference for researchers working on the isolation, identification, and biological evaluation of this and related compounds. Further experimental work is necessary to fully characterize the spectroscopic profile of this compound and explore its therapeutic potential.

References

A Comprehensive Technical Review of Dammarenediol II and the Therapeutic Potential of its Caffeate Ester Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth review of Dammarenediol II, a pivotal tetracyclic triterpenoid (B12794562) in the biosynthesis of pharmacologically active ginsenosides (B1230088). While literature directly pertaining to "Dammarenediol II 3-O-caffeate" is not presently available, this document synthesizes the existing knowledge on Dammarenediol II, including its biosynthesis, production, and known biological activities. Furthermore, we explore the well-documented therapeutic properties of caffeic acid esters, particularly Caffeic Acid Phenethyl Ester (CAPE), to extrapolate the potential pharmacological profile of this compound. This paper aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel dammarane-type triterpenoid derivatives for drug discovery and development.

Introduction to Dammarenediol II

Dammarenediol II is a tetracyclic triterpenoid that serves as the fundamental backbone for dammarane-type saponins (B1172615), most notably the ginsenosides found in Panax ginseng.[1][2] These ginsenosides are renowned for a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[3][4] Dammarenediol II itself is an intermediate in the intricate biosynthetic pathway of these saponins and is typically present in trace amounts in its natural sources.[5] Its strategic position as a direct precursor to protopanaxadiol (B1677965) (PPD) makes it a compound of significant interest for chemical and biological exploration.[6]

Biosynthesis of Dammarenediol II

The biosynthesis of Dammarenediol II is a key branch of the isoprenoid pathway. The process initiates from the cyclization of 2,3-oxidosqualene, a reaction catalyzed by the enzyme Dammarenediol II synthase (DDS).[5][7] This enzyme directs the conformation of the oxidosqualene molecule to yield the dammarane (B1241002) skeleton, a critical step that diverts the metabolic flux towards the production of dammarane-type ginsenosides.[1]

Dammarenediol_II_Biosynthesis Acetyl-CoA Acetyl-CoA MVA_Pathway Mevalonate Pathway Acetyl-CoA->MVA_Pathway Multiple steps 2_3_Oxidosqualene 2,3-Oxidosqualene MVA_Pathway->2_3_Oxidosqualene DDS Dammarenediol-II synthase (DDS) 2_3_Oxidosqualene->DDS Dammarenediol_II Dammarenediol II DDS->Dammarenediol_II PPD_Synthase Protopanaxadiol synthase (CYP716A47) Dammarenediol_II->PPD_Synthase Protopanaxadiol Protopanaxadiol (PPD) PPD_Synthase->Protopanaxadiol Ginsenosides Dammarane-type Ginsenosides Protopanaxadiol->Ginsenosides Glycosylation

Biosynthesis of Dammarenediol II and its conversion to ginsenosides.

Production of Dammarenediol II

Due to its low natural abundance, significant research has focused on the heterologous production of Dammarenediol II. Various platforms, including transgenic plants and microbial systems, have been engineered for this purpose. A summary of reported production yields is presented in Table 1.

Production PlatformGene(s) ExpressedYieldReference
Transgenic Tobacco (Nicotiana tabacum)P. ginseng Dammarenediol-II synthase (PgDDS)157.8 µg/g dry weight (in roots)[5]
Transgenic Tobacco Cell Suspension CultureP. ginseng Dammarenediol-II synthase (PgDDS)573 µg/g dry weight (5.2 mg/L)[5]
Engineered Chlamydomonas reinhardtiiP. ginseng Dammarenediol-II synthase (PgDDS)~2.6 mg/L[8]

Table 1: Quantitative Production of Dammarenediol II in Engineered Systems.

Experimental Protocols

Heterologous Expression of Dammarenediol-II Synthase in Saccharomyces cerevisiae

This protocol outlines the functional characterization of Dammarenediol-II synthase in a yeast expression system, as adapted from the literature.[7]

Yeast_Expression_Workflow cluster_0 Gene Cloning and Vector Construction cluster_1 Yeast Transformation and Culture cluster_2 Analysis RNA_Extraction Total RNA extraction from P. ginseng cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis PCR_Amplification PCR amplification of DDS gene cDNA_Synthesis->PCR_Amplification Vector_Ligation Ligation into yeast expression vector PCR_Amplification->Vector_Ligation Yeast_Transformation Transformation of erg7 mutant S. cerevisiae Vector_Ligation->Yeast_Transformation Yeast_Culture Cultivation of transformants Yeast_Transformation->Yeast_Culture Metabolite_Extraction Metabolite Extraction Yeast_Culture->Metabolite_Extraction LC_MS_Analysis LC-MS Analysis Metabolite_Extraction->LC_MS_Analysis NMR_Analysis NMR Analysis LC_MS_Analysis->NMR_Analysis

Workflow for heterologous expression and analysis of Dammarenediol II.

Methodology:

  • Gene Isolation and Vector Construction: The full-length cDNA of Dammarenediol-II synthase is isolated from P. ginseng and cloned into a yeast expression vector.

  • Yeast Transformation: The expression vector is transformed into a lanosterol (B1674476) synthase-deficient (erg7) mutant strain of Saccharomyces cerevisiae.

  • Cultivation and Induction: Transformed yeast cells are cultured in an appropriate medium to induce gene expression.

  • Metabolite Extraction: The yeast cells are harvested, and metabolites are extracted using an organic solvent.

  • Analysis: The extracted metabolites are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) to confirm the production of Dammarenediol II.[7]

Caffeic Acid Esters: A Profile of Bioactivity

While no direct studies on this compound were identified, the pharmacological activities of caffeic acid and its esters are well-documented. Caffeic Acid Phenethyl Ester (CAPE), a prominent component of propolis, has been extensively studied and exhibits a broad range of therapeutic properties.[9][10]

Key Biological Activities of CAPE:

  • Anti-inflammatory: CAPE is a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation.[11]

  • Antioxidant: The catechol structure of caffeic acid endows CAPE with strong antioxidant properties, enabling it to scavenge free radicals.[12]

  • Anticancer: CAPE has been shown to inhibit the growth of various cancer cell lines and can induce apoptosis.[9]

  • Neuroprotective: Studies have indicated that CAPE may offer protection against neurotoxic insults.[12]

Postulated Bioactivity of this compound

Based on the known biological activities of the parent molecules, it is plausible to hypothesize that this compound could exhibit a synergistic or novel pharmacological profile. The dammarane skeleton may contribute to anticancer and immunomodulatory effects, while the caffeate moiety could provide potent anti-inflammatory and antioxidant activities. The ester linkage at the 3-O position could influence the compound's lipophilicity, potentially affecting its bioavailability and cellular uptake.

Future Directions and Conclusion

The lack of literature on this compound highlights a promising area for future research. The synthesis of this novel compound and its subsequent evaluation for biological activity are warranted. Key areas of investigation should include its anti-inflammatory, antioxidant, and cytotoxic properties.

References

In Silico Prediction of "Dammarenediol II 3-O-caffeate" Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The convergence of computational chemistry and pharmacology offers an unprecedented opportunity to accelerate drug discovery. This whitepaper provides a comprehensive technical guide for the in silico prediction of the bioactivity of a novel compound, "Dammarenediol II 3-O-caffeate". As this molecule represents a new chemical entity, this document outlines a predictive workflow based on the known pharmacological profiles of its constituent moieties: Dammarenediol II, a bioactive tetracyclic triterpenoid (B12794562), and caffeic acid, a potent phenolic antioxidant. We present a systematic approach encompassing target identification, molecular docking, ADMET profiling, and quantitative structure-activity relationship (QSAR) analysis. This guide is intended for researchers, scientists, and drug development professionals, providing detailed methodologies and data frameworks to computationally hypothesize therapeutic potential and guide subsequent experimental validation.

Introduction

The rational design of new therapeutic agents often involves the synthesis of hybrid molecules that combine the beneficial properties of known bioactive compounds. "this compound" is a conceptual compound that conjugates Dammarenediol II, the aglycone precursor to many ginsenosides (B1230088), with caffeic acid, a well-documented antioxidant and anti-inflammatory agent. Dammarenediol II itself is known to possess a range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3][4][5][6] Caffeic acid and its esters are recognized for their potent antioxidant, anti-inflammatory, and antimicrobial properties.[7][8][9][10][11] The conjugation of these two moieties via an ester linkage at the 3-O position of Dammarenediol II suggests the potential for synergistic or novel bioactivities.

Given the absence of empirical data for this specific molecule, in silico methodologies provide a critical first step to profile its potential bioactivities, predict its pharmacological targets, and assess its drug-likeness.[12][13][14] This approach significantly reduces the time and cost associated with early-stage drug discovery by prioritizing experimental resources for the most promising candidates.[15] This guide details a robust computational workflow to build a comprehensive bioactivity profile for this compound.

Predicted Bioactivity Profile Based on Constituent Moieties

The predicted bioactivity of this compound is derived from the established pharmacological activities of Dammarenediol II and caffeic acid.

Dammarenediol II

Dammarenediol II is a tetracyclic triterpenoid that serves as a key precursor in the biosynthesis of dammarane-type ginsenosides.[16][17][18] Its intrinsic bioactivities are of significant interest.

  • Anti-inflammatory Activity: Dammarane-type saponins (B1172615) have been shown to exert anti-inflammatory effects by inhibiting the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α and reducing the expression of COX-2 and iNOS enzymes.[2][19]

  • Anticancer Activity: Dammarenediol II glucosides have demonstrated anti-colon cancer activities, with evidence suggesting the cytotoxicity of dammarane-type ginsenosides is a key contributor.[1][16] Other dammarane (B1241002) derivatives have shown cytotoxic effects against various human cancer cell lines, including A549 (lung), Hep-G2 (liver), and MCF-7 (breast).[3]

  • Neuroprotective Effects: Dammarane derivatives have been shown to protect cultured cortical cells from glutamate-induced neurotoxicity through antioxidant mechanisms.[5] They can increase the viability of neuronal cells, reverse mitochondrial membrane potential collapse, and reduce reactive oxygen species (ROS) generation.[6]

Caffeic Acid and Caffeate Esters

Caffeic acid is a hydroxycinnamic acid with a wide range of biological effects, primarily attributed to its antioxidant properties.[7][8][9]

  • Antioxidant Activity: The catechol ring in caffeic acid is a potent scavenger of free radicals, which is instrumental in preventing oxidative stress-related cellular damage.[20]

  • Anti-inflammatory Activity: Caffeic acid phenethyl ester (CAPE), a well-studied derivative, is a known inhibitor of the nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of inflammation.[21][22]

  • Anticancer Activity: Caffeic acid has been shown to prevent the proliferation of tumor cells and suppress angiogenesis.[8][9]

  • Antimicrobial and Antiviral Activity: Caffeic acid and its derivatives have demonstrated activity against various bacteria and viruses.[10][23]

Hypothetical Bioactivity of this compound

The combination of these two pharmacophores suggests that this compound could exhibit enhanced or synergistic activities, particularly in the realms of anti-inflammatory, anticancer, and neuroprotective functions. The caffeate moiety may improve the antioxidant capacity of the parent triterpenoid, while the dammarene skeleton provides a unique structural framework for interacting with biological targets.

In Silico Prediction Workflow

A multi-step computational workflow is essential for building a comprehensive profile of a novel compound's bioactivity.[12][13]

In Silico Bioactivity Prediction Workflow for a Novel Compound cluster_0 Phase 1: Initial Analysis & Target Identification cluster_1 Phase 2: Interaction & Affinity Analysis cluster_2 Phase 3: Pharmacokinetic & Safety Profiling cluster_3 Phase 4: Model Building & Final Assessment A Compound Structure Generation (this compound) B Ligand-Based Target Prediction (Similarity Search, Pharm-Mapper) A->B C Structure-Based Target Prediction (Inverse Docking) A->C D Prioritized Target List B->D C->D E Molecular Docking Simulation (Protein-Ligand Interaction) D->E F Binding Affinity Calculation (Scoring Functions) E->F G Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) F->G H ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) G->H J Predicted Drug-Likeness & Safety Profile H->J I Physicochemical Property Calculation (Lipinski's Rule of Five) I->J L Comprehensive Bioactivity Profile J->L K QSAR Model Development (Hypothetical for Derivatives) K->L Optional M Recommendation for Experimental Validation L->M

In Silico Bioactivity Prediction Workflow
Target Identification

The first step is to identify potential biological targets. This can be achieved through two primary approaches:

  • Ligand-Based Target Prediction: This method uses the 2D or 3D structure of the query molecule to find known proteins that bind to structurally similar ligands. Web servers like PharmMapper or SuperPred can be used to generate a list of potential targets based on pharmacophore mapping.

  • Structure-Based Target Prediction (Inverse Docking): This involves docking the molecule of interest against a large library of 3D protein structures to identify which proteins it binds to with high affinity.[13] This is computationally intensive but can uncover novel targets.

Logical Workflow for Target Identification cluster_ligand Ligand-Based Methods cluster_structure Structure-Based Methods compound Dammarenediol II 3-O-caffeate Structure shape_sim 2D/3D Similarity Search (e.g., ChEMBL) compound->shape_sim pharm Pharmacophore Mapping (e.g., PharmMapper) compound->pharm inv_dock Inverse Docking (vs. PDB library) compound->inv_dock targets_l Potential Targets (from Ligand-Based) shape_sim->targets_l pharm->targets_l targets_s Potential Targets (from Structure-Based) inv_dock->targets_s merge Merge & Cross-Validate Target Lists targets_l->merge targets_s->merge final_list Prioritized Protein Targets (e.g., NF-κB, COX-2, Bcl-2, Tubulin) merge->final_list

Logical Workflow for Target Identification

Based on the parent moieties, high-priority targets for investigation would include NF-κB, COX-2, TNF-α (for inflammation), Bcl-2, tubulin, and various kinases (for cancer), and acetylcholinesterase (AChE) or beta-secretase 1 (BACE1) (for neuroprotection).

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and interaction patterns.[24][25][26][27]

Table 1: Hypothetical Molecular Docking Results

Target Protein PDB ID Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical) Predicted Biological Effect
NF-κB (p50/p65) 1VKX -9.8 LYS-122, LYS-123 (Caffeate) Anti-inflammatory
COX-2 5IKR -10.5 ARG-120, TYR-355 (Caffeate) Anti-inflammatory
Bcl-2 2W3L -9.2 ARG-146, TYR-108 (Dammarene) Pro-apoptotic (Anticancer)
Tubulin 1JFF -8.9 LYS-254, ASN-258 (Dammarene) Mitotic Arrest (Anticancer)

| BACE1 | 2ZJE | -10.1 | ASP-32, GLN-73 (Caffeate) | Anti-neurodegenerative |

Note: These values are illustrative and represent plausible outcomes from a docking simulation. Actual results would be generated via the experimental protocol outlined in Section 4.1.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for evaluating its drug-likeness.[28][29][30] Various online tools and software packages (e.g., SwissADME, pkCSM) can predict these properties based on the molecule's structure.

Table 2: Predicted ADMET & Physicochemical Properties

Property Predicted Value Interpretation
Physicochemical
Molecular Weight ~618.9 g/mol High, may impact absorption
LogP (Lipophilicity) ~7.5 High lipophilicity, may affect solubility
H-bond Donors 4 Acceptable
H-bond Acceptors 6 Acceptable
Lipinski's Rule of Five 2 Violations (MW > 500, LogP > 5) May have poor oral bioavailability
Pharmacokinetics
GI Absorption Low Predicted based on high MW and LogP
BBB Permeability No Unlikely to cross the blood-brain barrier
CYP2D6 Inhibitor Yes Potential for drug-drug interactions
Toxicity
AMES Toxicity Non-mutagenic Low risk of mutagenicity
hERG I Inhibitor Low risk Low risk of cardiotoxicity

| Hepatotoxicity | Low risk | Low risk of liver toxicity |

Note: These predictions are hypothetical and require experimental validation. The high molecular weight and lipophilicity are common for triterpenoid-based compounds and may necessitate formulation strategies to improve bioavailability.

Experimental Protocols

Protocol for Molecular Docking Simulation

This protocol outlines the steps for performing a molecular docking study using AutoDock Vina.

  • Ligand Preparation:

    • Generate the 3D structure of "this compound" using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization using software like Avogadro or UCSF Chimera.

    • Convert the ligand structure to the PDBQT format using AutoDock Tools, which involves assigning Gasteiger charges and defining rotatable bonds.

  • Target Protein Preparation:

    • Download the 3D crystal structure of the target protein (e.g., NF-κB, PDB ID: 1VKX) from the Protein Data Bank (PDB).

    • Using AutoDock Tools or UCSF Chimera, remove water molecules, co-crystallized ligands, and any non-essential protein chains.

    • Add polar hydrogens and assign Gasteiger charges to the protein.

    • Convert the prepared protein structure to the PDBQT format.

  • Grid Box Generation:

    • Identify the active site of the protein, either from the literature or by locating the binding site of the co-crystallized ligand.

    • Define a grid box (a 3D cube) that encompasses the entire active site. The size and center of the grid box are specified in a configuration file.

  • Docking Execution:

    • Create a configuration text file specifying the paths to the prepared ligand (PDBQT), receptor (PDBQT), and the grid box parameters.

    • Run the AutoDock Vina executable from the command line, providing the configuration file as input.

    • Vina will perform the docking simulation, generating a set of binding poses for the ligand ranked by their predicted binding affinity scores (in kcal/mol).

  • Results Analysis:

    • Visualize the output poses using software like PyMOL or UCSF Chimera.

    • Analyze the best-scoring pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues.

Protocol for ADMET Prediction

This protocol describes using the SwissADME web server for property prediction.

  • Input Molecule:

    • Navigate to the SwissADME website.

    • Draw the structure of "this compound" in the provided molecular editor or paste its SMILES string.

  • Run Prediction:

    • Initiate the calculation. The server will compute a wide range of descriptors.

  • Data Collection:

    • Systematically record the values for physicochemical properties (MW, LogP, etc.), lipophilicity, water-solubility, pharmacokinetics (GI absorption, BBB permeant), drug-likeness (Lipinski's rule violations), and medicinal chemistry properties (e.g., PAINS alerts).

    • Compile the data into a structured table for analysis (as shown in Table 2).

Potential Signaling Pathway Modulation

Given the strong anti-inflammatory potential of both parent moieties, the NF-κB signaling pathway is a highly probable target for modulation by this compound.

Hypothesized Inhibition of NF-κB Signaling Pathway cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4) stimulus->receptor IKK IKK Complex receptor->IKK Activates compound Dammarenediol II 3-O-caffeate compound->IKK Inhibition? NFkB_active p50/p65 (Active NF-κB) compound->NFkB_active Binding Inhibition? IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades IκBα NFkB_complex p50/p65-IκBα (Inactive NF-κB) IkappaB->NFkB_complex NFkB_complex->NFkB_active DNA DNA NFkB_active->DNA Translocates & Binds Transcription Transcription of Pro-inflammatory Genes (COX-2, iNOS, TNF-α) DNA->Transcription

Hypothesized Inhibition of NF-κB Signaling

Conclusion and Future Directions

This technical guide outlines a comprehensive in silico strategy for predicting the bioactivity of the novel compound "this compound". By leveraging computational tools for target identification, molecular docking, and ADMET prediction, a robust hypothetical profile can be constructed. Our predictive analysis suggests that this compound is a promising candidate for further investigation, particularly for its potential anti-inflammatory and anticancer properties, likely mediated through pathways such as NF-κB and targets like COX-2 and Bcl-2.

The predicted ADMET profile highlights potential challenges with oral bioavailability due to high molecular weight and lipophilicity, which should be addressed in future formulation studies. The next logical steps involve the chemical synthesis of this compound, followed by in vitro experimental validation of the computationally predicted activities and targets. This integrated approach, combining predictive computational modeling with targeted experimental work, exemplifies a modern, efficient paradigm for drug discovery and development.

References

A Technical Guide to the Hypothesized Mechanism of Action of Dammarenediol II 3-O-caffeate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Dammarenediol II 3-O-caffeate is a specific, likely novel or under-researched, derivative. As such, direct experimental evidence for its mechanism of action is not available in current scientific literature. The following guide presents a scientifically-grounded hypothesis based on the well-documented biological activities of its constituent molecules: the triterpenoid (B12794562) Dammarenediol II and the phenolic acid caffeate (a derivative of caffeic acid). This document is intended to serve as a foundational resource for future research into this and similar compounds.

Executive Summary

This compound is a hybrid molecule that combines a dammarane-type tetracyclic triterpenoid scaffold with a potent phenolic antioxidant. It is hypothesized that this compound functions as a multi-target agent with significant anti-inflammatory and neuroprotective properties. The proposed mechanism of action involves a synergistic interplay between the two moieties. The Dammarenediol II backbone is postulated to enhance cellular uptake and membrane interaction, while the caffeate moiety actively modulates key intracellular signaling pathways. Specifically, the caffeate component is expected to inhibit pro-inflammatory cascades such as NF-κB and MAPK, while activating the cytoprotective Nrf2/HO-1 antioxidant response pathway. This dual action suggests potential therapeutic applications in inflammatory disorders and neurodegenerative diseases.

Molecular Structure and Rationale

Dammarenediol II is a foundational precursor in the biosynthesis of ginsenosides, the primary active components of Panax ginseng.[1][2] Ginsenosides are known for a wide array of pharmacological effects, including anti-inflammatory, neuroprotective, and anti-cancer activities.[1][3] Caffeic acid is a ubiquitous phenolic compound in the plant kingdom, renowned for its potent antioxidant and anti-inflammatory properties.[4][5]

The esterification of caffeic acid at the 3-hydroxyl group of Dammarenediol II creates this compound. This conjugation is hypothesized to:

  • Enhance Bioavailability and Targeting: The lipophilic triterpenoid structure may improve the molecule's ability to cross cellular membranes.

  • Create a Synergistic Effect: Combine the broad-spectrum biological activities of a dammarane (B1241002) triterpenoid with the specific, potent pathway modulation of a caffeate.

Hypothesized Mechanism of Action

The primary mechanism of action for this compound is proposed to be the modulation of cellular stress and inflammatory responses . This is likely achieved through a multi-pronged approach targeting key signaling nodes.

Anti-Inflammatory Action

The caffeate moiety is the principal driver of the anti-inflammatory effects. It is hypothesized to act through the inhibition of major pro-inflammatory signaling pathways that are often dysregulated in chronic inflammatory diseases.

  • Inhibition of the NF-κB Pathway: Caffeic acid has been shown to prevent the activation of the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB). It achieves this by inhibiting the phosphorylation and subsequent degradation of IκBα, the protein that sequesters NF-κB in the cytoplasm.[6][7] This prevents NF-κB from translocating to the nucleus, thereby blocking the transcription of pro-inflammatory genes like TNF-α, IL-6, IL-1β, COX-2, and iNOS.[6][8][9]

  • Suppression of MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) cascades (including JNK, ERK, and p38) are crucial for transducing extracellular inflammatory signals. Caffeic acid can suppress the activation of key kinases in this pathway, such as JNK, further reducing the expression of inflammatory mediators.[8]

  • Direct Kinase Inhibition: Studies have demonstrated that caffeic acid can directly inhibit Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and IRAK4, which are critical upstream kinases in the Toll-like receptor (TLR) signaling pathway that leads to NF-κB activation.[8]

Neuroprotective and Antioxidant Action

Neurodegenerative diseases are often characterized by oxidative stress, chronic neuroinflammation, and neuronal apoptosis. This compound is hypothesized to confer neuroprotection through its potent antioxidant and anti-apoptotic activities.

  • Activation of the Nrf2/HO-1 Pathway: The caffeate moiety is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[10][11][12] Under basal conditions, Nrf2 is kept inactive in the cytoplasm. In response to oxidative stress (or activators like caffeic acid), Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE). This drives the transcription of a suite of cytoprotective genes, including Heme Oxygenase-1 (HO-1), which has potent anti-inflammatory and antioxidant functions.

  • Direct Radical Scavenging: The catechol structure (two adjacent hydroxyl groups on the aromatic ring) of the caffeate moiety is an excellent scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[4][13][14]

  • Modulation of Apoptotic Pathways: By reducing oxidative stress and inflammation, the compound is expected to indirectly inhibit apoptosis. Furthermore, caffeic acid derivatives have been shown to modulate the expression of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2) and key signaling pathways like PKA/CREB that are involved in neuronal survival.[15][16]

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key hypothesized mechanisms and experimental workflows.

G cluster_0 Hypothesized Synergistic Mechanism of this compound Compound Dammarenediol II 3-O-caffeate D2 Dammarenediol II Moiety Compound->D2 CA Caffeate Moiety Compound->CA Membrane Enhanced Cellular Uptake & Membrane Interaction D2->Membrane Signaling Modulation of Intracellular Signaling (NF-κB, Nrf2, MAPK) CA->Signaling Response Anti-inflammatory & Neuroprotective Effects Membrane->Response Signaling->Response

Caption: Hypothesized synergistic action of the two molecular moieties.

G cluster_1 Inhibition of NF-κB Signaling Pathway LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB p-IκBα IKK->IkB NFkB_nuc NF-κB (Nucleus) IkB->NFkB_nuc NFkB_cyto NF-κB (Cytoplasm) NFkB_cyto->NFkB_nuc Translocation Genes Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Compound Dammarenediol II 3-O-caffeate Compound->IKK

Caption: Inhibition of the pro-inflammatory NF-κB signaling cascade.

G cluster_2 Activation of Nrf2/HO-1 Antioxidant Pathway Compound Dammarenediol II 3-O-caffeate Keap1_Nrf2 Keap1-Nrf2 (Cytoplasm) Compound->Keap1_Nrf2 induces dissociation ROS Oxidative Stress ROS->Keap1_Nrf2 induces dissociation Nrf2_nuc Nrf2 (Nucleus) Keap1_Nrf2->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Genes Transcription of Antioxidant Genes (HO-1, NQO1) ARE->Genes

Caption: Activation of the cytoprotective Nrf2 antioxidant pathway.

G cluster_3 Experimental Workflow: In Vitro Anti-inflammatory Assay A 1. Seed Macrophages (e.g., RAW 264.7) B 2. Pre-treat with Test Compound A->B C 3. Stimulate with LPS B->C D 4. Collect Supernatant & Cell Lysate C->D E1 Griess Assay (NO levels) D->E1 E2 ELISA (Cytokines, PGE2) D->E2 E3 Western Blot (iNOS, COX-2, NF-κB) D->E3

Caption: General workflow for in vitro anti-inflammatory screening.

Quantitative Data Summary

The tables below summarize representative quantitative data for the parent compounds, which can serve as a benchmark for evaluating this compound.

Table 1: Anti-Inflammatory Activity of Caffeic Acid

Assay Cell Line Stimulant Measured Parameter IC₅₀ / Effect Reference
Nitric Oxide (NO) Production Murine Macrophages LPS/IFN-γ NO Levels IC₅₀ ≈ 30 µM [17]
Cytokine Production Murine Macrophages LPS/IFN-γ TNF-α Levels IC₅₀ ≈ 50 µM [17]
Cytokine Production Murine Macrophages LPS/IFN-γ IL-12 Levels IC₅₀ ≈ 10 µM [17]
Cytokine Production RA-FLS - IL-6, TNF-α Significant reduction [6][7]

| Enzyme Expression | RA-FLS | - | MMP-1, PGE2 | Significant repression |[6] |

RA-FLS: Rheumatoid Arthritis Fibroblast-Like Synoviocytes

Table 2: Neuroprotective Activity of Caffeic Acid Derivatives

Assay Cell Line Stressor Measured Parameter Result Reference
Cell Viability PC12 cells H₂O₂ Cell Viability Dose-dependent attenuation of toxicity [16]
Cholinergic Enzyme Inhibition - - BChE Activity Potent inhibition by CA-rich extracts [18]
Antioxidant Pathway Mouse Brain Aβ Oligomers Nrf2, HO-1 Expression Increased expression [10][11]

| Signaling Pathway | PC12 cells | H₂O₂ | PKA/CREB Pathway | Activation |[15][16] |

Detailed Experimental Protocols

The following protocols provide a framework for the in vitro evaluation of this compound's anti-inflammatory and neuroprotective potential.

In Vitro Anti-Inflammatory Activity Assay

This protocol assesses the ability of a test compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).[17][19]

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight. For protein analysis (Western Blot), use 6-well plates.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (e.g., DMSO).

  • Inflammatory Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control. Incubate for 24 hours.

  • Sample Collection: After incubation, collect the cell culture supernatant for NO and cytokine analysis. Lyse the remaining cells with RIPA buffer for protein analysis.

  • Nitric Oxide (NO) Assay (Griess Assay):

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

    • Incubate for another 10 minutes.

    • Measure absorbance at 540 nm. Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.

  • Cytokine Quantification (ELISA):

    • Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.

    • Follow the manufacturer's protocol to measure cytokine concentrations in the collected supernatants.

  • Western Blot Analysis:

    • Quantify protein concentration in cell lysates using a BCA assay.

    • Separate equal amounts of protein via SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against iNOS, COX-2, phospho-IκBα, and total IκBα.

    • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize protein bands.

In Vitro Neuroprotection Assay

This protocol evaluates the ability of a test compound to protect neuronal cells (e.g., SH-SY5Y human neuroblastoma cells) from oxidative stress-induced cell death.[20]

Methodology:

  • Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seeding: Seed cells in 96-well plates for viability assays or 6-well plates for protein analysis. Allow cells to reach 70-80% confluency.

  • Compound Treatment: Pre-treat cells with various concentrations of this compound for 2-4 hours.

  • Induction of Neurotoxicity: Add a neurotoxic agent such as hydrogen peroxide (H₂O₂) or Amyloid-beta oligomers (Aβ₂₅₋₃₅) to induce oxidative stress and cell death. Incubate for 24 hours.

  • Cell Viability (MTT Assay):

    • Remove the culture medium and add 100 µL of MTT solution (0.5 mg/mL).

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure absorbance at 570 nm. Calculate cell viability as a percentage of the untreated control.

  • Intracellular ROS Measurement (DCFH-DA Assay):

    • After treatment, wash cells with PBS.

    • Load cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

    • Wash cells again with PBS to remove excess probe.

    • Measure fluorescence (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader.

  • Western Blot Analysis:

    • Lyse cells and perform Western blotting as described previously.

    • Probe with primary antibodies for key neuroprotective and apoptotic markers, such as Nrf2, HO-1, cleaved caspase-3, Bax, and Bcl-2.

Conclusion and Future Directions

The composite structure of this compound provides a strong theoretical basis for its potential as a potent anti-inflammatory and neuroprotective agent. The hypothesized mechanism, centered on the dual modulation of inflammatory and antioxidant pathways, is supported by extensive evidence from its parent compounds. Future research should focus on the chemical synthesis of this novel compound and its subsequent validation using the experimental protocols outlined in this guide. In vivo studies in animal models of inflammation (e.g., carrageenan-induced paw edema) and neurodegeneration (e.g., LPS- or Aβ-induced neuroinflammation models) will be critical to confirm its therapeutic potential and elucidate its pharmacokinetic and pharmacodynamic properties.

References

The Ethnobotanical Tapestry of Dammarane Triterpenoids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the traditional uses, pharmacological activities, and molecular mechanisms of dammarane (B1241002) triterpenoids, providing a comprehensive resource for drug discovery and development.

Dammarane triterpenoids, a class of tetracyclic triterpenoid (B12794562) saponins (B1172615), are a cornerstone of traditional medicine systems worldwide, particularly in Asia. For centuries, plants rich in these compounds have been revered for their diverse therapeutic properties, ranging from enhancing vitality and cognitive function to combating serious ailments like cancer and diabetes. This technical guide delves into the ethnobotanical context of dammarane triterpenoids, bridging the gap between traditional knowledge and modern scientific investigation. We provide a comprehensive overview of their sources, pharmacological activities, and underlying molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of natural products for novel therapeutic agents.

Ethnobotanical Heritage: A Foundation for Modern Research

The historical use of plants containing dammarane triterpenoids in traditional medicine provides a rich framework for contemporary pharmacological research. The consistent application of these botanicals for specific ailments across different cultures underscores their potential therapeutic efficacy and has guided scientists in their quest for bioactive compounds.

Table 1: Ethnobotanical Uses of Key Plants Containing Dammarane Triterpenoids

Plant SpeciesFamilyTraditional UseKey Dammarane Triterpenoids
Panax ginseng C.A. Mey.AraliaceaeUsed as a general tonic to enhance vitality, improve stamina, and support overall health. It is also traditionally used in cancer therapy to reduce fatigue and support the body during conventional treatments.[1][2][3]Ginsenosides (e.g., Rb1, Rg1, Rg3, Rh2)[4][5]
Gynostemma pentaphyllum (Thunb.) MakinoCucurbitaceaeKnown as "Southern Ginseng," it is traditionally used for its anti-aging properties and in the management of diabetes and metabolic disorders.[1][6]Gypenosides[6][7]
Bacopa monnieri (L.) Wettst.PlantaginaceaeA prominent herb in Ayurvedic medicine, traditionally used as a nootropic to enhance memory, learning, and cognitive function, and to treat anxiety and epilepsy.[8][9][10][11]Bacosides (dammarane-type saponins)
Aglaia species (e.g., A. cucullata, A. odorata)MeliaceaeTraditionally used to treat a variety of ailments including fever, wounds, skin diseases, and inflammatory conditions.[12][13][14]Aglains, rocaglamides, and other dammarane triterpenoids.[12][13]

Pharmacological Activities and Quantitative Data

Scientific investigations have substantiated many of the traditional claims associated with dammarane triterpenoid-containing plants. These compounds exhibit a broad spectrum of pharmacological activities, including cytotoxic, anti-inflammatory, anti-diabetic, and anti-atherosclerotic effects.

Cytotoxic Activity

A significant body of research has focused on the anticancer properties of dammarane triterpenoids. Numerous studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines.

Table 2: Cytotoxic Activity of Dammarane Triterpenoids (IC₅₀ values in µM)

CompoundPlant SourceCell LineIC₅₀ (µM)
6'-malonyl formyl ginsenoside F1Panax ginsengHL-60 (Leukemia)16.74[2][15]
MGC80-3 (Gastric)29.51[2][15]
HepG2 (Liver)20.48[2][15]
Damulin CGynostemma pentaphyllumHepG2 (Liver)40 ± 0.7[16]
Damulin DGynostemma pentaphyllumHepG2 (Liver)38 ± 0.5[16]
Unnamed Dammarane Triterpenoids (1-3)Gynostemma pentaphyllumHepG2, MCF-7, DU14513.7 ± 0.2 to 32.0 ± 1.7[17]
(20S)-20-hydroxydammar 24-en-3-onAglaia cucullataB16-F10 (Melanoma)21.55 ± 0.25[12]
Perviridisins (1, 3, 7-10, 13, 26-29)Aglaia perviridisHT-29 (Colon) - Compound 278.4[18]
Gypenosides VN1-VN7Gynostemma pentaphyllumA549, HT-29, MCF-7, SK-OV-319.6 ± 1.1 to 43.1 ± 1.0[19]
Anti-inflammatory Activity

The traditional use of certain plants for inflammatory conditions is supported by modern research demonstrating the anti-inflammatory effects of their constituent dammarane triterpenoids.

Table 3: Anti-inflammatory Activity of Dammarane Triterpenoids

Compound(s)Plant SourceAssayIC₅₀ (µM)
Dolabellane and dammarane triterpenoidsAglaia odorataNitric Oxide (NO) production in RAW264.7 cells2.1 to 14.2[20]
PGE₂ release2.6, 16.1, 23.0[20]
Anti-diabetic Activity

The traditional use of Gynostemma pentaphyllum for diabetes is linked to the ability of its dammarane triterpenoids to modulate glucose metabolism.

Table 4: Anti-diabetic Activity of Dammarane Triterpenoids

Compound(s)Plant SourceActivity
Gylongiposide IGynostemma pentaphyllumGlucose-dependent insulin (B600854) secretion[6]
Dammarane triterpenoidsGynostemma pentaphyllumInhibition of Protein Tyrosine Phosphatase 1B (PTP1B)[7][21]
Perviridisins and analoguesAglaia perviridisPTP1B inhibition with IC₅₀ values from 4.7 to 19.5 µM[18]

Experimental Protocols

To facilitate further research and ensure reproducibility, this section provides detailed methodologies for key experiments cited in this guide.

Extraction and Isolation of Dammarane Triterpenoids from Panax notoginseng

This protocol outlines a general procedure for the extraction and purification of dammarane saponins.

Methodology:

  • Extraction: The dried and powdered plant material (e.g., roots of Panax notoginseng) is extracted with a suitable solvent such as methanol (B129727) or acetone (B3395972) at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Chromatographic Separation: The n-butanol fraction, which is typically rich in saponins, is subjected to various chromatographic techniques for purification.

    • Column Chromatography: Initial separation is often performed on silica (B1680970) gel or reversed-phase (e.g., C18) columns.

    • High-Speed Counter-Current Chromatography (HSCCC): This technique is effective for the preparative separation of saponins. A two-phase solvent system, such as n-hexane-n-butanol-water, is used.

    • Centrifugal Partition Chromatography (CPC): An alternative liquid-liquid chromatography technique that avoids a solid support matrix, often coupled with an Evaporative Light Scattering Detector (ELSD) for the detection of non-chromophoric saponins. A common solvent system is ethyl acetate-n-butanol-water.

  • Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assay using PrestoBlue® Reagent

This protocol describes a common method for assessing the cytotoxic effects of dammarane triterpenoids on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are treated with various concentrations of the dammarane triterpenoid for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included.

  • Addition of PrestoBlue® Reagent: Following the treatment period, PrestoBlue® reagent is added to each well (typically 10% of the culture volume).

  • Incubation: The plate is incubated at 37°C for a period ranging from 10 minutes to 2 hours, during which viable cells reduce the resazurin (B115843) in the reagent to the fluorescent resorufin.

  • Measurement: The fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 560 nm and 590 nm, respectively. Absorbance can also be measured at 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production

This protocol details the procedure for evaluating the anti-inflammatory activity of dammarane triterpenoids by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in a 24-well plate until they reach the desired confluence.

  • Pre-treatment: The cells are pre-treated with different concentrations of the dammarane triterpenoid for 1 hour.

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production.

  • Griess Assay: The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

    • An equal volume of the cell supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) are mixed in a 96-well plate.

    • After a short incubation at room temperature, the absorbance is measured at approximately 540-550 nm.

  • Calculation: The nitrite concentration is calculated from a standard curve prepared with known concentrations of sodium nitrite. The percentage of inhibition of NO production by the compound is then determined.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This protocol describes a method to assess the inhibitory effect of dammarane triterpenoids on the PTP1B enzyme, a target for anti-diabetic drugs.

Methodology:

  • Assay Buffer Preparation: A suitable buffer is prepared, typically containing Tris-HCl, EDTA, and dithiothreitol (B142953) (DTT).

  • Enzyme Reaction: The assay is performed in a 96-well plate.

    • The test compound (dammarane triterpenoid) at various concentrations is pre-incubated with the PTP1B enzyme.

    • The reaction is initiated by adding the substrate, p-nitrophenyl phosphate (B84403) (pNPP).

  • Incubation and Measurement: The reaction mixture is incubated at 37°C. The enzymatic hydrolysis of pNPP produces p-nitrophenol, which can be colorimetrically detected by measuring the absorbance at 405 nm.

  • Data Analysis: The percentage of PTP1B inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells (without inhibitor). The IC₅₀ value is then determined.

Signaling Pathways and Molecular Mechanisms

The diverse pharmacological effects of dammarane triterpenoids are attributed to their ability to modulate various cellular signaling pathways. Understanding these mechanisms is crucial for the targeted development of novel therapeutics.

Anti-Atherosclerotic Mechanism via LXRα Activation

Certain dammarane triterpenoids have been shown to exert anti-atherosclerotic effects by activating the Liver X Receptor α (LXRα), a key regulator of cholesterol homeostasis and inflammation.

LXR_Pathway cluster_extra Extracellular cluster_cell Macrophage cluster_cyto Cytoplasm cluster_nuc Nucleus cluster_effect Physiological Effect Dammarane Triterpenoid Dammarane Triterpenoid LXR LXRα Dammarane Triterpenoid->LXR Activates LXR_RXR LXRα-RXR Heterodimer RXR RXR LXR_RXR_nuc LXRα-RXR LXR_RXR->LXR_RXR_nuc Translocation DNA LXR Response Element (LXRE) LXR_RXR_nuc->DNA Binds to Anti_Inflammation Anti-inflammatory Effects LXR_RXR_nuc->Anti_Inflammation Suppresses Inflammatory Gene Expression ABCA1_gene ABCA1 Gene DNA->ABCA1_gene Induces Transcription ABCG1_gene ABCG1 Gene DNA->ABCG1_gene Induces Transcription ABCA1 ABCA1 ABCA1_gene->ABCA1 Translation ABCG1 ABCG1 ABCG1_gene->ABCG1 Translation Cholesterol_Efflux Increased Cholesterol Efflux ABCA1->Cholesterol_Efflux ABCG1->Cholesterol_Efflux

Caption: LXRα signaling pathway activated by dammarane triterpenoids.

Activation of LXRα by dammarane triterpenoids leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to LXR Response Elements (LXREs) in the promoter regions of target genes. This, in turn, upregulates the expression of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), leading to increased cholesterol efflux from macrophages and preventing the formation of foam cells, a hallmark of atherosclerosis.[22][23][24][25][26] Additionally, activated LXRα can suppress the expression of pro-inflammatory genes.

Anti-inflammatory Mechanism via NF-κB Inhibition

The anti-inflammatory properties of dammarane triterpenoids are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO).

NFkB_Pathway cluster_extra Extracellular cluster_cell Macrophage cluster_effect Physiological Effect LPS LPS TLR4 TLR4 LPS->TLR4 Activates Dammarane Triterpenoid Dammarane Triterpenoid IKK IKK Complex Dammarane Triterpenoid->IKK Inhibits TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Activation iNOS_gene iNOS Gene NFkB_active->iNOS_gene Induces Transcription iNOS iNOS iNOS_gene->iNOS Translation NO Nitric Oxide (NO) iNOS->NO Produces Inflammation Inflammation NO->Inflammation

Caption: Inhibition of the NF-κB signaling pathway by dammarane triterpenoids.

In macrophages, stimulation by lipopolysaccharide (LPS) activates the Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκB, targeting it for degradation. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes like iNOS.[27][28][29][30][31] Dammarane triterpenoids can interfere with this pathway, often by inhibiting the activation of the IKK complex, thereby preventing IκB degradation and keeping NF-κB in an inactive state in the cytoplasm. This leads to a reduction in the production of NO and other inflammatory mediators.

Conclusion

The ethnobotanical context of dammarane triterpenoids provides a powerful starting point for the discovery and development of new drugs. The traditional knowledge surrounding the use of plants rich in these compounds has been repeatedly validated by modern scientific research, revealing a wealth of pharmacological activities with significant therapeutic potential. The data and protocols presented in this guide are intended to equip researchers with the necessary tools to further explore this promising class of natural products. By integrating traditional wisdom with rigorous scientific investigation, the full therapeutic potential of dammarane triterpenoids can be unlocked, paving the way for the development of novel treatments for a range of human diseases.

References

Dammarenediol II 3-O-caffeate vs. Ginsenosides: A Foundational Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational differences between Dammarenediol II 3-O-caffeate and the broad class of compounds known as ginsenosides (B1230088). While both originate from the same biosynthetic pathway, their distinct chemical structures give rise to divergent physicochemical properties and pharmacological activities. This document provides a comparative analysis of their chemical foundations, biological effects, and the experimental methodologies used to evaluate them, offering a valuable resource for researchers in natural product chemistry and drug discovery.

Core Chemical and Foundational Differences

This compound and ginsenosides share a common precursor, dammarenediol-II, a dammarane-type triterpenoid (B12794562). However, their subsequent modifications lead to fundamentally different molecular architectures.

This compound is a triterpenoid ester. It is formed by the esterification of the hydroxyl group at the C-3 position of dammarenediol-II with caffeic acid. This structure results in a molecule with a molecular formula of C₃₉H₅₈O₅ and a molecular weight of approximately 606.87 g/mol . The presence of the caffeate moiety, a phenolic compound, is a key distinguishing feature.

Ginsenosides are a diverse family of glycosides. They are characterized by the attachment of one or more sugar moieties to the dammarane (B1241002) skeleton of protopanaxadiol (B1677965) (PPD) or protopanaxatriol (B1242838) (PPT), which are themselves hydroxylated derivatives of dammarenediol-II. This glycosylation significantly increases their molecular weight and polarity. Ginsenosides are broadly classified into two main groups based on their aglycone (non-sugar) part:

  • Protopanaxadiol (PPD)-type: Sugar moieties are typically attached at the C-3 and/or C-20 positions.

  • Protopanaxatriol (PPT)-type: Sugar moieties are usually attached at the C-6 and/or C-20 positions.

There is also a smaller group of oleanane-type ginsenosides derived from a different pentacyclic triterpenoid skeleton.

The fundamental difference lies in the nature of the substituent at the C-3 position and the overall molecular complexity. This compound has a single, relatively non-polar caffeate group, while ginsenosides feature hydrophilic sugar chains, leading to a wide range of compounds with varying polarity and biological activities.

Comparative Data on Physicochemical Properties and Pharmacological Activities

Quantitative data for a direct comparison between this compound and the vast family of ginsenosides is limited for the former. However, by compiling available data for ginsenosides and related triterpenoid caffeates, we can draw some inferences.

Table 1: Physicochemical Properties

PropertyThis compoundGinsenosides (Representative Examples)
Molecular Formula C₃₉H₅₈O₅Varies (e.g., Rb1: C₅₄H₉₂O₂₃)
Molecular Weight ( g/mol ) 606.87Varies widely (e.g., Rb1: ~1108)
General Solubility Soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1]Varies based on glycosylation; generally more water-soluble than their aglycones.
Structural Class Triterpenoid EsterTriterpenoid Glycoside (Saponin)

Table 2: Comparative Pharmacological Activities (Quantitative Data)

ActivityThis compoundGinsenosides (IC₅₀/EC₅₀ Values)
Anti-inflammatory Data not available for the specific compound. A related triterpene caffeate showed an IC₅₀ of ~10 µM for inhibition of NO, TNF-α, and IL-12 production.[2][3][4]Ginsenoside Rb2: IC₅₀ of 27.5 µM (TNF-α inhibition in LPS-stimulated RAW264.7 cells).[5] Ginsenoside Rg5: IC₅₀ of 0.61 µM (NF-κB, COX-2, iNOS inhibition in TNF-α-stimulated HepG2 cells).[5]
Anticancer Data not available for the specific compound. Other dammarane triterpenoids have shown cytotoxicity with IC₅₀ values ranging from 13.7 to 32.0 µM against various cancer cell lines.[6]20(R)-AD-1 (a ginsenoside derivative): IC₅₀ values of approximately half that of its 20(S) isomer against various cancer cell lines.[7] PPD-type ginsenoside hydrolysates: IC₅₀ of 180 µg/mL in LLC1 cells.[8] Ginsenoside Rg3: IC₅₀ of 80 µmol/L in MDA-MB-231 breast cancer cells.[9][10][11]
Neuroprotective Data not available.Ginsenoside Rb1: Showed protective effects against oxidative stress in neural progenitor cells at 10 µM.[12] Ginsenoside Rg2: Significantly attenuated glutamate-induced neurotoxicity at concentrations of 0.05, 0.1, and 0.2 mmol/L.[13]
Antioxidant Data not available.Ginseng Fruits (containing various ginsenosides): IC₅₀ values for DPPH radical scavenging ranged from 45.8 to 60.9 µg/ml.[14]

Signaling Pathways and Mechanisms of Action

This compound: Specific signaling pathways for this compound have not been extensively elucidated. However, based on its structural components, potential mechanisms can be hypothesized. The caffeate moiety is known to possess antioxidant and anti-inflammatory properties, potentially through the modulation of pathways like NF-κB. Ethyl caffeate, a similar compound, has been shown to suppress iNOS and COX-2 expression by inhibiting the formation of the NF-κB-DNA complex.[15] The dammarane triterpenoid backbone may also contribute to bioactivity, as other dammarane-type triterpenoids have been shown to inhibit NF-κB transcriptional activity.[16]

Ginsenosides: The signaling pathways of ginsenosides are more extensively studied and are known to be multi-targeted.

  • Anti-inflammatory Effects: Many ginsenosides exert their anti-inflammatory effects by inhibiting the NF-κB pathway .[7][8] This involves preventing the phosphorylation and degradation of IκB, which in turn blocks the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2.[7][8]

  • Anticancer Effects: The anticancer mechanisms of ginsenosides often involve the induction of apoptosis through the modulation of the Bcl-2 family of proteins and activation of caspases. They can also affect cell cycle progression and inhibit angiogenesis. Some ginsenosides have been shown to influence the PI3K/Akt signaling pathway , which is crucial for cell survival and proliferation.[17]

  • Neuroprotective Effects: The neuroprotective actions of ginsenosides are linked to their antioxidant properties, anti-apoptotic effects, and modulation of neurotransmitter systems. They can activate pathways like the PI3K/Akt/Nrf2 signaling pathway to protect against oxidative stress.[18]

Experimental Protocols

This section details common experimental methodologies for evaluating the pharmacological activities discussed.

Anti-inflammatory Activity Assay (RAW 264.7 Macrophages)

Objective: To assess the ability of a compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assay: To determine non-toxic concentrations of the test compounds, a cell viability assay such as the MTT or CCK-8 assay is performed. Cells are treated with various concentrations of the compound for a specified period (e.g., 24 hours).

  • LPS Stimulation: Cells are pre-treated with non-toxic concentrations of the test compound for a period (e.g., 1-2 hours) before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Measurement of Nitric Oxide (NO): After a 24-hour incubation with LPS, the cell culture supernatant is collected. The concentration of nitrite (B80452) (a stable product of NO) is measured using the Griess reagent.

  • Measurement of Pro-inflammatory Cytokines: The levels of cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis: To investigate the effect on signaling pathways, cell lysates are prepared and subjected to Western blotting to detect the protein levels of iNOS, COX-2, and key components of the NF-κB pathway (e.g., phosphorylated IκBα, p65).

Anticancer Activity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of a compound on cancer cell lines.

Methodology:

  • Cell Culture: A chosen cancer cell line (e.g., MDA-MB-231 for breast cancer) is cultured in an appropriate medium and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[12]

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for different time points (e.g., 24, 48, 72 hours).

  • MTT Incubation: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well to a final concentration of 0.5 mg/mL and incubated for 3-4 hours at 37°C.[5][9] Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Neuroprotective Activity Assay (PC12 Cells)

Objective: To assess the ability of a compound to protect neuronal cells from neurotoxin-induced damage.

Methodology:

  • Cell Culture: PC12 cells, a rat pheochromocytoma cell line often used as a neuronal model, are cultured in a suitable medium, sometimes with nerve growth factor (NGF) to induce differentiation.[5]

  • Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to a neurotoxin such as glutamate (B1630785) or amyloid-beta peptide (Aβ).

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound for a specified duration before and/or during the exposure to the neurotoxin.

  • Cell Viability Assay: Cell viability is assessed using methods like the MTT assay to quantify the protective effect of the compound against the neurotoxin-induced cell death.[5][13]

  • Measurement of Oxidative Stress: Intracellular reactive oxygen species (ROS) levels can be measured using fluorescent probes like DCFH-DA.

  • Apoptosis Assay: Apoptosis can be evaluated by methods such as Hoechst staining to observe nuclear morphology or by measuring the expression of apoptosis-related proteins like caspases and Bax/Bcl-2 via Western blotting.[13]

Visualizations of Biosynthetic and Signaling Pathways

Biosynthetic Pathway

Biosynthesis acetyl_coa Acetyl-CoA mva_pathway Mevalonate Pathway acetyl_coa->mva_pathway os 2,3-Oxidosqualene mva_pathway->os dds Dammarenediol-II Synthase os->dds dm Dammarenediol-II dds->dm transferase Acyltransferase dm->transferase p450 Cytochrome P450 (Hydroxylation) dm->p450 caffeoyl_coa Caffeoyl-CoA caffeoyl_coa->transferase ddc Dammarenediol II 3-O-caffeate transferase->ddc ppd_ppt Protopanaxadiol (PPD) & Protopanaxatriol (PPT) p450->ppd_ppt ugts UDP-Glycosyltransferases (Glycosylation) ppd_ppt->ugts ginsenosides Ginsenosides ugts->ginsenosides

Caption: Biosynthetic pathway of this compound and Ginsenosides.

Experimental Workflow for Anti-inflammatory Assay

AntiInflammatory_Workflow start Start culture Culture RAW 264.7 cells start->culture viability Determine non-toxic concentrations (MTT/CCK-8) culture->viability pretreat Pre-treat cells with test compound viability->pretreat lps Stimulate with LPS pretreat->lps incubate Incubate for 24h lps->incubate supernatant Collect supernatant incubate->supernatant lysate Prepare cell lysate incubate->lysate griess Measure NO production (Griess Assay) supernatant->griess elisa Measure cytokines (ELISA) supernatant->elisa end End griess->end elisa->end western Analyze protein expression (Western Blot) lysate->western western->end

Caption: Workflow for in vitro anti-inflammatory activity assessment.

NF-κB Signaling Pathway Inhibition by Ginsenosides

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikb_kinase IκB Kinase tlr4->ikb_kinase ikb IκB ikb_kinase->ikb phosphorylates ikb_nfkb IκB-NF-κB (Inactive complex) nfkb NF-κB nfkb_n NF-κB nfkb->nfkb_n translocation ikb_nfkb->nfkb releases nucleus Nucleus gene_expression Gene Expression (TNF-α, IL-6, iNOS, COX-2) nfkb_n->gene_expression activates inflammation Inflammation gene_expression->inflammation ginsenosides Ginsenosides ginsenosides->ikb_kinase inhibits

Caption: Inhibition of the NF-κB signaling pathway by ginsenosides.

Conclusion

This compound and ginsenosides, despite sharing a common biosynthetic origin, represent distinct classes of natural products with different structural and potential pharmacological profiles. Ginsenosides are a well-researched, diverse family of saponins (B1172615) with a broad range of biological activities and complex mechanisms of action. In contrast, this compound is a specific triterpenoid ester for which detailed pharmacological data is currently lacking in the public domain. The presence of the caffeate moiety suggests potential anti-inflammatory and antioxidant properties, warranting further investigation. This guide highlights the foundational differences and provides a framework for the comparative evaluation of these compounds, underscoring the need for further research into the specific bioactivities of this compound to fully understand its therapeutic potential relative to the well-established ginsenosides.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Dammarenediol II 3-O-caffeate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of Dammarenediol II 3-O-caffeate from Dammarenediol II. The synthetic strategy involves the protection of the phenolic hydroxyl groups of caffeic acid, followed by a Steglich esterification with Dammarenediol II, and subsequent deprotection to yield the final product. This protocol is intended for researchers in medicinal chemistry, natural product synthesis, and drug development who are interested in synthesizing novel derivatives of Dammarenediol II for pharmacological evaluation.

Introduction

Dammarenediol II is a tetracyclic triterpenoid (B12794562) that serves as a key precursor in the biosynthesis of various pharmacologically active ginsenosides.[1][2] Caffeic acid, a ubiquitous phenolic compound in the plant kingdom, is well-known for its antioxidant, anti-inflammatory, and anticancer properties.[3] The synthesis of this compound, an ester conjugate of these two natural products, is a promising strategy for the development of new therapeutic agents with potentially synergistic or enhanced biological activities. The ester linkage at the C-3 position of Dammarenediol II is proposed to modulate its lipophilicity and cellular uptake. This document outlines a robust chemical synthesis protocol for this compound.

Chemicals and Materials

Chemical/MaterialGradeSupplier
Dammarenediol II≥98%Commercially Available
Caffeic Acid≥98%Commercially Available
Acetic Anhydride (B1165640)Reagent GradeCommercially Available
Pyridine (B92270)AnhydrousCommercially Available
N,N'-Dicyclohexylcarbodiimide (DCC)≥99%Commercially Available
4-Dimethylaminopyridine (B28879) (DMAP)≥99%Commercially Available
Dichloromethane (B109758) (DCM)AnhydrousCommercially Available
Ethyl Acetate (B1210297) (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Methanol (MeOH)ACS GradeCommercially Available
Hydrochloric Acid (HCl)1 M Aqueous SolutionCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionCommercially Available
Brine (Saturated NaCl)Aqueous SolutionCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially Available
Silica (B1680970) Gel60 Å, 230-400 meshCommercially Available

Experimental Protocols

The synthesis of this compound is a multi-step process that includes the protection of caffeic acid, esterification, and deprotection.

Step 1: Protection of Caffeic Acid (Synthesis of Diacetylcaffeic Acid)

This step is crucial to prevent the phenolic hydroxyl groups of caffeic acid from reacting during the esterification.

Procedure:

  • Dissolve caffeic acid (1.2 equivalents) in a minimal amount of pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (2.5 equivalents) dropwise to the cooled solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diacetylcaffeic acid.

  • Purify the crude product by recrystallization from ethanol (B145695) to yield pure diacetylcaffeic acid.

Step 2: Steglich Esterification of Dammarenediol II with Diacetylcaffeic Acid

This key step forms the ester bond between Dammarenediol II and the protected caffeic acid.[4][5]

Procedure:

  • To a solution of Dammarenediol II (1.0 equivalent) and diacetylcaffeic acid (1.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere, add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) portion-wise to the cooled solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C to precipitate the dicyclohexylurea (DCU) byproduct.

  • Filter the mixture to remove the DCU precipitate and wash the solid with cold DCM.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the protected Dammarenediol II 3-O-diacetylcaffeate.

Step 3: Deprotection of the Caffeoyl Moiety

The final step removes the acetyl protecting groups to yield the target compound.

Procedure:

  • Dissolve the purified Dammarenediol II 3-O-diacetylcaffeate (1.0 equivalent) in methanol.

  • Add a catalytic amount of potassium carbonate (K₂CO₃).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Neutralize the reaction mixture with a few drops of acetic acid.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude this compound.

  • Purify the final product by column chromatography on silica gel.

Data Presentation

The following table summarizes the hypothetical quantitative data for the synthesis of this compound.

StepReactantProductMolar Ratio (Reactant:Dammarenediol II)Reaction Time (h)Yield (%)
1Caffeic AcidDiacetylcaffeic Acid1.2 : 14-6~95
2Dammarenediol IIDammarenediol II 3-O-diacetylcaffeate1 : 112-24~70-80
3Dammarenediol II 3-O-diacetylcaffeateThis compound-2-4~90
Overall Dammarenediol II This compound - - ~60-70

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Esterification cluster_2 Step 3: Deprotection Caffeic_Acid Caffeic Acid Diacetylcaffeic_Acid Diacetylcaffeic Acid Caffeic_Acid->Diacetylcaffeic_Acid Ac₂O, Pyridine Protected_Ester Dammarenediol II 3-O-diacetylcaffeate Diacetylcaffeic_Acid->Protected_Ester DCC, DMAP, DCM Dammarenediol_II Dammarenediol II Dammarenediol_II->Protected_Ester Final_Product Dammarenediol II 3-O-caffeate Protected_Ester->Final_Product K₂CO₃, MeOH

Caption: Overall workflow for the synthesis of this compound.

Proposed Signaling Pathway

The biological activities of this compound have not yet been elucidated. However, based on the known pharmacology of its parent compounds, a putative signaling pathway can be proposed. Dammarenediol derivatives are known to exhibit anti-inflammatory and anti-cancer effects, potentially through the modulation of NF-κB and MAPK signaling pathways. Caffeic acid is a known antioxidant that can scavenge reactive oxygen species (ROS) and modulate pathways involved in cellular stress response, such as the Nrf2 pathway. The conjugate may therefore exhibit synergistic or enhanced activity through the dual modulation of these pathways.

Putative_Signaling_Pathway cluster_0 Cellular Stress cluster_1 Inflammation & Proliferation ROS ROS Nrf2 Nrf2 ROS->Nrf2 activates ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes induces transcription of IKK IKK NFkB NF-κB IKK->NFkB activates Proinflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS) NFkB->Proinflammatory_Genes induces transcription of Cell_Proliferation Cell Proliferation & Survival NFkB->Cell_Proliferation promotes MAPK MAPK Pathway (ERK, JNK, p38) AP1 AP-1 MAPK->AP1 activates AP1->Cell_Proliferation promotes Compound Dammarenediol II 3-O-caffeate Compound->ROS scavenges Compound->Nrf2 activates Compound->IKK inhibits Compound->MAPK inhibits

Caption: Putative signaling pathways modulated by this compound.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in esterificationSteric hindrance of the C-3 hydroxyl group of Dammarenediol II.Increase reaction time and/or temperature. Consider using a more powerful esterification method like Yamaguchi esterification.[6]
Incomplete reactionInsufficient activation of the carboxylic acid.Ensure all reagents are anhydrous. Increase the equivalents of DCC and DMAP slightly.
Difficult purificationCo-elution of the product with DCU byproduct.After filtration of the initial DCU precipitate, wash the organic layer thoroughly. If DCU persists, consider precipitation from a different solvent system (e.g., diethyl ether).
Unwanted side reactionsReaction of the phenolic hydroxyls of caffeic acid.Ensure complete protection of caffeic acid in Step 1. Purify the diacetylcaffeic acid thoroughly before use in Step 2.

Safety Precautions

  • Conduct all reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • DCC is a potent sensitizer; avoid skin contact.

  • Pyridine and DCM are toxic and volatile; handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This document provides a comprehensive protocol for the synthesis of this compound. The described method, utilizing a protection-esterification-deprotection strategy, offers a viable route to this novel compound for further investigation in drug discovery and development programs. The provided workflow, data table, and putative signaling pathway diagram serve as valuable resources for researchers in this field.

References

Application Notes & Protocols: Esterification of Dammarenediol II with Caffeic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammarenediol II, a tetracyclic triterpenoid, is the foundational sapogenin for a variety of dammarane-type ginsenosides (B1230088), which are the primary bioactive constituents of Panax ginseng.[1][2][3] These ginsenosides exhibit a wide range of pharmacological activities. Caffeic acid, a hydroxycinnamic acid found in numerous plant species, and its esters are recognized for their potent antioxidant, anti-inflammatory, and neuroprotective properties.[4][5][6][7][8][9][10][11] The esterification of Dammarenediol II with caffeic acid aims to synthesize a novel bifunctional molecule that could potentially exhibit synergistic or enhanced therapeutic effects, combining the pharmacological profiles of both parent compounds. This document provides detailed protocols for the synthesis, purification, and characterization of Dammarenediol II-caffeic acid ester, along with its potential biological applications and relevant signaling pathways.

Potential Biological Activities and Applications

The conjugation of Dammarenediol II with caffeic acid is hypothesized to yield a compound with enhanced bioactivities, including:

  • Enhanced Anti-inflammatory Effects: Caffeic acid and its derivatives are known to suppress pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α, and inhibit enzymes like iNOS and COX-2.[8][10][11] Dammarenediol II derivatives have also been noted for their anti-inflammatory properties. The resulting ester may exhibit synergistic anti-inflammatory activity.

  • Potent Antioxidant Capacity: The catechol structure of caffeic acid is a strong radical scavenger.[5] This property, combined with the cellular protective effects of dammarane (B1241002) saponins, could offer robust protection against oxidative stress.

  • Neuroprotective Potential: Caffeic acid phenethyl ester (CAPE) has demonstrated neuroprotective effects in models of Alzheimer's disease and traumatic brain injury by modulating pathways like Nrf2/HO-1 and protecting against neuronal apoptosis.[4][9][12] Given that ginsenosides also possess neuroprotective activities, the Dammarenediol II-caffeic acid ester is a promising candidate for neurodegenerative disease research.

Experimental Protocols

Protocol 1: Synthesis of Dammarenediol II-Caffeic Acid Ester via Acyl Chloride Method

This protocol is adapted from established methods for synthesizing caffeic acid esters.[13][14]

Materials:

  • Dammarenediol II

  • Caffeic Acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine (B92270)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • Activation of Caffeic Acid:

    • In a round-bottom flask, dissolve caffeic acid in anhydrous DCM.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Slowly add thionyl chloride dropwise at 0°C.

    • Allow the reaction to stir at room temperature for 2 hours or until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain caffeoyl chloride.

  • Esterification:

    • Dissolve Dammarenediol II in anhydrous DCM in a separate flask.

    • Add anhydrous pyridine to the solution.

    • Slowly add a solution of the prepared caffeoyl chloride in anhydrous DCM to the Dammarenediol II solution at 0°C.

    • Let the reaction mixture stir at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by adding distilled water.

    • Wash the organic layer sequentially with 5% NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure Dammarenediol II-caffeic acid ester.

DOT Script for Synthesis Workflow:

cluster_0 Activation of Caffeic Acid cluster_1 Esterification cluster_2 Purification CA Caffeic Acid CC Caffeoyl Chloride CA->CC Activation SOCl2 SOCl₂ in DCM SOCl2->CC Ester Crude Ester Product CC->Ester DD Dammarenediol II in DCM/Pyridine DD->Ester Esterification Workup Aqueous Work-up Ester->Workup Chromatography Silica Gel Chromatography Workup->Chromatography Pure_Ester Pure Dammarenediol II-Caffeic Acid Ester Chromatography->Pure_Ester

Caption: Workflow for the synthesis and purification of Dammarenediol II-caffeic acid ester.

Quantitative Data Summary

The following tables present hypothetical data for the synthesis and biological evaluation of Dammarenediol II-caffeic acid ester. These values are for illustrative purposes and should be determined experimentally.

Table 1: Synthesis Yield and Purity

CompoundMolecular Weight ( g/mol )Yield (%)Purity (HPLC, %)
Dammarenediol II442.7->98
Caffeic Acid180.16->99
Dammarenediol II-caffeic acid ester605.8665>99

Table 2: In Vitro Anti-inflammatory Activity

CompoundIC₅₀ for NO Inhibition in LPS-stimulated RAW 264.7 cells (µM)
Dammarenediol II35.2
Caffeic Acid15.8
Dammarenediol II-caffeic acid ester5.4
Dexamethasone (Control)1.2

Table 3: In Vitro Antioxidant Activity

CompoundDPPH Radical Scavenging Activity (IC₅₀, µM)
Dammarenediol II>100
Caffeic Acid22.5
Dammarenediol II-caffeic acid ester18.7
Ascorbic Acid (Control)15.1

Potential Signaling Pathway Modulation

The neuroprotective effects of caffeic acid derivatives often involve the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the antioxidant response.[4] The Dammarenediol II-caffeic acid ester may protect neuronal cells from oxidative stress through this pathway.

DOT Script for Nrf2 Signaling Pathway:

cluster_0 cluster_1 cluster_2 cluster_3 Stimulus Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Stimulus->Keap1_Nrf2 Ester Dammarenediol II-Caffeic Acid Ester Ester->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 activates transcription NQO1 NQO1 ARE->NQO1 Protection Neuroprotection HO1->Protection NQO1->Protection

References

Application Notes and Protocols for the Quantification of Dammarenediol II 3-O-caffeate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammarenediol II 3-O-caffeate is a dammarane-type triterpenoid (B12794562) saponin (B1150181) that has garnered interest for its potential pharmacological activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts, preclinical study samples, and finished products, is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies and validation data presented are based on established analytical principles for structurally similar triterpenoid saponins (B1172615).

Analytical Methods Overview

The quantification of this compound can be effectively achieved using two primary analytical techniques:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This method is widely accessible and provides reliable quantification for samples with relatively high concentrations of the analyte. The presence of the caffeoyl moiety in this compound provides a chromophore that allows for UV detection.

  • Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity, making it ideal for the quantification of low-level analytes in complex biological matrices.

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of triterpenoid saponins using HPLC-UV and LC-MS/MS, based on published data for structurally related compounds. These values can be considered as a benchmark for the method development and validation for this compound.

Analytical MethodAnalyte (Structural Class)Linearity (r²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Precision (RSD %)Reference
HPLC-UV Triterpenoid Saponins>0.9990.08–0.650.25–2.1794.70–105.81< 2%[1]
LC-MS/MS Triterpenes & Caffeoylquinic Acids>0.990.0003–0.030.001–0.185–115< 15%[2]

Experimental Protocols

Sample Preparation: Extraction from Plant Material

This protocol outlines a general procedure for the extraction of this compound from plant matrices (e.g., leaves, bark).

Materials:

  • Plant material (dried and powdered)

  • Methanol (B129727) (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filter

Procedure:

  • Weigh 1.0 g of the powdered plant material into a centrifuge tube.

  • Add 20 mL of methanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 2-6) on the plant residue twice more.

  • Combine all the supernatants.

  • Evaporate the combined supernatant to dryness under reduced pressure at 40°C.

  • Reconstitute the dried extract in 5 mL of methanol.

  • Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-UV Quantification Protocol

Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-30 min: 10-90% B (linear gradient)

    • 30-35 min: 90% B (isocratic)

    • 35-36 min: 90-10% B (linear gradient)

    • 36-40 min: 10% B (isocratic for column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 325 nm (based on the UV absorption of the caffeoyl group)

  • Injection Volume: 10 µL

Standard Preparation:

  • Prepare a stock solution of this compound standard (1 mg/mL) in methanol.

  • Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Quantification:

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

LC-MS/MS Quantification Protocol

Instrumentation:

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B (linear gradient)

    • 8-10 min: 95% B (isocratic)

    • 10-10.1 min: 95-5% B (linear gradient)

    • 10.1-12 min: 5% B (isocratic for column re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The specific precursor and product ions for this compound need to be determined by direct infusion of a standard solution. A hypothetical transition would be based on the molecular weight of the compound (C₃₉H₅₈O₅, MW = 606.88 g/mol ).

    • Example Precursor Ion [M-H]⁻: m/z 605.4

    • Example Product Ions: To be determined (fragments corresponding to the loss of the caffeoyl group or other characteristic fragments).

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Standard and Sample Preparation:

Prepare calibration standards and samples in a similar manner to the HPLC-UV method, but at lower concentrations appropriate for the sensitivity of the LC-MS/MS system (e.g., in the ng/mL range). The use of a structurally similar internal standard is highly recommended to improve accuracy and precision.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing start Plant Material grind Drying & Grinding start->grind extract Solvent Extraction (Methanol) grind->extract concentrate Concentration extract->concentrate reconstitute Reconstitution concentrate->reconstitute filter Filtration (0.22 µm) reconstitute->filter hplc HPLC-UV Analysis filter->hplc lcms LC-MS/MS Analysis filter->lcms peak Peak Integration hplc->peak lcms->peak cal Calibration Curve peak->cal quant Quantification cal->quant signaling_pathway cluster_cell Cellular Response (Hypothetical) cluster_outcome Pharmacological Effect compound Dammarenediol II 3-O-caffeate receptor Cell Surface Receptor compound->receptor Binds kinase_cascade Kinase Cascade Activation receptor->kinase_cascade Activates transcription_factor Transcription Factor (e.g., NF-κB) kinase_cascade->transcription_factor Phosphorylates gene_expression Target Gene Expression (e.g., Anti-inflammatory Cytokines) transcription_factor->gene_expression Regulates effect Anti-inflammatory Response gene_expression->effect

References

Application Note: Quantitative Analysis of Dammarenediol II 3-O-caffeate using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dammarenediol II is a tetracyclic triterpenoid (B12794562) sapogenin that forms the core structure of dammarane-type ginsenosides, which are known for their significant pharmacological activities. Dammarenediol II 3-O-caffeate is an esterified derivative, combining the dammarane (B1241002) skeleton with caffeic acid. This modification can significantly alter its pharmacokinetic and pharmacodynamic properties. The presence of the caffeoyl moiety makes it structurally similar to other bioactive phenolic compounds, such as caffeic acid phenethyl ester (CAPE).

This application note details a robust and sensitive High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of this compound in various matrices. The method utilizes a reversed-phase chromatographic separation followed by detection using electrospray ionization (ESI) in negative mode with Multiple Reaction Monitoring (MRM), providing high selectivity and sensitivity.

Experimental Protocols

Standard and Sample Preparation

a) Preparation of Stock and Working Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol (B129727) to obtain a stock solution. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water. These solutions are used to build the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

b) Sample Preparation from Plant Matrix (e.g., Bark):

  • Weigh 1.0 g of dried, powdered plant material into a centrifuge tube.

  • Add 10 mL of 80% methanol, vortex for 1 minute, and sonicate for 30 minutes in a water bath.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant. Repeat the extraction process on the pellet once more and combine the supernatants.

  • Evaporate the combined supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1.0 mL of the mobile phase, vortex, and filter through a 0.22 µm syringe filter into an HPLC vial.

c) Sample Preparation from Plasma (Protein Precipitation): [1]

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard (if used).

  • Vortex vigorously for 2 minutes to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the clear supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase, vortex, and transfer to an HPLC vial.

HPLC-MS/MS Instrumentation and Conditions

A standard HPLC system coupled with a triple quadrupole mass spectrometer is used. The following parameters are based on typical conditions for analyzing dammarane saponins (B1172615) and caffeic acid esters.[1][2][3]

Parameter Condition
HPLC System Standard LC System (e.g., Agilent 1290, Waters Acquity)
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-1 min: 30% B; 1-8 min: 30-95% B; 8-10 min: 95% B; 10.1-12 min: 30% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo, Agilent)
Ionization Source Electrospray Ionization (ESI), Negative Mode
Ion Source Temperature 500°C
Ion Spray Voltage -4500 V
Curtain Gas 35 psi
Collision Gas (CAD) Medium

Data Presentation and Results

Mass Spectrometric Detection

The analysis is performed in MRM mode for optimal sensitivity and selectivity. The precursor ion for this compound (Molecular Formula: C₃₉H₅₈O₅, MW: 606.9 g/mol ) is the deprotonated molecule [M-H]⁻ at m/z 605.9. Fragmentation of this precursor ion is predicted to yield characteristic product ions from the caffeoyl moiety.

Analyte Precursor Ion (Q1) Product Ion (Q2) Collision Energy (eV) Dwell Time (ms)
This compound605.9179.1 (Quantifier)-35150
This compound605.9135.1 (Qualifier)-45150

Note: Collision energy values are instrument-dependent and require optimization.

Representative Method Performance

While specific validation data for this compound is not available in the literature, the following table summarizes the expected performance of the method, adapted from a validated assay for the structurally related Caffeic Acid Phenethyl Ester (CAPE).[1] This serves as a benchmark for method validation.

Validation Parameter Representative Performance Metric
Linearity Range 1.0 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1.0 ng/mL
Accuracy (% Recovery) 92.5% - 107.0%
Precision (Intra- & Inter-day) Relative Standard Deviation (RSD) < 10.5%
Matrix Effect To be determined, typically within 85-115%
Stability Stable in plasma during sample processing and freeze-thaw cycles.[1]

Visualizations

Experimental Workflow

The overall workflow from sample collection to final data analysis is depicted below.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological or Plant Matrix Extraction Solvent Extraction / Protein Precipitation Sample->Extraction Evaporation Dry Down (Nitrogen) Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Filtration Filter (0.22 µm) Reconstitution->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC MSMS MS/MS Detection (ESI-, MRM Mode) HPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: HPLC-MS/MS Experimental Workflow Diagram.

Predicted Fragmentation Pathway

The logical relationship for the fragmentation of the precursor ion in the tandem mass spectrometer is shown below. The primary fragments originate from the cleavage of the ester bond.

G cluster_ms MS/MS Fragmentation parent [M-H]⁻ This compound m/z 605.9 quant Caffeic Acid Fragment [C₉H₇O₄]⁻ m/z 179.1 parent->quant CID qual Decarboxylated Caffeic Acid Fragment [C₈H₇O₂]⁻ m/z 135.1 quant->qual -CO₂

Caption: Predicted MS/MS Fragmentation of the Analyte.

Conclusion

This application note provides a comprehensive protocol for the sensitive and selective quantification of this compound by HPLC-MS/MS. The detailed steps for sample preparation, instrument conditions, and data analysis serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The method's high selectivity, achieved through MRM, makes it suitable for complex matrices such as plant extracts and biological fluids. While the performance data is based on a structurally similar compound, it provides a strong foundation for the validation and application of this method in future studies.

References

Application Note: 1H and 13C NMR Assignment of Dammarenediol II 3-O-caffeate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol and reference data for the 1H and 13C Nuclear Magnetic Resonance (NMR) assignment of Dammarenediol II 3-O-caffeate, a naturally occurring triterpenoid (B12794562) ester. The compound consists of a dammarane-type triterpenoid, Dammarenediol II, esterified with caffeic acid at the 3-O position. Due to the limited availability of complete, published NMR assignments for this specific molecule, this note presents an expected NMR signal assignment based on the analysis of its constituent parts: Dammarenediol II and caffeic acid. The provided experimental protocols and tabulated data will serve as a valuable resource for the identification and characterization of this and structurally related compounds in drug discovery and natural product research.

Introduction

This compound is a triterpenoid compound that has been isolated from various plant sources. Triterpenoids are a large and structurally diverse class of natural products with a wide range of reported biological activities, making them of significant interest in pharmaceutical research and drug development. Accurate structural elucidation is a critical step in the investigation of these compounds, with NMR spectroscopy being the most powerful tool for this purpose. This document outlines the expected 1H and 13C NMR chemical shifts for this compound and provides a standardized protocol for data acquisition.

Chemical Structure

Compound: this compound Molecular Formula: C₃₉H₅₈O₅ Molecular Weight: 606.88 g/mol CAS Number: 171438-55-4

Chemical structure of this compound

Figure 1: Chemical structure of this compound.

Predicted 1H and 13C NMR Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound. These predictions are based on the known NMR data of Dammarenediol II and caffeic acid, taking into account the expected shifts upon esterification at the C-3 position of the triterpenoid. The numbering scheme for the atoms is provided in Figure 1.

Table 1: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)
Atom No.Predicted δ (ppm)Atom No.Predicted δ (ppm)Caffeate MoietyPredicted δ (ppm)
138.81628.11'127.2
223.81754.72'115.3
380.51816.13'144.0
437.91916.24'145.9
555.82073.05'114.3
618.22127.06'122.3
734.92236.07'146.8
840.42324.58'115.9
950.524125.09' (C=O)167.5
1037.125131.5
1121.62625.7
1225.32717.7
1349.32828.0
1451.72916.5
1531.53015.6
Table 2: Predicted ¹H NMR Chemical Shifts (500 MHz, CDCl₃)
Proton(s)Predicted δ (ppm)MultiplicityJ (Hz)Caffeate MoietyPredicted δ (ppm)MultiplicityJ (Hz)
H-34.68dd11.5, 4.5H-2'7.05d2.0
H-245.12t7.0H-5'6.88d8.2
Me-180.88sH-6'6.98dd8.2, 2.0
Me-190.80sH-7'7.60d15.9
Me-211.15sH-8'6.30d15.9
Me-261.68s
Me-271.60s
Me-280.86s
Me-290.89s
Me-300.98s

Experimental Protocols

Sample Preparation
  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra should be acquired on a 500 MHz (or higher) spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 12 ppm

    • Acquisition Time: 2.7 s

    • Relaxation Delay: 2.0 s

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.1 s

    • Relaxation Delay: 2.0 s

  • 2D NMR (COSY, HSQC, HMBC):

    • Standard pulse programs available on the spectrometer software should be utilized.

    • Optimize spectral widths and acquisition times for the specific sample.

    • For HMBC, a long-range coupling delay (d6) of 60-80 ms (B15284909) is recommended to observe correlations over 2-3 bonds.

Data Processing and Analysis

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase correct the spectra manually.

  • Perform baseline correction.

  • Calibrate the spectra using the TMS signal (δ 0.00 ppm for ¹H and ¹³C).

  • Integrate the ¹H NMR signals and assign the chemical shifts and coupling constants.

  • Assign the ¹³C NMR chemical shifts.

  • Use 2D NMR data (COSY, HSQC, HMBC) to confirm the assignments and establish the connectivity of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition (500 MHz) cluster_data_processing Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR transfer->h1_nmr ft Fourier Transform h1_nmr->ft c13_nmr 13C NMR c13_nmr->ft cosy COSY assignment Signal Assignment cosy->assignment hsqc HSQC hsqc->assignment hmbc HMBC hmbc->assignment phasing Phasing & Baseline Correction ft->phasing calibration Calibration (TMS) phasing->calibration calibration->assignment structure Structure Elucidation assignment->structure

Caption: NMR analysis workflow for this compound.

Logical Relationship of NMR Experiments for Structural Elucidation

The following diagram shows the logical relationship between different NMR experiments in the process of structure elucidation.

logical_relationship cluster_1d 1D NMR cluster_2d 2D NMR h1 ¹H NMR (Proton Environment) cosy COSY (¹H-¹H Connectivity) h1->cosy hsqc HSQC (¹H-¹³C Direct Correlation) h1->hsqc hmbc HMBC (¹H-¹³C Long-Range Correlation) h1->hmbc c13 ¹³C NMR (Carbon Skeleton) c13->hsqc c13->hmbc structure Final Structure Elucidation cosy->structure hsqc->structure hmbc->structure

Caption: Inter-relationship of NMR experiments for structure elucidation.

Conclusion

This application note provides a comprehensive guide for the 1H and 13C NMR assignment of this compound. The tabulated predicted chemical shifts, combined with the detailed experimental protocols, offer a robust framework for the identification and characterization of this and similar dammarane-type triterpenoid esters. The provided workflows can be adapted for the analysis of other natural products, aiding in the acceleration of drug discovery and development programs.

Application Notes and Protocols: Dammarenediol II 3-O-caffeate for In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammarenediol II is a tetracyclic triterpenoid (B12794562) and a key precursor in the biosynthesis of ginsenosides, the primary bioactive components of Panax ginseng.[1][2][3] While research on Dammarenediol II itself has highlighted its potential pharmacological activities, the specific derivative, Dammarenediol II 3-O-caffeate, remains a novel compound with limited direct experimental data. However, based on the known bioactivities of its parent compound and other triterpene caffeates, this compound is hypothesized to possess significant anti-inflammatory and anti-cancer properties. Caffeic acid and its derivatives are well-documented for their potent antioxidant and anti-inflammatory effects.[4][5] This document provides detailed application notes and protocols for investigating the in vitro efficacy of this compound, focusing on its potential as an anti-inflammatory and apoptosis-inducing agent.

Hypothesized Mechanism of Action

This compound is predicted to exert its biological effects through the modulation of key signaling pathways involved in inflammation and apoptosis. The caffeate moiety is expected to contribute to the inhibition of pro-inflammatory mediators, potentially by targeting the NF-κB signaling pathway. In cancer cells, it is hypothesized to induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in various in vitro cell-based assays. These values are illustrative and serve as a benchmark for expected experimental outcomes.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineCell TypeIC50 (µM) after 48h
A549Human Lung Carcinoma25.5
MCF-7Human Breast Adenocarcinoma32.8
RAW 264.7Murine Macrophage>100 (non-toxic)
BEAS-2BNormal Human Bronchial Epithelial>150

Table 2: Apoptosis Induction in A549 Cells (24h Treatment)

Concentration (µM)Early Apoptosis (%) (Annexin V+/PI-)Late Apoptosis (%) (Annexin V+/PI+)Total Apoptosis (%)
0 (Control)2.11.53.6
1015.35.220.5
2528.712.441.1
5035.120.855.9

Table 3: Anti-inflammatory Activity in LPS-stimulated RAW 264.7 Macrophages (24h)

TreatmentConcentration (µM)Nitric Oxide (NO) Production (% of LPS control)
Control-5.2
LPS (1 µg/mL)-100
This compound + LPS1065.4
This compound + LPS2542.1
This compound + LPS5021.8

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability.

Materials:

  • This compound

  • Target cell lines (e.g., A549, MCF-7, RAW 264.7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium and add 100 µL of fresh medium containing different concentrations of the compound to the wells. Include a vehicle control (DMSO).

  • Incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the extent of apoptosis induced by this compound.

Materials:

  • A549 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed A549 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Anti-Inflammatory Assay (Nitric Oxide Measurement)

This protocol assesses the anti-inflammatory effect of this compound by measuring nitric oxide (NO) production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • 24-well plates

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • Sodium nitrite (B80452) standard solution

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Sulfanilamide solution (Part I of Griess Reagent) and incubate for 10 minutes at room temperature in the dark.

  • Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Mandatory Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation DDC Dammarenediol II 3-O-caffeate DDC->IKK Inhibition DDC->NFkB_nuc Inhibition DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes Transcription

Caption: Hypothesized anti-inflammatory signaling pathway.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL / TNF-α DeathReceptor Death Receptor (Fas / TNFR1) FasL->DeathReceptor DISC DISC Formation DeathReceptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Execution Execution Pathway Caspase8->Execution Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 DDC Dammarenediol II 3-O-caffeate Mitochondrion Mitochondrion DDC->Mitochondrion Stress CytoC Cytochrome c Mitochondrion->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Execution Caspase9->Procaspase3 Execution->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic and extrinsic apoptosis pathways.

G cluster_assays In Vitro Assays Start Start CellCulture Cell Seeding & Culture Start->CellCulture Treatment Compound Treatment (this compound) CellCulture->Treatment Incubation Incubation (24h, 48h, 72h) Treatment->Incubation Viability Cell Viability (MTT Assay) Incubation->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Incubation->Apoptosis Inflammation Anti-inflammatory Assay (Griess Assay) Incubation->Inflammation WesternBlot Protein Analysis (Western Blot) Incubation->WesternBlot DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis Inflammation->DataAnalysis WesternBlot->DataAnalysis End End DataAnalysis->End

Caption: General experimental workflow for in vitro assays.

References

Application Notes and Protocols for Dammarenediol II 3-O-caffeate in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammarenediol II is a tetracyclic triterpenoid (B12794562) that forms the basic skeleton for dammarane-type saponins, such as ginsenosides, known for their diverse pharmacological activities. While research on the specific anticancer properties of Dammarenediol II 3-O-caffeate is nascent, its parent compound, Dammarenediol II, has demonstrated notable cytotoxic and anti-proliferative effects against various human cancer cell lines. These findings underscore the potential of Dammarenediol II derivatives, including its caffeate ester, as promising candidates for novel anticancer drug development.

This document provides a summary of the available data on Dammarenediol II and detailed protocols for key in vitro assays to facilitate the investigation of this compound's efficacy and mechanism of action in cancer cell lines.

Quantitative Data Summary: Dammarenediol II

The following tables summarize the reported cytotoxic activities of Dammarenediol II in different human cancer cell lines.

Table 1: IC50 Values of Dammarenediol II in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
SMMC-7721Human Hepatoma27.4 - 42.8[1]
A549Human Lung Adenocarcinoma27.4 - 42.8[1]
HOSHuman OsteosarcomaNot explicitly defined as IC50, but significant growth inhibition observed at 7.5, 15, and 22.5 µM[2]
Hep-G2Human Liver Carcinoma19.05 - 47.78 (for related dammarane (B1241002) triterpenoids)[3]
MCF-7Human Breast Carcinoma19.05 - 47.78 (for related dammarane triterpenoids)[3]

Experimental Protocols

The following are detailed protocols for foundational experiments to assess the anticancer properties of a novel compound like this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration-dependent cytotoxic effect of a compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (or Dammarenediol II)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations may range from 1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO, at the same concentration used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the extent of apoptosis and necrosis induced by the compound.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle-treated control group.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X binding buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression levels of proteins involved in specific signaling pathways, such as apoptosis and cell proliferation.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against PI3K, Akt, p-Akt, STAT3, p-STAT3, Bcl-2, Bax, Caspase-3, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells with RIPA buffer. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Denature the protein samples and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel. Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

Visualizations

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Analysis cluster_assays Functional Assays cluster_mechanistic Mechanistic Studies cluster_data Data Analysis and Interpretation start Cancer Cell Lines (e.g., A549, HOS, MCF-7) treatment Treat with this compound (Varying Concentrations and Timepoints) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis western_blot Western Blot Analysis (Protein Expression) treatment->western_blot ic50 Determine IC50 Value viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant pathway_analysis Analyze Signaling Pathway Modulation (e.g., PI3K/Akt, STAT3) western_blot->pathway_analysis

References

Application Notes and Protocols for Dammarenediol II 3-O-caffeate in Neuroprotective Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the neuroprotective effects of Dammarenediol II 3-O-caffeate is limited in publicly available literature. The following application notes and protocols are based on the known biological activities of its constituent moieties, dammarane-type triterpenoids (structurally related to ginsenosides) and caffeic acid, both of which have well-documented neuroprotective properties. These guidelines are intended to provide a robust starting point for researchers and should be adapted and validated for the specific compound.

Introduction

This compound is a novel compound that holds significant promise for neuroprotective research. It combines the structural features of a dammarane-type triterpenoid, similar to the active ginsenosides (B1230088) found in Panax ginseng, with caffeic acid, a well-known phenolic antioxidant. This unique combination suggests a multi-faceted mechanism of action against neuronal damage. Dammarane saponins (B1172615) have been shown to possess anti-inflammatory, anti-apoptotic, and antioxidant properties in the central nervous system.[1][2] Caffeic acid and its derivatives are potent free radical scavengers and have been demonstrated to protect neurons from various insults.[3] The synergistic potential of these two moieties makes this compound a compelling candidate for investigation in the context of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and ischemic stroke.

Postulated Mechanisms of Neuroprotection

Based on the activities of related compounds, this compound is hypothesized to exert its neuroprotective effects through several key mechanisms:

  • Antioxidant Activity: By scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant enzymes through pathways like Nrf2/ARE.[4][5]

  • Anti-inflammatory Effects: By inhibiting the activation of microglia and astrocytes, and reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β, potentially through the modulation of NF-κB signaling.[4][6]

  • Anti-apoptotic Activity: By modulating the expression of Bcl-2 family proteins, inhibiting caspase activation, and preserving mitochondrial integrity.[6][7]

  • Modulation of Neurotrophic Signaling: By potentially activating pro-survival signaling cascades such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for neuronal growth and survival.[8][9]

  • Inhibition of Excitotoxicity: By protecting against glutamate-induced neuronal damage, a common pathway in many neurological disorders.[10][11]

Data Presentation: Neuroprotective Effects of Related Compounds

The following tables summarize quantitative data from studies on compounds structurally or functionally related to this compound. This data can serve as a benchmark for designing experiments and evaluating the potency of the target compound.

Table 1: In Vitro Neuroprotective Effects of Caffeic Acid and its Derivatives

CompoundCell LineInsultConcentrationOutcomeReference
Caffeic AcidSH-SY5YGlutamate10-100 µMIncreased cell viability, reduced ROS[3]
Rosmarinic AcidSH-SY5Yt-BOOH10-100 µMEC50: 0.9-3.7 µM, ~40-60% protection[11]
3,5-di-O-caffeoylquinic acidSH-SY5YAβ1-42Not specifiedIncreased cell viability, increased ATP[12]

Table 2: In Vivo Neuroprotective Effects of Dammarane-type Saponins (Ginsenosides)

CompoundAnimal ModelDisease ModelDosageOutcomeReference
Ginsenoside Rg1RatMCAO (Stroke)Not specifiedReduced infarct volume, improved neurological score[1]
Ginsenoside Rb1RatAβ-induced toxicityNot specifiedPromoted neural growth, anti-apoptotic[1]
AsiaticosideRatParkinson's DiseaseNot specifiedIncreased dopamine (B1211576) levels, antioxidant enzyme activity[7]

Experimental Protocols

The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound.

Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells

Objective: To determine the protective effect of this compound against oxidative stress-induced cell death in a human neuroblastoma cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.

  • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (DMSO) and a negative control (medium only).

  • Induction of Oxidative Stress: After pre-treatment, expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 200 µM) for another 24 hours. The negative control group should not be treated with H₂O₂.

  • Cell Viability Assessment (MTT Assay):

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group (untreated with H₂O₂).

Protocol 2: Western Blot Analysis for Apoptosis-Related Proteins

Objective: To investigate the effect of this compound on the expression of pro- and anti-apoptotic proteins.

Materials:

  • Cell lysates from Protocol 1

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control (β-actin).

Protocol 3: In Vivo Neuroprotection in a Mouse Model of Cerebral Ischemia

Objective: To evaluate the neuroprotective efficacy of this compound in a transient middle cerebral artery occlusion (tMCAO) model.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for tMCAO

  • TTC (2,3,5-triphenyltetrazolium chloride) stain

  • Neurological scoring system

Procedure:

  • Animal Groups: Divide mice into groups: Sham, Vehicle + tMCAO, and this compound + tMCAO (different doses).

  • Drug Administration: Administer this compound (e.g., orally or intraperitoneally) at a specified time before or after the ischemic insult.

  • tMCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery with a filament for a defined period (e.g., 60 minutes), followed by reperfusion. The sham group undergoes the same surgery without vessel occlusion.

  • Neurological Deficit Scoring: Evaluate neurological deficits at 24 hours post-tMCAO using a standardized scoring system (e.g., 0-5 scale).

  • Infarct Volume Measurement:

    • At 24 or 48 hours post-tMCAO, sacrifice the animals and harvest the brains.

    • Slice the brains into coronal sections (e.g., 2 mm thick).

    • Stain the slices with 2% TTC solution.

    • Image the slices and quantify the infarct (pale) and non-infarct (red) areas to calculate the infarct volume as a percentage of the total brain volume.

  • Data Analysis: Compare neurological scores and infarct volumes between the different treatment groups.

Visualizations

Below are diagrams representing key signaling pathways potentially modulated by this compound and a general experimental workflow.

G cluster_0 Oxidative Stress cluster_1 This compound cluster_2 Signaling Pathways cluster_3 Cellular Response ROS ROS Compound Dammarenediol II 3-O-caffeate ROS->Compound Inhibition Nrf2 Nrf2 Compound->Nrf2 Activation ARE ARE Nrf2->ARE Translocation & Binding HO1 HO-1 ARE->HO1 Upregulation NQO1 NQO1 ARE->NQO1 Upregulation Neuroprotection Neuroprotection HO1->Neuroprotection NQO1->Neuroprotection

Caption: Nrf2/ARE Antioxidant Pathway Activation.

G cluster_0 Pro-inflammatory Stimuli cluster_1 This compound cluster_2 Signaling Pathway cluster_3 Cellular Response Stimuli e.g., LPS, Aβ NFkB NF-κB Stimuli->NFkB Activation Compound Dammarenediol II 3-O-caffeate Compound->NFkB Inhibition Cytokines TNF-α, IL-1β NFkB->Cytokines Transcription Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation

Caption: Inhibition of the NF-κB Inflammatory Pathway.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies CellCulture Neuronal Cell Culture (e.g., SH-SY5Y) Treatment Compound Treatment & Neurotoxic Insult CellCulture->Treatment Viability Cell Viability Assays (MTT, LDH) Treatment->Viability Mechanism Mechanism Studies (Western Blot, PCR) Treatment->Mechanism AnimalModel Animal Model of Neurodegeneration Admin Compound Administration AnimalModel->Admin Behavior Behavioral Tests Admin->Behavior Histo Histological Analysis (e.g., TTC, IHC) Admin->Histo

Caption: General Experimental Workflow for Neuroprotection.

References

Application Notes and Protocols: Dammarenediol II 3-O-caffeate for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dammarenediol II, a tetracyclic triterpenoid (B12794562) and a key precursor in the biosynthesis of ginsenosides, has garnered interest for its potential pharmacological activities.[1][2][3] When esterified with caffeic acid, a well-known antioxidant and anti-inflammatory agent, the resulting compound, Dammarenediol II 3-O-caffeate, is hypothesized to possess enhanced therapeutic properties.[4][5] This document provides detailed application notes and protocols for the formulation of this compound for in vivo studies, addressing its inherent hydrophobicity and outlining potential experimental designs to investigate its efficacy.

Due to the limited availability of direct studies on this compound, the following protocols are based on the physicochemical properties of its parent molecules and established methods for formulating hydrophobic compounds.

Physicochemical Properties and Formulation Considerations

Dammarenediol II is a hydrophobic molecule, and the addition of the lipophilic caffeic acid ester at the 3-O position is expected to further decrease its aqueous solubility.[6] Therefore, a suitable formulation is critical for achieving adequate bioavailability in in vivo models.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicImplication for Formulation
Molecular Weight~606.9 g/mol High molecular weight contributes to low aqueous solubility.
LogP (Predicted)> 5.0Highly lipophilic, indicating poor water solubility.
Aqueous SolubilityVery LowRequires solubilization enhancement for administration.
Chemical StabilityPotential for hydrolysis of the ester linkage.Formulation should protect against degradation.

Based on these properties, several formulation strategies can be considered to enhance the solubility and bioavailability of this compound for in vivo administration.

Table 2: Recommended Formulation Strategies for this compound

Formulation StrategyDescriptionAdvantagesDisadvantages
Co-solvency Dissolving the compound in a mixture of a water-miscible organic solvent and water.Simple and quick to prepare.Potential for precipitation upon dilution in biological fluids; solvent toxicity at high concentrations.
Lipid-based Formulations (e.g., SEDDS) Self-emulsifying drug delivery systems are isotropic mixtures of oils, surfactants, and co-surfactants.Enhances lymphatic transport, potentially increasing oral bioavailability.Complex formulation development; potential for GI side effects.
Nanosuspensions Sub-micron colloidal dispersions of the pure drug stabilized by surfactants and polymers.Increased surface area leads to enhanced dissolution rate and bioavailability.Requires specialized equipment (e.g., high-pressure homogenizer); potential for physical instability.
Inclusion Complexes with Cyclodextrins Encapsulation of the hydrophobic molecule within the cavity of a cyclodextrin.Increases aqueous solubility and stability.Limited drug loading capacity; potential for nephrotoxicity with some cyclodextrins.

Experimental Protocols

The following protocols provide a starting point for the in vivo evaluation of this compound. Researchers should optimize these protocols based on their specific experimental needs and animal models.

Protocol 1: Preparation of a Co-solvent-based Formulation for Intraperitoneal (i.p.) Injection

This protocol is suitable for initial screening studies to assess the biological activity of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG 400), sterile, injectable grade

  • Saline (0.9% NaCl), sterile, injectable grade

  • Sterile, pyrogen-free vials and syringes

Procedure:

  • Weigh the required amount of this compound in a sterile vial.

  • Add a minimal amount of DMSO to dissolve the compound completely. Vortex gently if necessary.

  • Add PEG 400 to the solution. The recommended ratio of DMSO:PEG 400 is 1:9 (v/v).

  • Slowly add sterile saline to the organic solution while vortexing to achieve the final desired concentration. The final concentration of the organic solvents should not exceed 10% of the total volume to minimize toxicity.

  • Visually inspect the solution for any precipitation. If precipitation occurs, adjust the solvent ratios or decrease the final concentration.

  • Administer the formulation to the animals via intraperitoneal injection immediately after preparation.

Table 3: Example Co-solvent Formulation for a 10 mg/kg Dose in Mice

ComponentVolume per 20g mouse (assuming 100 µL injection volume)
This compound0.2 mg
DMSO1 µL
PEG 4009 µL
Saline90 µL
Protocol 2: In Vivo Anti-Inflammatory Activity in a Lipopolysaccharide (LPS)-induced Inflammation Model

This protocol aims to evaluate the potential anti-inflammatory effects of this compound.

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

Experimental Groups:

  • Group 1: Vehicle control (co-solvent formulation without the drug)

  • Group 2: LPS control (LPS + vehicle)

  • Group 3: this compound (e.g., 10 mg/kg, i.p.) + LPS

  • Group 4: Dexamethasone (B1670325) (positive control, e.g., 1 mg/kg, i.p.) + LPS

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Administer the vehicle, this compound, or dexamethasone 1 hour before LPS challenge.

  • Induce inflammation by intraperitoneal injection of LPS (e.g., 1 mg/kg).

  • At a predetermined time point (e.g., 6 hours post-LPS), collect blood samples via cardiac puncture for cytokine analysis (e.g., TNF-α, IL-6).

  • Euthanize the mice and harvest tissues (e.g., lung, liver) for histological analysis and measurement of inflammatory markers (e.g., myeloperoxidase activity).

Signaling Pathway Diagrams

The therapeutic effects of this compound are likely mediated through the modulation of key signaling pathways involved in inflammation and cancer.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling cluster_response Inflammatory Response cluster_drug Drug Action LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p38_JNK p38/JNK MAPK TLR4->p38_JNK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines p38_JNK->Cytokines Drug Dammarenediol II 3-O-caffeate Drug->IKK Inhibition Drug->p38_JNK Inhibition

Caption: Putative anti-inflammatory signaling pathway of this compound.

anti_cancer_pathway cluster_growth_factor Growth Factor Signaling cluster_pi3k PI3K/Akt Pathway cluster_cell_response Cellular Response cluster_drug_action Drug Action GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibition Drug Dammarenediol II 3-O-caffeate Drug->PI3K Inhibition Drug->Akt Inhibition

Caption: Hypothesized anti-cancer signaling pathway of this compound.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the in vivo evaluation of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Formulation Formulation of Dammarenediol II 3-O-caffeate Dosing Drug Administration (i.p., oral, etc.) Formulation->Dosing Animal_Model Animal Model Acclimatization Animal_Model->Dosing Induction Disease Induction (e.g., LPS, Tumor Xenograft) Dosing->Induction Sampling Blood & Tissue Sampling Induction->Sampling Biochemical Biochemical Assays (ELISA, Western Blot) Sampling->Biochemical Histology Histopathological Analysis Sampling->Histology Data_Analysis Data Analysis & Interpretation Biochemical->Data_Analysis Histology->Data_Analysis

Caption: General experimental workflow for in vivo studies.

Conclusion

The formulation of this compound for in vivo studies presents a challenge due to its predicted hydrophobicity. The protocols and strategies outlined in this document provide a rational starting point for researchers. Careful formulation development and dose-range-finding studies are essential to ensure adequate systemic exposure and to accurately evaluate the therapeutic potential of this novel compound. The hypothesized mechanisms of action, targeting key inflammatory and cancer signaling pathways, warrant further investigation.

References

Application Note & Protocol: Solid-Phase Synthesis of Triterpenoid-Caffeate Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase synthesis of triterpenoid-caffeate conjugates, a class of molecules with significant potential in drug discovery due to their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The solid-phase approach offers advantages over traditional solution-phase synthesis, including simplified purification and the potential for automated synthesis.

Overview & Principles

Solid-phase synthesis (SPPS) is a technique where molecules are assembled on an insoluble solid support (resin).[3][4] This methodology allows for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing of the resin.[4] The general workflow for the synthesis of triterpenoid-caffeate conjugates on a solid support involves:

  • Immobilization: Covalent attachment of a triterpenoid (B12794562) molecule to a suitable resin, typically through a linker. Wang resin is a common choice for anchoring molecules via an ester linkage, which is cleavable under moderately acidic conditions.[5][6]

  • Elongation/Coupling: Attachment of the caffeate moiety to the immobilized triterpenoid. This may involve the use of a linker or direct coupling to a reactive group on the triterpenoid.

  • Cleavage: Release of the final triterpenoid-caffeate conjugate from the solid support.

  • Purification: Purification of the cleaved conjugate using chromatographic techniques.

This protocol will focus on the use of Wang resin and standard Fmoc/tBu peptide synthesis strategies, which can be adapted for this purpose.[7][8]

Experimental Protocols

Materials and Reagents
  • Resin: Wang Resin (polystyrene support with a p-alkoxybenzyl alcohol linker).[6][7]

  • Triterpenoid: A triterpenoid with a carboxylic acid group (e.g., Betulonic acid, Oleanolic acid).

  • Caffeic Acid Derivative: Protected Caffeic Acid (e.g., with acetyl or other suitable protecting groups for the hydroxyls).

  • Coupling Reagents:

    • N,N'-Diisopropylcarbodiimide (DIC)

    • 1-Hydroxybenzotriazole (HOBt)

    • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

    • (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU)[7]

  • Activating Agent: 4-Dimethylaminopyridine (DMAP).[7]

  • Base: N,N-Diisopropylethylamine (DIPEA).[7]

  • Solvents:

    • N,N-Dimethylformamide (DMF) (peptide synthesis grade)[7]

    • Dichloromethane (DCM)[7]

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), deionized water, and a scavenger such as triisopropylsilane (B1312306) (TIS).

  • Washing Solvents: Methanol (MeOH), Diethyl ether.

Protocol for Solid-Phase Synthesis of a Triterpenoid-Caffeate Conjugate

This protocol describes the synthesis of a generic triterpenoid-caffeate conjugate linked via an ester bond at the C-28 position of the triterpenoid.

Step 1: Resin Preparation and Swelling

  • Place the Wang resin in a reaction vessel.

  • Wash the resin with DMF (3 x volume for 5 minutes each).

  • Swell the resin in DCM for at least 30 minutes.[7]

Step 2: Immobilization of the Triterpenoid

  • Dissolve the triterpenoid (e.g., Betulonic acid) in a minimal amount of DMF/DCM.

  • In a separate vial, prepare the activation solution: Dissolve DIC and a catalytic amount of DMAP in DCM.

  • Add the triterpenoid solution to the swollen resin.

  • Add the activation solution to the resin mixture.

  • Allow the reaction to proceed for 4-12 hours at room temperature with gentle agitation.

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x) to remove unreacted reagents.

  • Dry the resin under vacuum.

Step 3: Capping of Unreacted Sites (Optional but Recommended)

  • Treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 30 minutes to cap any unreacted hydroxyl groups on the resin.

  • Wash the resin with DMF (3x) and DCM (3x).

Step 4: Coupling of Caffeic Acid

  • If the triterpenoid has a hydroxyl group where the caffeate is to be attached, this step will involve an esterification reaction. If a linker is used, the protocol will need to be adjusted accordingly.

  • Dissolve the protected caffeic acid and a coupling agent (e.g., HBTU/DIPEA or DIC/HOBt) in DMF.[7]

  • Add the caffeic acid solution to the triterpenoid-bound resin.

  • Allow the reaction to proceed for 2-4 hours at room temperature.[9]

  • Monitor the reaction completion using a qualitative test (e.g., Kaiser test if an amine is involved).

  • Wash the resin with DMF (3x) and DCM (3x).

Step 5: Cleavage and Deprotection

  • Wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail of TFA/H₂O/TIS (e.g., 95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[5]

  • Filter the resin and collect the filtrate containing the crude product.

  • Wash the resin with additional TFA to ensure complete recovery of the product.[5]

Step 6: Product Precipitation and Purification

  • Precipitate the crude conjugate by adding the TFA filtrate to cold diethyl ether.[5]

  • Centrifuge the mixture to pellet the precipitate.

  • Wash the pellet with cold diethyl ether (2x).

  • Dry the crude product under vacuum.

  • Purify the conjugate using flash chromatography on silica (B1680970) gel or preparative HPLC.[1]

  • Characterize the final product using NMR, Mass Spectrometry, and HPLC to confirm its identity and purity. The purity of the final compounds should be ≥95%.[1]

Data Presentation

The following table summarizes representative quantitative data for the synthesis of triterpenoid conjugates, which can be expected to be similar for triterpenoid-caffeate conjugates.

Conjugate Triterpenoid Coupled Moiety Yield (%) Purity (%) Reference
MA-Diamine-Coumarin Conjugates Maslinic AcidDiamine-Coumarin83-88≥95[1]
Betulinic Acid-Peptide Conjugates Betulinic AcidPeptidesNot specifiedNot specified[10]
Betulinic Acid-Triazole Conjugates Betulinic AcidTriazoleGood yieldsNot specified[11]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of triterpenoid-caffeate conjugates.

G cluster_0 Resin 1. Resin Swelling Immobilization 2. Triterpenoid Immobilization Resin->Immobilization DCM Capping 3. Capping (Optional) Immobilization->Capping Triterpenoid, DIC, DMAP Coupling 4. Caffeate Coupling Capping->Coupling Acetic Anhydride, DIPEA Cleavage 5. Cleavage & Deprotection Coupling->Cleavage Protected Caffeic Acid, HBTU, DIPEA Purification 6. Purification Cleavage->Purification TFA Cocktail Characterization 7. Characterization Purification->Characterization HPLC/Chromatography

Caption: Workflow for Solid-Phase Synthesis.

Potential Signaling Pathway

Triterpenoid conjugates have been shown to induce apoptosis in cancer cells. The following diagram depicts a simplified apoptotic signaling pathway that may be activated by these compounds.

G cluster_0 Cellular Response to Triterpenoid-Caffeate Conjugate Conjugate Triterpenoid-Caffeate Conjugate Mitochondria Mitochondria Conjugate->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Enhancing the Delivery and Bioavailability of Dammarenediol II 3-O-caffeate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammarenediol II 3-O-caffeate is a naturally occurring triterpenoid (B12794562) saponin (B1150181) esterified with caffeic acid. Triterpenoids as a class of compounds are known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. However, their therapeutic potential is often hampered by poor aqueous solubility and low oral bioavailability. This document provides a comprehensive overview of potential delivery systems and experimental protocols to enhance the bioavailability of this compound. Due to the limited specific research on this compound, this guide draws upon established methodologies and successful strategies employed for structurally related triterpenoids and polyphenols.

Challenges in the Delivery of this compound

The chemical structure of this compound, with its large, rigid triterpenoid backbone and lipophilic nature, suggests several challenges for effective drug delivery:

  • Low Aqueous Solubility: The hydrophobic nature of the dammarene skeleton significantly limits its solubility in gastrointestinal fluids, which is a prerequisite for absorption.

  • Poor Permeability: The bulky structure may hinder its passive diffusion across the intestinal epithelium.

  • First-Pass Metabolism: The compound may be subject to extensive metabolism in the gut wall and liver, reducing the amount of active substance reaching systemic circulation.

Potential Delivery Systems to Enhance Bioavailability

Several formulation strategies have proven effective in improving the solubility, dissolution rate, and oral bioavailability of poorly soluble compounds like triterpenoids. The following are promising approaches for this compound:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at the molecular level. Upon administration, the carrier dissolves rapidly, releasing the drug as fine, amorphous particles with a high surface area, thereby enhancing dissolution.

  • Polymeric Micelles: These are self-assembling nanosized core-shell structures formed from amphiphilic block copolymers. The hydrophobic core can encapsulate lipophilic drugs like this compound, while the hydrophilic shell provides stability in aqueous media and can prolong circulation time.

  • Nanoparticles: Encapsulating the drug within polymeric nanoparticles can protect it from degradation, improve its solubility, and potentially offer targeted delivery.

Data Presentation: Formulation and Characterization of Triterpenoid Delivery Systems

The following tables summarize typical formulation parameters and characterization data for various delivery systems developed for analogous triterpenoids. These serve as a reference for the potential formulation of this compound.

Table 1: Solid Dispersion Formulations for Triterpenoids

TriterpenoidCarrier(s)Drug:Carrier RatioMethodKey FindingsReference
Ursolic AcidGelucire 50/13, Silicon Dioxide1:15:4 (w/w/w)Solvent EvaporationIncreased aqueous solubility from <1 µg/mL to 293.43 µg/mL.[1][1]
Ursolic AcidPoloxamer 407, Sodium Caprate0.2:1:1 (w/w/w)Solvent EvaporationComplete and fast dissolution within 15 minutes.[2][2]
Ursolic AcidPVP K30, TPGSVariesSolvent EvaporationEnhanced water solubility and in vitro release.[2][2]

Table 2: Polymeric Micelle Formulations for Triterpenoids

TriterpenoidPolymer(s)Drug Loading (%)Encapsulation Efficiency (%)Particle Size (nm)Reference
CelastrolPEO-PPO-PEO (Pluronic)22.8 ± 1.0100.3 ± 4.3117.3 ± 1.27[3]
CelastrolHyaluronic Acid, Folic Acid modified polymer15.989.52~120[4]

Table 3: Pharmacokinetic Parameters of Nano-formulated Triterpenoids (Oral Administration in Rats)

Triterpenoid FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative BioavailabilityReference
Cucurbitacin Tablet15.8 ± 3.20.545.7 ± 9.8-[5]
Cucurbitacin Nanosuspension48.9 ± 7.50.3189.2 ± 35.44.14-fold increase[5]
Celastrol (Free)----[4]
Celastrol Polymeric Micelles--7.36-fold higher than free drug-[4]

Experimental Protocols

The following are detailed, generalized protocols for the preparation and characterization of the aforementioned delivery systems. These should be adapted and optimized for this compound.

Protocol 1: Preparation of Solid Dispersions by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Gelucire 50/13, Poloxamer 407, PVP K30)

  • Adjuvant (e.g., Silicon dioxide, as needed)

  • Organic solvent (e.g., Methanol, Ethanol)

  • Mortar and pestle

  • Oven

Procedure:

  • Weigh the desired amounts of this compound and the hydrophilic carrier(s) to achieve a specific drug-to-carrier ratio (e.g., 1:10 w/w).

  • Dissolve both the drug and the carrier(s) in a suitable organic solvent (e.g., methanol) in a round-bottom flask to form a clear solution.

  • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).

  • Dry the resulting solid film in an oven at 40°C for 24 hours to ensure complete removal of the residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle to obtain a fine powder.

  • Store the prepared solid dispersion in a desiccator until further analysis.

Protocol 2: Preparation of Polymeric Micelles by Thin-Film Hydration

Objective: To encapsulate this compound in polymeric micelles to improve its solubility and stability.

Materials:

  • This compound

  • Amphiphilic block copolymer (e.g., PEO-PPO-PEO, Pluronic series)

  • Organic solvent (e.g., Chloroform, Methanol)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Water bath sonicator

Procedure:

  • Weigh the desired amounts of this compound and the amphiphilic block copolymer.

  • Dissolve both components in a suitable organic solvent in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator at a controlled temperature to form a thin, uniform film on the inner wall of the flask.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the thin film with a pre-warmed (e.g., 60°C) aqueous solution (e.g., PBS pH 7.4) by gentle rotation.

  • Sonicate the resulting suspension in a water bath sonicator for 5-10 minutes to form a clear micellar solution.

  • Filter the solution through a 0.22 µm syringe filter to remove any non-incorporated drug aggregates.

Protocol 3: Characterization of Formulations

3.1 Particle Size and Zeta Potential Analysis

Objective: To determine the size distribution and surface charge of nanoparticles or polymeric micelles.

Method: Dynamic Light Scattering (DLS)

Procedure:

  • Dilute the nanoparticle or micelle suspension with deionized water to an appropriate concentration.

  • Transfer the diluted sample into a disposable cuvette.

  • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument.

  • For zeta potential measurement, transfer the diluted sample into a specific zeta potential cell.

  • Measure the electrophoretic mobility to determine the zeta potential.

3.2 Encapsulation Efficiency and Drug Loading

Objective: To quantify the amount of this compound successfully encapsulated within the delivery system.

Procedure:

  • Separate the formulated drug from the free, unencapsulated drug. For nanoparticles and micelles, this can be done by ultracentrifugation or centrifugal filter devices.

  • Quantify the amount of free drug in the supernatant using a validated analytical method (e.g., HPLC-UV).

  • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

3.3 In Vitro Dissolution/Release Study

Objective: To evaluate the rate and extent of drug release from the formulation in a simulated physiological fluid.

Method: USP Apparatus II (Paddle Method) for Solid Dispersions or Dialysis Method for Nanoparticles/Micelles.

Procedure (for Solid Dispersions):

  • Fill the dissolution vessels with 900 mL of dissolution medium (e.g., phosphate (B84403) buffer pH 6.8).

  • Maintain the temperature at 37 ± 0.5°C and the paddle speed at a constant rate (e.g., 100 rpm).

  • Introduce a known amount of the solid dispersion into each vessel.

  • At predetermined time intervals, withdraw aliquots of the dissolution medium and replace with an equal volume of fresh medium.

  • Filter the samples and analyze the drug concentration using a suitable analytical method.

Visualization of Experimental Workflow and Potential Mechanism of Action

Experimental Workflow

The following diagram illustrates a typical workflow for the development and evaluation of a delivery system for a poorly soluble compound like this compound.

experimental_workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_evaluation Biological Evaluation A Selection of Delivery System (e.g., Solid Dispersion) B Choice of Carrier (e.g., Gelucire) A->B C Optimization of Drug:Carrier Ratio B->C D Preparation of Formulation (Solvent Evaporation) C->D E Particle Size & Zeta Potential D->E F Encapsulation Efficiency D->F G In Vitro Dissolution D->G H Solid-State Characterization (DSC, XRD) D->H I In Vitro Cell Studies (Toxicity, Efficacy) G->I J In Vivo Pharmacokinetics (Animal Model) I->J K Bioavailability Assessment J->K

Workflow for formulation and evaluation.

Potential Signaling Pathway

Many triterpenoids exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It is plausible that this compound may act through a similar mechanism.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylation of IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Ubiquitination & Degradation IkB_NFkB->NFkB DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->Receptor Drug Dammarenediol II 3-O-caffeate Drug->IKK Inhibition

Hypothesized inhibition of NF-κB pathway.

Conclusion

While specific data on the delivery and bioavailability of this compound is currently lacking, the strategies and protocols outlined in this document provide a solid foundation for researchers. By leveraging established formulation techniques such as solid dispersions, polymeric micelles, and nanoparticles, it is highly probable that the significant challenge of its poor bioavailability can be overcome, unlocking its full therapeutic potential. Careful characterization and systematic evaluation, as detailed in the provided protocols, will be crucial for the successful development of an effective delivery system.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Dammarenediol II 3-O-caffeate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying Dammarenediol II 3-O-caffeate using column chromatography. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the general chromatographic characteristics of this compound?

A1: this compound is a moderately non-polar compound due to its large triterpenoid (B12794562) backbone (dammarenediol II). However, the presence of the caffeate group introduces polar functionalities (two hydroxyl groups and a carboxylic acid ester). This dual nature means its behavior in column chromatography will be sensitive to the polarity of the mobile phase.

Q2: Which stationary phase is most suitable for the purification of this compound?

A2: Silica (B1680970) gel is the most commonly used stationary phase for the separation of terpenoids and is a suitable choice for this compound.[1] Alumina (B75360) can also be considered, particularly if the compound shows instability on silica gel.[2] For analytical or small-scale purifications, reversed-phase silica (e.g., C18) could also be employed in HPLC.

Q3: How do I choose an appropriate mobile phase (eluent)?

A3: The ideal mobile phase should provide good separation between this compound and any impurities. A common approach is to use a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a moderately polar solvent (like ethyl acetate (B1210297) or dichloromethane).[3] The optimal ratio can be determined by thin-layer chromatography (TLC) prior to running the column, aiming for an Rf value of approximately 0.3-0.4 for the target compound.[4]

Q4: My compound is not dissolving well in the initial mobile phase. What should I do?

A4: If solubility is an issue, you can dissolve your crude sample in a minimal amount of a stronger, more polar solvent (e.g., dichloromethane (B109758) or acetone) before loading it onto the column.[5] Alternatively, a "dry loading" technique can be used where the sample is pre-adsorbed onto a small amount of silica gel, which is then loaded onto the column.[5]

Experimental Protocols

Protocol 1: Normal-Phase Column Chromatography on Silica Gel

This protocol outlines a general procedure for the purification of this compound from a crude plant extract or reaction mixture.

1. Preparation of the Stationary Phase:

  • Select a glass column of appropriate size based on the amount of crude material.
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
  • Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.
  • Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.[5]

2. Sample Loading:

  • Wet Loading: Dissolve the crude sample in a minimal volume of the initial mobile phase or a slightly more polar solvent.[5] Carefully apply the sample to the top of the silica gel bed.
  • Dry Loading: Dissolve the crude sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[5] Carefully add this powder to the top of the column.

3. Elution:

  • Begin elution with a non-polar mobile phase (e.g., hexane:ethyl acetate 9:1 v/v).
  • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of the more polar solvent (e.g., increasing the percentage of ethyl acetate).
  • Collect fractions of the eluate in test tubes.

4. Fraction Analysis:

  • Monitor the collected fractions using thin-layer chromatography (TLC).
  • Combine the fractions that contain the pure this compound.
  • Evaporate the solvent from the combined fractions to obtain the purified compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography of this compound.

Problem Potential Cause Solution Citation
Compound does not elute from the column The mobile phase is not polar enough to move the compound.Gradually increase the polarity of the mobile phase by adding a stronger solvent like ethyl acetate or methanol.[2]
The compound may have degraded on the silica gel.Test the stability of your compound on a small amount of silica. If it degrades, consider using a less acidic stationary phase like alumina or deactivated silica.[2]
Poor separation of the target compound from impurities The mobile phase composition is not optimal.Perform a more thorough optimization of the mobile phase using TLC with various solvent mixtures to find a system that provides better separation.[4]
The column was overloaded with the sample.Reduce the amount of sample loaded onto the column. A general rule is to use a 1:20 to 1:100 ratio of sample to silica gel by weight.
The compound elutes too quickly (with the solvent front) The initial mobile phase is too polar.Start with a less polar mobile phase. For example, if you started with 10% ethyl acetate in hexane, try 2-5%.[2]
Peak tailing in collected fractions The compound is interacting too strongly with the stationary phase.Adding a small amount of a modifier to the mobile phase, such as a few drops of acetic acid, can sometimes improve peak shape for acidic compounds.[6]
The column may be poorly packed.Ensure the silica gel is packed uniformly without any cracks or channels.
No compound detected in any fractions The compound may have come off in the very first fractions (solvent front).Always check the first few fractions collected, even if you don't expect the compound to elute that early.[2]
The fractions are too dilute to be detected by TLC.Concentrate a few of the fractions in the expected elution range and re-run the TLC.[2]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Prepare Sample (Wet or Dry Loading) prep_sample->load_sample elute_column Elute with Gradient Mobile Phase load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent isolate_product Isolated this compound evaporate_solvent->isolate_product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting common column chromatography issues.

References

Overcoming steric hindrance in Dammarenediol II esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dammarenediol II esterification. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with this sterically hindered molecule. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common hurdles in your synthetic endeavors.

Troubleshooting Guide

Problem 1: Low or No Yield of Dammarenediol II Ester

Q1: I am attempting to esterify the C-3 secondary hydroxyl group of Dammarenediol II but am getting very low to no product. What are the likely causes and how can I troubleshoot this?

A1: Low or no yield is a common issue when esterifying the sterically hindered C-3 hydroxyl group of Dammarenediol II. The bulky triterpenoid (B12794562) scaffold restricts access to the reaction site. Here’s a step-by-step troubleshooting approach:

  • Re-evaluate Your Method: Standard Fischer esterification (acid catalyst, heat) is often ineffective for sterically demanding alcohols like Dammarenediol II and can lead to degradation.[1][2] Mild, powerful coupling methods are required.

  • Switch to a Suitable Coupling Reagent:

    • Steglich Esterification: This is a highly effective method for sterically hindered substrates.[3][4][5] It uses a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the acyl transfer.[3][6] DMAP is crucial for accelerating the reaction and suppressing side reactions.[4][5]

    • Yamaguchi Esterification: This method is especially useful for highly functionalized and hindered esters.[7][8][9] It involves converting the carboxylic acid to a mixed anhydride (B1165640) using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP.[7][8][10]

  • Optimize Reaction Conditions:

    • Solvent: Use anhydrous polar aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[6][10] Ensure all reagents and glassware are scrupulously dry, as water can consume the activated acid.

    • Temperature: These reactions are typically run at room temperature, which is a key advantage for sensitive substrates.[3][6] If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be attempted, but monitor for potential side product formation by TLC.

    • Stoichiometry: Ensure the correct molar ratios are used. For Steglich esterification, a slight excess of the carboxylic acid and DCC (1.1-1.5 equivalents) is common, with a catalytic amount of DMAP (0.1-0.2 equivalents).[4] For the Yamaguchi protocol, stoichiometric DMAP is required.[7][8]

Problem 2: Formation of a White Precipitate and Difficult Purification

Q2: During my Steglich esterification using DCC, a white solid crashed out, and now my product is difficult to purify. What is this solid and how can I manage it?

A2: The white precipitate is N,N'-dicyclohexylurea (DCU), the byproduct of the DCC reagent.[3] While its insolubility in many organic solvents drives the reaction forward, it can make purification challenging.

  • Filtration: The primary method for removing DCU is filtration.[3] Allow the reaction to proceed to completion, then cool it (if heated) and filter the mixture through a pad of Celite® to remove the bulk of the DCU.

  • Solvent Choice for Workup: After filtration, the filtrate can be washed. However, residual DCU might precipitate upon concentration. If this occurs, you can try dissolving the crude product in a minimal amount of a solvent where the ester is soluble but DCU is not (e.g., cold diethyl ether) and re-filtering.

  • Alternative Carbodiimides: To avoid DCU precipitation issues, consider using a water-soluble carbodiimide like EDC.[3] The resulting urea (B33335) byproduct is water-soluble and can be easily removed with an aqueous workup. Another alternative is diisopropylcarbodiimide (DIC), which forms a more soluble urea byproduct.[3]

Problem 3: Side Product Formation Detected by TLC/NMR

Q3: My reaction appears to be forming a major side product that is not my desired ester. What could it be?

A3: In Steglich-type reactions, if the activated carboxylic acid (the O-acylisourea intermediate) does not react with the alcohol, it can slowly rearrange into a stable N-acylurea.[4][6] This side product is unreactive and reduces your yield.

  • Role of DMAP: This side reaction is precisely why DMAP is a critical catalyst. DMAP is a stronger nucleophile than the hindered alcohol and rapidly intercepts the O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt.[4][5] This intermediate then efficiently transfers the acyl group to the alcohol, outcompeting the rearrangement.

  • Troubleshooting Steps:

    • Check DMAP Quality and Quantity: Ensure your DMAP is pure and that you are using an effective catalytic amount (typically 5-20 mol%).[4]

    • Order of Addition: A common procedure is to mix the carboxylic acid, alcohol (Dammarenediol II), and DMAP in the solvent before adding the coupling agent (DCC or EDC) at 0 °C.[11]

Frequently Asked Questions (FAQs)

Q1: Why can't I use a simple acid-catalyzed (Fischer) esterification for Dammarenediol II?

A1: Fischer esterification requires harsh conditions (strong acid, high heat) and is a reversible process.[1][12] The equilibrium often disfavors product formation with sterically hindered secondary alcohols.[2] Furthermore, the acidic conditions and high temperatures can cause degradation or unwanted side reactions with complex molecules like Dammarenediol II.

Q2: Which method is better for Dammarenediol II: Steglich or Yamaguchi esterification?

A2: Both are excellent choices for hindered substrates.[13][14] The Steglich method is very common, and its reagents (DCC/EDC, DMAP) are readily available.[15] The Yamaguchi esterification is renowned for its ability to form esters in high yields, even in extremely hindered cases, and is particularly powerful for macrolactonization.[9][10] The choice may depend on the specific carboxylic acid being used and reagent availability. For initial attempts, the Steglich reaction with EDC (for easier workup) is a robust starting point.

Q3: How do I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most convenient method.[12] Spot the reaction mixture alongside your starting materials (Dammarenediol II and the carboxylic acid). The formation of a new, typically less polar spot, and the disappearance of the starting alcohol spot, indicates product formation. A co-spot (a lane with both the starting material and reaction mixture) can help confirm the consumption of the starting material.

Q4: Can these methods cause epimerization at the C-3 position?

A4: The Steglich and Yamaguchi esterifications proceed under mild, neutral conditions and are known to preserve the stereochemistry at the alcohol center.[3] This is a significant advantage over methods like the Mitsunobu reaction, which proceeds with inversion of stereochemistry.[13]

Data Presentation

Table 1: Comparison of Esterification Methods for Sterically Hindered Alcohols

FeatureFischer EsterificationSteglich EsterificationYamaguchi Esterification
Typical Conditions Strong acid (e.g., H₂SO₄), heat, excess alcoholDCC or EDC, cat. DMAP, room temp[6]2,4,6-Trichlorobenzoyl chloride, Et₃N, then alcohol & stoich. DMAP[8]
Suitability for Hindered Alcohols Poor, low yields[2]Very Good, yields often 70-90%[3]Excellent, high yields even for highly demanding substrates[10]
Stereochemistry RetentionRetention[3]Retention
Key Byproducts WaterDicyclohexylurea (DCU) or water-soluble urea2,4,6-Trichlorobenzoic acid, Et₃N·HCl
Workup Complexity Simple extractionCan be complex due to DCU precipitation (if using DCC)[3]Generally straightforward extraction
Key Advantage Inexpensive reagentsMild conditions, preserves sensitive functional groups[5]Extremely effective for difficult couplings[9]

Experimental Protocols

Protocol 1: General Procedure for Steglich Esterification of Dammarenediol II

This is a representative starting protocol and may require optimization.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add Dammarenediol II (1.0 eq.), the desired carboxylic acid (1.2 eq.), and 4-DMAP (0.2 eq.).

  • Dissolution: Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to Dammarenediol II).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Coupling Agent Addition: Add a solution of EDC (1.5 eq.) in anhydrous DCM dropwise to the stirred mixture. If using DCC, add it as a solid in one portion.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using 20% Ethyl Acetate/Hexane as eluent). Reactions are typically complete within 4-24 hours.

  • Workup (for EDC):

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography to yield the pure Dammarenediol II ester.

Protocol 2: General Procedure for Yamaguchi Esterification of Dammarenediol II

This is a representative starting protocol and may require optimization.

  • Anhydride Formation: In a flame-dried flask under inert atmosphere, dissolve the carboxylic acid (1.2 eq.) in anhydrous THF. Add triethylamine (B128534) (Et₃N, 1.2 eq.) and stir for 10 minutes at room temperature. Add 2,4,6-trichlorobenzoyl chloride (1.2 eq.) and stir the mixture for 1-2 hours.

  • Removal of Solids: The triethylamine hydrochloride salt will precipitate. Filter this solid off under an inert atmosphere. The filtrate contains the mixed anhydride.

  • Ester Formation: In a separate flame-dried flask, dissolve Dammarenediol II (1.0 eq.) and a stoichiometric amount of DMAP (3.0 eq.) in anhydrous toluene.

  • Addition: Add the prepared mixed anhydride solution dropwise to the Dammarenediol II/DMAP solution at room temperature.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC.

  • Workup: Upon completion, dilute the mixture with ethyl acetate. Wash sequentially with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by silica gel column chromatography.

Mandatory Visualizations

Steric_Hindrance Fig. 1: Steric Hindrance at Dammarenediol II C-3 cluster_Dammarenediol Dammarenediol II Structure cluster_approach Nucleophilic Attack Path Dammarenediol C3_OH C-3 Hydroxyl Group Reagent Acylating Reagent Approach Sterically Hindered Path Reagent->Approach Approach->C3_OH Difficult Attack

Caption: Steric hindrance around the C-3 hydroxyl group.

Steglich_Workflow Fig. 2: Steglich Esterification Workflow Start Combine: Dammarenediol II (Alcohol) Carboxylic Acid DMAP (Catalyst) in Anhydrous Solvent Add_DCC Add DCC or EDC at 0 °C Start->Add_DCC Activate Carboxylic Acid Activation (O-Acylisourea formation) Add_DCC->Activate DMAP_Intercept DMAP Intercepts (Forms N-Acylpyridinium Salt) Activate->DMAP_Intercept Fast Side_Reaction Side Reaction: N-Acylurea Formation (Slow, Uncatalyzed) Activate->Side_Reaction Slow Esterification Nucleophilic Attack by Hindered Alcohol DMAP_Intercept->Esterification Fast Acyl Transfer Product Desired Ester + Urea Byproduct Esterification->Product

Caption: Key steps and pathways in the Steglich reaction.

Troubleshooting_Flowchart Fig. 3: Troubleshooting Low Yield Start Low / No Yield Observed Check_Method Is the method suitable for hindered alcohols? (e.g., Steglich/Yamaguchi) Start->Check_Method Use_Fischer Using Fischer Esterification? Check_Method->Use_Fischer No Check_Conditions Are reagents anhydrous and atmosphere inert? Check_Method->Check_Conditions Yes Change_Method Action: Switch to Steglich or Yamaguchi Protocol Use_Fischer->Change_Method Success Yield Improved Change_Method->Success Wet_Reagents Reagents/Solvent may be wet Check_Conditions->Wet_Reagents No Check_Catalyst Is DMAP present and in sufficient quantity? Check_Conditions->Check_Catalyst Yes Dry_Reagents Action: Dry solvents/ reagents thoroughly. Use inert atmosphere. Wet_Reagents->Dry_Reagents Dry_Reagents->Success No_DMAP Insufficient or absent DMAP Check_Catalyst->No_DMAP No Check_Catalyst->Success Yes Add_DMAP Action: Add 10-20 mol% of fresh DMAP. No_DMAP->Add_DMAP Add_DMAP->Success

Caption: Decision flowchart for troubleshooting low yields.

References

"Dammarenediol II 3-O-caffeate" stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dammarenediol II 3-O-caffeate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments involving this compound, with a particular focus on its stability in aqueous solutions.

Disclaimer: Direct experimental data on the aqueous stability of this compound is limited. The guidance provided here is largely based on data from structurally similar compounds, particularly Caffeic Acid Phenethyl Ester (CAPE), which also contains a caffeate ester moiety susceptible to hydrolysis. Users are strongly encouraged to perform their own stability studies under their specific experimental conditions.

Troubleshooting Guide

This guide provides solutions to potential issues you might encounter when working with this compound in aqueous solutions.

Problem Possible Cause Recommended Solution
Low or inconsistent bioactivity in aqueous assays. Degradation of the caffeate ester bond via hydrolysis, especially in neutral to basic pH.- Prepare stock solutions in an anhydrous organic solvent like DMSO or ethanol. - Prepare fresh aqueous working solutions immediately before each experiment.[1] - Maintain the pH of the aqueous solution in the acidic range (pH < 6) if compatible with your experimental system.[2] - Minimize the time the compound is in an aqueous solution.
Precipitation of the compound in aqueous media. Low aqueous solubility.- First, dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol) before diluting with the aqueous buffer. - For higher solubility, gentle warming to 37°C and sonication in an ultrasonic bath can be attempted.[1] - Consider using formulation strategies such as encapsulation (e.g., with peptides or nanoparticles) to improve aqueous solubility and stability.[3][4]
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Hydrolysis of the ester bond, leading to the formation of Dammarenediol II and caffeic acid.- Analyze samples immediately after preparation. - If storage is necessary, store aqueous solutions at low temperatures (e.g., 4°C) and acidic pH to slow down degradation.[2] - When analyzing, use a mobile phase with a slightly acidic pH to minimize on-column degradation. - Co-inject with standards of Dammarenediol II and caffeic acid to confirm the identity of degradation products.
Loss of compound during storage of aqueous solutions. Chemical instability leading to degradation over time.- Stock solutions should be stored in an appropriate organic solvent at -20°C or lower for long-term stability.[1] - For short-term storage of aqueous solutions, use low temperatures (4°C) and maintain an acidic pH.[2] - It is highly recommended to prepare and use aqueous solutions on the same day to ensure compound integrity.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: It is recommended to prepare stock solutions in anhydrous organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, chloroform, dichloromethane, or ethyl acetate.[1] These solutions can be stored at -20°C for several months.[1]

Q2: How should I prepare aqueous working solutions from my stock solution?

A2: To prepare an aqueous working solution, dilute the organic stock solution with your desired aqueous buffer immediately before use. It is crucial to use the aqueous solution on the same day it is prepared to minimize degradation.[1] To aid dissolution, you can warm the tube to 37°C and use an ultrasonic bath.[1]

Q3: What are the primary degradation products of this compound in aqueous solutions?

A3: Based on the structure, the primary degradation pathway is likely the hydrolysis of the ester bond, yielding Dammarenediol II and caffeic acid. This is a common degradation pathway for other caffeic acid esters.[2]

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: While specific data for this compound is unavailable, similar caffeic acid esters like CAPE are known to be more stable in acidic conditions (up to pH 6) and degrade rapidly in neutral and basic environments due to base-catalyzed hydrolysis.[2]

Q5: How does temperature impact the stability of this compound in aqueous solutions?

A5: Higher temperatures generally accelerate the rate of chemical degradation. For the analogous compound CAPE, decomposition is notably faster at 37°C.[2] Therefore, it is advisable to handle and store aqueous solutions of this compound at lower temperatures (e.g., 4°C) to improve stability.[2]

Experimental Protocols

Protocol 1: Preparation of Stock and Aqueous Working Solutions
  • Stock Solution Preparation (10 mM):

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the powder in an appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex briefly until the compound is fully dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

  • Aqueous Working Solution Preparation (e.g., 10 µM):

    • On the day of the experiment, thaw a fresh aliquot of the 10 mM stock solution.

    • Dilute the stock solution with the desired pre-chilled (if appropriate for the experiment) aqueous buffer to the final working concentration (e.g., 1 µL of 10 mM stock in 999 µL of buffer for a 10 µM solution).

    • Mix thoroughly by gentle vortexing or inversion.

    • Use the freshly prepared aqueous solution immediately.

Protocol 2: Preliminary Stability Assessment by HPLC
  • Preparation of Test Solutions:

    • Prepare a 100 µM solution of this compound in your experimental aqueous buffer.

    • Divide the solution into several aliquots for analysis at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Store the aliquots under your intended experimental conditions (e.g., 37°C).

  • HPLC Analysis:

    • At each time point, inject an aliquot onto a suitable HPLC system (e.g., a C18 column).

    • Use a mobile phase gradient that can effectively separate the parent compound from its potential degradation products (Dammarenediol II and caffeic acid). A slightly acidic mobile phase is recommended.

    • Monitor the elution profile using a UV detector at a wavelength appropriate for the caffeoyl moiety (around 325 nm).

    • Quantify the peak area of this compound at each time point.

  • Data Analysis:

    • Plot the percentage of the remaining this compound against time.

    • This will provide a preliminary assessment of the compound's stability under your specific experimental conditions.

Visualizations

Hydrolysis_Pathway Dammarenediol_II_3_O_caffeate This compound Degradation_Products Degradation Products Dammarenediol_II_3_O_caffeate->Degradation_Products Hydrolysis H2O H₂O (Aqueous Solution) H2O->Degradation_Products Dammarenediol_II Dammarenediol II Degradation_Products->Dammarenediol_II Caffeic_Acid Caffeic Acid Degradation_Products->Caffeic_Acid Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (in DMSO) Working_Solution Prepare Aqueous Working Solution Stock_Solution->Working_Solution Incubation Incubate under Experimental Conditions Working_Solution->Incubation Sampling Collect Samples at Time Points Incubation->Sampling HPLC_Analysis Analyze by HPLC Sampling->HPLC_Analysis Data_Interpretation Interpret Data & Assess Stability HPLC_Analysis->Data_Interpretation

References

Technical Support Center: Dammarenediol II 3-O-caffeate Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dammarenediol II 3-O-caffeate and related compounds. The focus is on addressing common issues encountered during degradation product analysis.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under forced degradation conditions?

A1: Based on its chemical structure, which consists of a dammarenediol-II core linked to a caffeic acid moiety via an ester bond, the primary anticipated degradation pathway is hydrolysis of the ester linkage. This would yield Dammarenediol II and caffeic acid as the main degradation products. Other potential degradation pathways, particularly under oxidative or photolytic stress, could involve modifications to the double bonds within the dammarenediol-II structure or the catechol group of the caffeic acid.

Q2: What analytical techniques are most suitable for analyzing the degradation products of this compound?

A2: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS) is the most powerful combination for analyzing degradation products. HPLC-DAD allows for the separation and quantification of the parent compound and its degradants, while HPLC-MS provides molecular weight information crucial for the identification of unknown degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, particularly for the analysis of the triterpenoid (B12794562) core after derivatization.[1]

Q3: I am not seeing any degradation of my compound under stress conditions. What should I do?

A3: If you do not observe any degradation, it's possible the stress conditions are not stringent enough. It is recommended to incrementally increase the severity of the conditions. For example, you can increase the concentration of the acid, base, or oxidizing agent, raise the temperature, or extend the exposure time. However, it is important to avoid overly harsh conditions that could lead to secondary degradation, complicating the analysis. A target degradation of 5-20% is generally considered optimal for method validation.[2]

Q4: How can I confirm the identity of a suspected degradation product?

A4: The identity of a degradation product can be confirmed by comparing its retention time and mass spectrum with that of a reference standard. If a reference standard is not available, techniques such as tandem mass spectrometry (MS/MS) for fragmentation analysis and subsequent structural elucidation are necessary. Isolation of the degradation product followed by Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural confirmation.

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution Between Parent Compound and Degradation Products
Possible Cause Troubleshooting Step
Inappropriate mobile phase compositionOptimize the mobile phase by varying the organic solvent ratio, trying a different organic solvent (e.g., acetonitrile (B52724) vs. methanol), or adjusting the pH.
Incorrect column chemistrySelect a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size.
Suboptimal gradient slopeAdjust the gradient elution profile to provide better separation in the region where the parent and degradation products elute.
Issue 2: Non-reproducible Results in Stability Studies
Possible Cause Troubleshooting Step
Inconsistent sample preparationEnsure a standardized and well-documented sample preparation protocol is followed for all time points and stress conditions.
Fluctuation in instrument performancePerform system suitability tests before each analytical run to ensure the HPLC system is performing consistently.
Variability in stress conditionsPrecisely control the temperature, humidity, and light exposure during the forced degradation studies.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[2][3]

1. Acid Hydrolysis:

  • Dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Add an equal volume of 0.1 M hydrochloric acid (HCl).

  • Incubate the solution at 60°C for 24 hours.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide (B78521) (NaOH), and dilute to a final concentration for HPLC analysis.

2. Base Hydrolysis:

  • Dissolve this compound in a suitable solvent.

  • Add an equal volume of 0.1 M NaOH.

  • Incubate at 60°C for 24 hours.

  • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a suitable solvent.

  • Add an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Store the solution at room temperature, protected from light, for 24 hours.

  • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

4. Photolytic Degradation:

  • Expose a solution of this compound, as well as the solid compound, to a light source with a specified output (e.g., ICH option 1: >1.2 million lux hours and >200 W h/m²).

  • A control sample should be kept in the dark under the same temperature conditions.

  • Analyze the samples after the exposure period.

5. Thermal Degradation:

  • Expose the solid this compound to dry heat at a temperature higher than that used for accelerated stability testing (e.g., 80°C).

  • At specified time points, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)
Stress Condition% Degradation of ParentNumber of Degradation ProductsMajor Degradation Product(s) (Retention Time)
0.1 M HCl, 60°C, 24h15.22DP1 (5.8 min), DP2 (12.3 min)
0.1 M NaOH, 60°C, 24h25.82DP1 (5.8 min), DP2 (12.3 min)
3% H₂O₂, RT, 24h8.53DP3 (9.1 min), DP4 (10.5 min), DP5 (14.2 min)
Photolytic5.11DP6 (11.7 min)
Thermal (80°C, solid)2.31DP7 (13.1 min)

Visualizations

This compound This compound Dammarenediol II Dammarenediol II This compound->Dammarenediol II Hydrolysis Caffeic Acid Caffeic Acid This compound->Caffeic Acid Hydrolysis Oxidized Products Oxidized Products This compound->Oxidized Products Oxidation Photodegradation Products Photodegradation Products This compound->Photodegradation Products Photolysis

Caption: Potential degradation pathways of this compound.

cluster_stress Forced Degradation Acid Acid Stressed Samples Stressed Samples Acid->Stressed Samples Base Base Base->Stressed Samples Oxidation Oxidation Oxidation->Stressed Samples Light Light Light->Stressed Samples Heat Heat Heat->Stressed Samples This compound Sample This compound Sample This compound Sample->Acid This compound Sample->Base This compound Sample->Oxidation This compound Sample->Light This compound Sample->Heat HPLC-DAD/MS Analysis HPLC-DAD/MS Analysis Stressed Samples->HPLC-DAD/MS Analysis Data Analysis Data Analysis HPLC-DAD/MS Analysis->Data Analysis Degradation Profile Degradation Profile Data Analysis->Degradation Profile

Caption: Experimental workflow for forced degradation analysis.

Unexpected Peak in Chromatogram Unexpected Peak in Chromatogram Is it present in control? Is it present in control? Unexpected Peak in Chromatogram->Is it present in control? Artifact/Impurity Artifact/Impurity Is it present in control?->Artifact/Impurity Yes Potential Degradant Potential Degradant Is it present in control?->Potential Degradant No Analyze by MS Analyze by MS Potential Degradant->Analyze by MS Plausible mass? Plausible mass? Analyze by MS->Plausible mass? Further Investigation Further Investigation Plausible mass?->Further Investigation Yes Noise/System Peak Noise/System Peak Plausible mass?->Noise/System Peak No

Caption: Troubleshooting unknown peaks in degradation analysis.

References

Technical Support Center: Optimizing Caffeoylation of Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the caffeoylation of triterpenoids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of triterpenoid (B12794562) caffeoyl esters.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the caffeoylation of triterpenoids.

Problem 1: Low or No Yield of Triterpenoid Caffeate

Q: I am getting a very low yield, or no desired product at all. What are the possible causes and how can I improve the yield?

A: Low or no yield in the caffeoylation of triterpenoids is a common issue, often stemming from the inherent structural properties of the triterpenoid scaffold and the nature of caffeic acid.

Possible Causes and Solutions:

  • Steric Hindrance: The hydroxyl groups on the triterpenoid skeleton, particularly at positions like C-3, are often sterically hindered by the complex, bulky ring structure. This can significantly slow down or prevent the reaction with the activated caffeic acid.

    • Solution 1: Use a more powerful esterification method. Standard Fischer esterification is often ineffective. Consider using methods specifically designed for sterically hindered alcohols:

      • Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or a water-soluble carbodiimide (B86325) like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). It is a mild and effective method for sterically demanding substrates.[1][2][3][4]

      • Yamaguchi Esterification: This method is excellent for the synthesis of highly functionalized esters from sterically hindered alcohols and carboxylic acids.[1] It involves the formation of a mixed anhydride (B1165640) using 2,4,6-trichlorobenzoyl chloride.

    • Solution 2: Increase Reaction Time and/or Temperature: For less hindered systems, extending the reaction time or carefully increasing the temperature can sometimes improve yields. However, this may also lead to side reactions, so careful monitoring by Thin Layer Chromatography (TLC) is essential.

    • Solution 3: Use a more reactive caffeic acid derivative: Instead of using caffeic acid directly, consider converting it to a more reactive acyl chloride or anhydride. However, this adds extra steps to the synthesis and requires careful handling of the reagents.

  • Low Reactivity of the Triterpenoid Hydroxyl Group: Even without significant steric hindrance, the hydroxyl groups of some triterpenoids can be inherently unreactive.

    • Solution: The use of activating agents like DMAP in Steglich esterification can significantly enhance the reaction rate by forming a more reactive acylpyridinium intermediate.[1][3][4]

  • Side Reactions of Caffeic Acid: Caffeic acid has two phenolic hydroxyl groups which can potentially undergo side reactions.

    • Solution: Protect the phenolic hydroxyl groups of caffeic acid before the esterification reaction. Acetyl or silyl (B83357) protecting groups are common choices. These groups can be removed after the esterification is complete.

  • Reversible Reaction: If using a method like Fischer esterification, the water produced during the reaction can hydrolyze the ester back to the starting materials, limiting the yield.[1]

    • Solution: Use a method to remove water from the reaction mixture as it forms, for example, by using a Dean-Stark apparatus or by adding a dehydrating agent. Alternatively, use an irreversible esterification method like the Steglich or Yamaguchi esterification.[1]

Problem 2: Presence of Unexpected Side Products

Q: My reaction mixture shows multiple spots on TLC, and I am having difficulty isolating the desired ester. What are these side products and how can I avoid them?

A: The formation of side products is a common pitfall, complicating purification and reducing the yield of the desired triterpenoid caffeate.

Common Side Products and Prevention Strategies:

  • N-Acylurea Formation (in Steglich Esterification): A common side reaction in DCC-mediated esterifications is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the alcohol.[1][4]

    • Prevention: The addition of a catalytic amount of DMAP is crucial to suppress this side reaction. DMAP acts as an acyl transfer agent, forming a more reactive intermediate that rapidly reacts with the alcohol.[1][3][4]

  • Epimerization: If the hydroxyl group on the triterpenoid is at a chiral center, some reaction conditions can lead to epimerization.

    • Prevention: The Mitsunobu reaction proceeds with a predictable inversion of stereochemistry (Sₙ2 mechanism).[1] For retention of stereochemistry, a two-step protection-deprotection sequence might be necessary.

  • Products from Reactions with Other Functional Groups: If your triterpenoid has other reactive functional groups (e.g., other hydroxyl groups, carboxylic acids), these may also react.

    • Prevention: Use protecting groups to selectively block other reactive sites. The choice of protecting group will depend on its stability under the esterification conditions and the ease of its removal.

Problem 3: Difficulty in Purifying the Triterpenoid Caffeate

Q: I am struggling to purify my triterpenoid caffeate from the reaction mixture. What are the best purification strategies?

A: The purification of lipophilic triterpenoid esters can be challenging due to their similar polarity to byproducts and unreacted starting materials.

Purification Strategies:

  • Removal of DCC/DCU (Steglich Esterification): The dicyclohexylurea (DCU) byproduct from DCC is often difficult to remove due to its partial solubility in many organic solvents.

    • Solution 1: Filtration: DCU is largely insoluble in dichloromethane (B109758) (DCM) or diethyl ether. Cooling the reaction mixture to 0°C can often precipitate the DCU, which can then be removed by filtration.[1]

    • Solution 2: Aqueous Wash: Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help to remove any remaining DCC and DMAP.[1]

  • Column Chromatography: This is the most common method for purifying triterpenoid esters.

    • Tips for Success:

      • Solvent System Selection: Due to the nonpolar nature of triterpenoids, a solvent system with low to medium polarity, such as hexane/ethyl acetate (B1210297) or toluene/ethyl acetate, is often effective.

      • Gradient Elution: A gradient elution, where the polarity of the solvent is gradually increased, can help to separate compounds with close Rf values.

      • Deactivated Silica (B1680970) Gel: If your compound is sensitive to acid, you can use silica gel that has been deactivated by washing with a base like triethylamine.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations or to achieve high purity, preparative HPLC can be a powerful tool.[1]

Frequently Asked Questions (FAQs)

Q1: Which esterification method is best for a sterically hindered hydroxyl group on a triterpenoid?

A1: For sterically hindered hydroxyl groups, the Steglich esterification (using DCC/DMAP) or the Yamaguchi esterification are highly recommended.[1] These methods are performed under mild conditions and are known to be effective for coupling sterically demanding alcohols and carboxylic acids.

Q2: Do I need to protect the phenolic hydroxyl groups of caffeic acid before esterification?

A2: While the carboxylic acid is more nucleophilic, the phenolic hydroxyls can react under certain conditions, especially with highly reactive acylating agents or under basic conditions. To ensure selectivity and avoid side products, it is generally a good practice to protect the phenolic hydroxyls of caffeic acid, for example, as acetates or silyl ethers. These protecting groups can be removed after the esterification.

Q3: What are the advantages of enzymatic esterification for synthesizing triterpenoid caffeates?

A3: Enzymatic esterification, typically using lipases, offers several advantages:

  • High Selectivity: Enzymes can exhibit high regio- and stereoselectivity, which is beneficial for complex molecules like triterpenoids with multiple hydroxyl groups.[1]

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out under mild conditions (e.g., lower temperature, neutral pH), which can prevent the degradation of sensitive substrates.[1]

  • Environmentally Friendly: Enzymes are biodegradable catalysts, making the process greener.[1] However, disadvantages can include slower reaction rates and the cost of the enzyme.

Q4: My triterpenoid has both a carboxylic acid group and a hydroxyl group. How can I selectively form the caffeoyl ester at the hydroxyl group?

A4: To selectively esterify the hydroxyl group in the presence of a carboxylic acid, you should use reaction conditions that do not activate the carboxylic acid. Methods like the Steglich or Yamaguchi esterification are designed to activate carboxylic acids, so they would not be suitable without protection.[1] A better approach would be to first protect the carboxylic acid group of the triterpenoid (e.g., as a methyl or benzyl (B1604629) ester), then perform the caffeoylation on the hydroxyl group, and finally deprotect the carboxylic acid.[1]

Data Presentation

Table 1: Comparison of Common Esterification Methods for Triterpenoids

MethodCoupling Agent(s)CatalystTypical SolventTemperatureAdvantagesDisadvantages
Steglich Esterification DCC or EDCDMAPDCM, THF0°C to RTMild conditions, good for sterically hindered alcohols.[1][2][3][4]Formation of DCU byproduct can complicate purification.[1][2]
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chlorideDMAPToluene, THFRTExcellent for highly hindered substrates.[1]Requires an additional step to form the mixed anhydride.
Mitsunobu Reaction DIAD or DEADPPh₃THF, Dioxane0°C to RTInversion of stereochemistry, good for secondary alcohols.[1]Reagents can be difficult to remove.
Enzymatic Esterification -Lipase (e.g., Novozym 435)Organic Solvents (e.g., Isooctane)40-70°CHigh selectivity, mild conditions, environmentally friendly.[1][5][6]Slower reaction rates, cost of enzyme.

Table 2: Troubleshooting Guide Summary

ProblemPossible CauseRecommended Solution(s)
Low/No Yield Steric hindranceUse Steglich or Yamaguchi esterification. Increase reaction time/temperature cautiously.
Low reactivity of hydroxyl groupUse DMAP as a catalyst.
Side reactions of caffeic acidProtect phenolic hydroxyls of caffeic acid.
Reversible reactionUse irreversible methods (Steglich, Yamaguchi) or remove water.[1]
Side Products N-acylurea formation (DCC)Add catalytic DMAP.[1][4]
EpimerizationUse a method with predictable stereochemistry (e.g., Mitsunobu for inversion).[1]
Reaction at other functional groupsUse protecting groups.
Purification Issues DCU byproduct contaminationCool reaction mixture to precipitate DCU and filter.[1]
Co-elution of productsOptimize column chromatography solvent system (gradient elution). Use preparative HPLC.

Experimental Protocols

Protocol 1: General Procedure for Steglich Esterification of a Triterpenoid with Caffeic Acid

This is a general protocol and may require optimization for specific triterpenoids.

  • Protection of Caffeic Acid (Optional but Recommended):

    • Dissolve caffeic acid in a suitable solvent (e.g., pyridine).

    • Add a protecting group reagent (e.g., acetic anhydride or a silylating agent) and stir at room temperature until the reaction is complete (monitor by TLC).

    • Work up the reaction and purify the protected caffeic acid.

  • Esterification:

    • Dissolve the triterpenoid (1.0 eq) and protected caffeic acid (1.2 eq) in anhydrous dichloromethane (DCM).

    • Add 4-dimethylaminopyridine (DMAP) (0.1 eq).

    • Cool the mixture to 0°C in an ice bath.

    • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to 0°C to precipitate the dicyclohexylurea (DCU) byproduct.

    • Filter the mixture and wash the solid with cold DCM.

    • Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Deprotection (if necessary):

    • Dissolve the purified, protected triterpenoid caffeate in a suitable solvent.

    • Add the appropriate deprotection reagent (e.g., a mild base for acetyl groups or a fluoride (B91410) source for silyl groups).

    • Stir until the deprotection is complete (monitor by TLC).

    • Work up the reaction and purify the final triterpenoid caffeate.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Esterification cluster_workup Work-up & Purification cluster_final Final Product Triterpenoid Triterpenoid Mix_Reagents Mix Triterpenoid, (Protected) Caffeic Acid, DMAP in DCM Triterpenoid->Mix_Reagents Caffeic_Acid Caffeic Acid Protect_CA Protect Phenolic -OH of Caffeic Acid (Optional) Caffeic_Acid->Protect_CA Protect_CA->Mix_Reagents Add_DCC Add DCC at 0°C Mix_Reagents->Add_DCC Stir Stir at RT (12-24h) Add_DCC->Stir Filter_DCU Filter DCU Stir->Filter_DCU Wash Aqueous Wash (HCl, NaHCO₃, Brine) Filter_DCU->Wash Chromatography Column Chromatography Wash->Chromatography Deprotect Deprotection (if necessary) Chromatography->Deprotect Final_Product Purified Triterpenoid Caffeate Chromatography->Final_Product If no protection Deprotect->Final_Product

Caption: General workflow for the Steglich esterification of a triterpenoid with caffeic acid.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low or No Yield Steric_Hindrance Steric Hindrance? Start->Steric_Hindrance Low_Reactivity Low Reactivity? Start->Low_Reactivity Side_Reactions Side Reactions? Start->Side_Reactions Change_Method Use Steglich or Yamaguchi Esterification Steric_Hindrance->Change_Method Optimize_Conditions Increase Time/Temp Steric_Hindrance->Optimize_Conditions Use_Catalyst Use DMAP Catalyst Low_Reactivity->Use_Catalyst Protect_Groups Use Protecting Groups on Caffeic Acid Side_Reactions->Protect_Groups

Caption: Troubleshooting logic for addressing low reaction yields in triterpenoid caffeoylation.

References

Technical Support Center: Dammarenediol II 3-O-caffeate Solubility Enhancement for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Dammarenediol II 3-O-caffeate in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

This compound is a dammarane-type triterpenoid (B12794562) derivative. Triterpenoids are generally characterized by their hydrophobic nature, which leads to poor water solubility.[1] Therefore, this compound is expected to have very low aqueous solubility, posing a challenge for its use in aqueous-based bioassays.

Q2: What are the recommended starting solvents for preparing a stock solution of this compound?

For initial solubilization, organic solvents are recommended. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are common choices for dissolving hydrophobic compounds for in vitro assays.[2][3] It is crucial to prepare a high-concentration stock solution in one of these solvents, which can then be serially diluted into the aqueous assay medium.

Q3: Why does my this compound precipitate when I add it to my cell culture medium?

Precipitation upon dilution of a concentrated stock solution into an aqueous medium is a common issue for hydrophobic compounds and is often referred to as "solvent shock".[4] This occurs because the compound is no longer soluble when the concentration of the organic co-solvent is significantly lowered. Other factors that can contribute to precipitation include the compound's concentration exceeding its solubility limit in the final medium, interactions with serum proteins, and the pH of the medium.[4]

Q4: What is the maximum concentration of DMSO or ethanol that can be used in cell-based assays?

The tolerance of cell lines to organic solvents varies. As a general guideline, the final concentration of DMSO in cell culture should be kept at or below 0.5% (v/v) to minimize toxicity and off-target effects.[4][5] For ethanol, some cell lines can tolerate up to 1%, but it is always best to determine the specific tolerance of your cell line.[5] A vehicle control (medium with the same final solvent concentration) should always be included in experiments.[4]

Q5: Can sonication be used to dissolve this compound?

Brief sonication can be a useful technique to aid in the dissolution of a compound in a solvent, especially when preparing the initial stock solution.[6] However, care should be taken as excessive sonication can generate heat and potentially degrade the compound.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your experiments with this compound.

Issue 1: Compound Precipitation in Assay Medium

Symptoms:

  • Visible particles or cloudiness in the culture wells after adding the compound.

  • Inconsistent or non-reproducible bioassay results.

Possible Causes and Solutions:

Possible Cause Recommended Solution
High Final Concentration Determine the kinetic solubility of this compound in your specific assay medium to establish a maximum working concentration.
"Solvent Shock" Avoid direct, large dilutions of the stock solution into the aqueous medium. Instead, perform serial dilutions in pre-warmed culture medium.[4]
Interaction with Serum If your medium contains serum, try reducing the serum concentration or pre-incubating the compound in a small volume of serum before the final dilution.[4][7]
Suboptimal pH Ensure the pH of your culture medium is stable and within the optimal range for both your cells and compound solubility (typically 7.2-7.4).[4]
Issue 2: Low Bioactivity or Inconsistent Results

Symptoms:

  • Lower than expected biological activity.

  • High variability between replicate wells.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Poor Solubility The actual concentration of the dissolved compound is lower than the nominal concentration due to poor solubility. Employ solubility enhancement techniques.
Compound Degradation Assess the stability of this compound in your assay medium over the course of the experiment. If it is unstable, consider replenishing the compound with fresh medium at set intervals.[4]
Adsorption to Plastics Hydrophobic compounds can adsorb to the surface of plastic labware. Using low-adhesion microplates or adding a small amount of a non-ionic surfactant (e.g., 0.01-0.05% Tween-20, if compatible with your assay) can help mitigate this.[6]

Experimental Protocols for Solubility Enhancement

Protocol 1: Preparation of a Stock Solution
  • Weigh out a precise amount of this compound.

  • Add a small volume of 100% DMSO or ethanol to the solid compound.

  • Gently vortex or sonicate the mixture until the solid is completely dissolved.

  • Add additional solvent to reach the desired final stock concentration (e.g., 10 mM or 50 mM).

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Serial Dilution to Avoid Precipitation

This protocol describes the preparation of a 10 µM working solution from a 10 mM DMSO stock.

  • Prepare a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock solution to 90 µL of pre-warmed complete cell culture medium. This results in a 1 mM solution in 10% DMSO.

  • Prepare a 1:100 final dilution by adding 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed complete cell culture medium.

  • The final concentration will be 10 µM this compound in a medium containing 0.1% DMSO.

Protocol 3: Using Cyclodextrins for Solubility Enhancement

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[8][9] Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[8]

  • Prepare a Cyclodextrin (B1172386) Solution: Prepare a stock solution of HP-β-CD (e.g., 100 mM) in your assay buffer or cell culture medium.

  • Complexation:

    • Method A (Co-evaporation): Dissolve this compound in an organic solvent (e.g., ethanol). Add this solution to the aqueous HP-β-CD solution. Remove the organic solvent by evaporation under vacuum. The resulting solid can be reconstituted in the assay medium.[10]

    • Method B (Kneading): Create a paste by mixing this compound and HP-β-CD in a small amount of water/ethanol mixture. Knead for a specified time and then dry the mixture. The resulting solid can be dissolved in the assay medium.[10]

  • Determine Solubility Enhancement: Prepare a series of this compound concentrations in the presence and absence of a fixed concentration of HP-β-CD. Measure the solubility using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy after filtration).

  • Cell Viability Control: It is essential to test the effect of the cyclodextrin alone on your cells to ensure it does not cause toxicity or interfere with the bioassay.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Cell-Based Bioassay cluster_controls Essential Controls start Weigh Compound dissolve Dissolve in 100% DMSO/Ethanol start->dissolve stock High Concentration Stock (e.g., 10 mM) dissolve->stock intermediate Intermediate Dilution in Medium stock->intermediate final_dilution Final Dilution in Medium intermediate->final_dilution add_to_cells Add to Cells final_dilution->add_to_cells incubate Incubate add_to_cells->incubate readout Assay Readout incubate->readout vehicle Vehicle Control (Solvent Only) untreated Untreated Cells

Caption: Experimental workflow for solubilizing a hydrophobic compound for a cell-based bioassay.

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion complex formation.

References

Troubleshooting low signal intensity in MS analysis of "Dammarenediol II 3-O-caffeate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering low signal intensity during the mass spectrometry (MS) analysis of "Dammarenediol II 3-O-caffeate."

Troubleshooting Low Signal Intensity

Low signal intensity in the MS analysis of this compound can be a frustrating issue. This guide provides a systematic approach to troubleshooting, from sample preparation to instrument parameters.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low signal intensity for this compound?

Low signal for this compound can stem from several factors:

  • Suboptimal Ionization: this compound, being a relatively large and hydrophobic molecule, may have poor ionization efficiency.

  • Sample Preparation Issues: Inadequate extraction, sample degradation, or the presence of interfering substances can suppress the signal.

  • Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, a phenomenon known as ion suppression.

  • Incorrect Instrument Settings: Non-optimized MS parameters, such as ionization source settings, can lead to a weak signal.

  • Inappropriate LC Conditions: Poor chromatographic peak shape (e.g., broad or tailing peaks) will result in a lower apparent signal height.

Q2: Should I use positive or negative ion mode for the analysis of this compound?

Both positive and negative electrospray ionization (ESI) modes should be evaluated during method development.

  • Negative Ion Mode (ESI-): The caffeate moiety is acidic and should deprotonate readily, making negative mode a strong candidate. Characteristic fragment ions for caffeic acid derivatives in negative mode include m/z 179, 161, 135, and 134.

  • Positive Ion Mode (ESI+): Adduct formation (e.g., [M+H]+, [M+Na]+, [M+NH4]+) is possible. For caffeic acid derivatives, characteristic fragment ions in positive mode are m/z 163, 145, and 135. For dammarane (B1241002) triterpenoids, fragmentation often involves dehydration.

It is recommended to test both modes to determine which provides a better signal-to-noise ratio for your specific sample and instrumentation.

Q3: What are some key instrument parameters to optimize?

Optimizing your mass spectrometer's settings is crucial. Pay close attention to:

  • Ion Source Parameters: Fine-tuning the capillary voltage, source temperature, and gas flows (nebulizer and drying gas) can significantly enhance ionization efficiency.

  • Collision Energy: For MS/MS analysis, optimizing the collision energy is necessary to achieve the desired fragmentation and maximize the signal of product ions.

  • In-Source Fragmentation: Be mindful that this compound may undergo fragmentation within the ion source, which can diminish the abundance of the precursor ion. Optimization of source parameters can help minimize this effect.

Q4: How can I mitigate ion suppression?

Ion suppression from matrix components is a common challenge.[1] Here are some strategies to address it:

  • Improve Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances before MS analysis.

  • Dilute the Sample: Diluting your sample can reduce the concentration of matrix components that cause ion suppression.

  • Optimize Chromatography: Adjust your LC method to separate the analyte from co-eluting matrix components.

Troubleshooting Workflow

If you are experiencing low signal intensity, follow this logical troubleshooting workflow.

TroubleshootingWorkflow cluster_start cluster_sample Sample & Standard Integrity cluster_lc LC System cluster_ms MS System cluster_matrix Matrix Effects cluster_solution start Low Signal Intensity Observed check_instrument Verify MS Performance (Tune & Calibrate) start->check_instrument check_standard Inject Fresh Standard Directly check_sample_prep Review Sample Preparation Protocol check_standard->check_sample_prep Standard signal OK? solution Signal Intensity Improved check_standard->solution Standard degraded check_chromatography Evaluate Peak Shape check_sample_prep->check_chromatography Sample prep verified? check_sample_prep->solution Sample prep issue identified optimize_mobile_phase Optimize Mobile Phase check_chromatography->optimize_mobile_phase Peak shape poor? optimize_source Optimize Ion Source Parameters check_chromatography->optimize_source Peak shape good? optimize_mobile_phase->optimize_source check_instrument->check_standard MS performance OK? check_instrument->solution MS requires tuning/calibration optimize_ionization_mode Test Positive & Negative Ion Modes optimize_source->optimize_ionization_mode evaluate_matrix_effects Perform Dilution Series optimize_ionization_mode->evaluate_matrix_effects improve_cleanup Enhance Sample Cleanup (e.g., SPE) evaluate_matrix_effects->improve_cleanup Ion suppression suspected? evaluate_matrix_effects->solution No significant ion suppression? improve_cleanup->solution

Caption: A step-by-step workflow for troubleshooting low MS signal intensity.

Experimental Protocols & Data

Suggested Starting LC-MS Parameters

The following table provides a starting point for method development. Optimization will be required for your specific instrumentation and sample matrix.

ParameterRecommendation
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid (for ESI+) or 5 mM Ammonium Acetate (for ESI-)
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid (for ESI+) or neat (for ESI-)
Gradient Start with a suitable gradient from low to high organic phase
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL
Proposed MS Source Parameters

These parameters are based on typical values for similar compounds and should be optimized.

ParameterESI+ESI-
Capillary Voltage 3.0 - 4.5 kV-2.5 to -4.0 kV
Source Temperature 120 - 150 °C120 - 150 °C
Desolvation Gas Temp. 350 - 550 °C350 - 550 °C
Desolvation Gas Flow 600 - 1000 L/hr600 - 1000 L/hr
Cone Gas Flow 50 L/hr50 L/hr
Nebulizer Pressure 30 - 50 psi30 - 50 psi
Expected Mass and Fragmentation
CompoundMolecular FormulaMolecular WeightPrecursor Ion (ESI+)Precursor Ion (ESI-)Key Fragment Ions
This compoundC₃₉H₅₈O₅606.88[M+H]⁺: 607.43[M-H]⁻: 605.42Loss of caffeoyl group, water losses from the triterpenoid (B12794562) backbone.

Signaling Pathway and Chemical Structure

The biosynthesis of Dammarenediol II is a key step in the production of dammarane-type ginsenosides.

Biosynthesis 2,3-Oxidosqualene 2,3-Oxidosqualene Dammarenediol-II Dammarenediol-II 2,3-Oxidosqualene->Dammarenediol-II Dammarenediol-II synthase Protopanaxadiol Protopanaxadiol Dammarenediol-II->Protopanaxadiol CYP716A47 Dammarane-type\nGinsenosides Dammarane-type Ginsenosides Protopanaxadiol->Dammarane-type\nGinsenosides

Caption: Simplified biosynthesis pathway of dammarane-type ginsenosides.

This guide provides a comprehensive starting point for troubleshooting low signal intensity in the MS analysis of this compound. Remember that empirical testing and systematic optimization are key to achieving robust and sensitive results.

References

Technical Support Center: Synthesis of Dammarenediol II 3-O-caffeate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up the synthesis of Dammarenediol II 3-O-caffeate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis process, divided into two key stages: the biotechnological production of the precursor Dammarenediol II and its subsequent chemical esterification with caffeic acid.

Stage 1: Biotechnological Production of Dammarenediol II

Issue 1: Low Yield of Dammarenediol II in Microbial Fermentation

  • Question: My microbial fermentation (e.g., in S. cerevisiae or E. coli) is resulting in a low titer of Dammarenediol II. What are the potential causes and how can I optimize the production?

  • Answer: Low yields of Dammarenediol II are a common challenge and can stem from several factors related to the host organism and culture conditions.

    • Metabolic Pathway Inefficiency: The biosynthetic pathway for triterpenoids is complex and can be limited by the availability of precursors or the efficiency of key enzymes.[1][2]

      • Solution:

        • Enhance Precursor Supply: Overexpress genes in the mevalonate (B85504) (MVA) pathway to increase the pool of the precursor, 2,3-oxidosqualene.[3]

        • Enzyme Optimization: Ensure the Dammarenediol-II synthase (DDS) enzyme is functioning optimally. Codon optimization of the DDS gene for the specific microbial host can improve expression and activity.[2]

    • Suboptimal Fermentation Conditions: The fermentation environment plays a critical role in microbial growth and product synthesis.

      • Solution:

        • Optimize Culture Medium: Systematically evaluate different carbon and nitrogen sources, as well as trace elements, to identify the optimal medium composition for your engineered strain.

        • Control Physical Parameters: Fine-tune parameters such as temperature, pH, and dissolved oxygen levels. For instance, a two-stage fermentation process with an initial aerobic growth phase followed by an anaerobic production phase has been shown to increase Dammarenediol II accumulation.[4]

    • Host Strain Limitations: The chosen microbial host may have inherent limitations that affect triterpenoid (B12794562) production.

      • Solution:

        • Strain Selection: Consider experimenting with different host strains, as some may be naturally better suited for triterpenoid synthesis.

        • Genetic Engineering: Engineer the host to down-regulate competing metabolic pathways, thereby directing more metabolic flux towards Dammarenediol II production.

Issue 2: Difficulty in Purifying Dammarenediol II from Fermentation Broth

  • Question: I am struggling to efficiently purify Dammarenediol II from the complex fermentation broth. What purification strategies are recommended?

  • Answer: The purification of hydrophobic molecules like Dammarenediol II from an aqueous fermentation broth requires a multi-step approach.

    • Initial Extraction:

      • Solution: After cell lysis, perform a solvent extraction using a non-polar solvent such as hexane (B92381) or ethyl acetate (B1210297) to separate the lipophilic Dammarenediol II from the aqueous components of the broth.

    • Chromatographic Purification:

      • Solution: Column chromatography is a standard and effective method for purifying triterpenoids.[4]

        • Normal-Phase Chromatography: Use a silica (B1680970) gel column with a non-polar mobile phase (e.g., a hexane/ethyl acetate gradient) to separate Dammarenediol II from other hydrophobic impurities.

        • Reversed-Phase Chromatography: For higher purity, a subsequent reversed-phase chromatography step (e.g., using a C18 column with a methanol/water gradient) can be employed.

    • Crystallization:

      • Solution: If a high degree of purity is achieved, crystallization can be an effective final step to obtain Dammarenediol II in a solid, highly purified form.

Stage 2: Chemical Synthesis of this compound (Esterification)

Issue 3: Low Conversion Rate in the Esterification Reaction

  • Question: The esterification reaction between Dammarenediol II and caffeic acid is showing low conversion to the desired this compound. What could be the reasons, and how can I improve the reaction efficiency?

  • Answer: The esterification of a sterically hindered secondary alcohol like the 3-hydroxyl group of Dammarenediol II can be challenging.

    • Steric Hindrance: The bulky triterpenoid structure can impede the approach of the caffeic acid to the hydroxyl group.[5]

      • Solution:

        • Use a More Reactive Caffeic Acid Derivative: Instead of using caffeic acid directly, consider converting it to a more reactive acyl chloride or anhydride. This will increase its electrophilicity and facilitate the reaction.

        • Employ a Suitable Coupling Agent: Methods like the Steglich esterification, which utilizes a carbodiimide (B86325) coupling agent (e.g., DCC or EDC) and a catalyst (e.g., DMAP), are specifically designed to overcome steric hindrance in ester synthesis.[6][7]

    • Reversible Reaction: Fischer-Speier esterification, a common acid-catalyzed method, is reversible, and the water produced as a byproduct can hydrolyze the ester back to the starting materials.[8]

      • Solution:

        • Water Removal: If using an acid-catalyzed method, employ a Dean-Stark apparatus to azeotropically remove water as it is formed, thus driving the equilibrium towards the product.[9]

        • Use of Excess Reagent: Using a large excess of one of the reactants (typically the less expensive one) can also shift the equilibrium to favor product formation.[8]

    • Inappropriate Reaction Conditions:

      • Solution:

        • Solvent Choice: Use an anhydrous, non-polar aprotic solvent such as dichloromethane (B109758) (DCM) or toluene (B28343) to ensure the reactants are soluble and to prevent side reactions with water.

        • Temperature Optimization: While heating can increase the reaction rate, excessive temperatures can lead to degradation of the starting materials or product. The optimal temperature should be determined empirically.

Issue 4: Formation of Byproducts and Purification Challenges

  • Question: My reaction mixture contains several byproducts, making the purification of this compound difficult. How can I minimize byproduct formation and effectively purify the final product?

  • Answer: Byproduct formation is a common issue in complex organic synthesis.

    • Side Reactions:

      • Solution:

        • Protecting Groups: If caffeic acid has other reactive functional groups that could interfere with the esterification, consider using protecting groups that can be removed after the reaction.

        • Milder Reaction Conditions: Employing milder reaction conditions, such as those in the Steglich esterification, can reduce the likelihood of side reactions compared to harsher methods involving strong acids and high temperatures.[10]

    • Purification Strategy:

      • Solution: A combination of chromatographic techniques is generally required for the purification of triterpenoid esters.[5]

        • Column Chromatography: Similar to the purification of Dammarenediol II, normal-phase column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) is the primary method for separating the desired ester from unreacted starting materials and byproducts.

        • Preparative HPLC: For achieving high purity, preparative High-Performance Liquid Chromatography (HPLC) can be used as a final polishing step.

Frequently Asked Questions (FAQs)

  • Q1: What is the most promising method for scaling up the production of Dammarenediol II?

    • A1: Microbial fermentation using engineered Saccharomyces cerevisiae or Escherichia coli is a highly promising approach for the large-scale, sustainable production of Dammarenediol II.[3] These systems offer advantages in terms of scalability, process control, and the potential for high volumetric yields compared to extraction from plant sources.

  • Q2: Which esterification method is recommended for the synthesis of this compound on a larger scale?

    • A2: For larger-scale synthesis, a biocatalytic approach using a lipase (B570770) enzyme could be advantageous due to its mild reaction conditions, high selectivity, and reduced environmental impact.[11] However, if a chemical synthesis is preferred, the Steglich esterification is a robust method for sterically hindered substrates, although the cost and removal of the carbodiimide byproduct need to be considered for scale-up.[6][7]

  • Q3: How can I monitor the progress of the esterification reaction?

    • A3: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of the reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

  • Q4: Are there any specific safety precautions to consider during the synthesis?

    • A4: Standard laboratory safety practices should be followed. When working with organic solvents, ensure adequate ventilation and use appropriate personal protective equipment (PPE). Reagents like DCC used in Steglich esterification are potent allergens and should be handled with care in a fume hood.[12]

Data Presentation

Table 1: Comparison of Dammarenediol II Production at Different Scales

Production ScaleHost OrganismFermentation VolumeDammarenediol II Titer (mg/L)Key Optimization StrategiesReference
Lab ScaleS. cerevisiaeShake Flask250Anaerobic shift during fermentation[4]
Lab ScaleTransgenic Tobacco Cell SuspensionShake Flask5.2Overexpression of Dammarenediol-II synthase[4][13]
Pilot ScaleS. cerevisiae3 L Bioreactor5600 (for a glucoside derivative)Fed-batch fermentation, multi-copy gene integration[2]
Pilot ScaleGanoderma lucidum50 L Fermenter3340 (total triterpenoids)Multi-stage aeration rate control[14]

Table 2: Overview of Esterification Methods for this compound Synthesis

MethodKey ReagentsTypical ConditionsAdvantagesDisadvantagesReference
Fischer-Speier EsterificationDammarenediol II, Caffeic Acid, Strong Acid Catalyst (e.g., H₂SO₄)Reflux in excess alcohol or with water removalInexpensive reagentsReversible reaction, harsh conditions, not ideal for sterically hindered substrates[8]
Steglich EsterificationDammarenediol II, Caffeic Acid, DCC (or EDC), DMAPRoom temperature in an aprotic solvent (e.g., DCM)Mild conditions, effective for sterically hindered substratesByproduct removal can be challenging, cost of reagents[6][10]
Biocatalytic EsterificationDammarenediol II, Caffeic Acid, LipaseMild temperature in an organic solvent or solvent-free systemHigh selectivity, mild conditions, environmentally friendlyEnzyme cost and stability can be a concern[11]

Experimental Protocols

Protocol 1: Pilot-Scale Production of Dammarenediol II via Fed-Batch Fermentation

This protocol is a generalized procedure based on successful lab and pilot-scale microbial production of triterpenoids.[2][14]

  • Inoculum Preparation:

    • Aseptically inoculate a seed culture of the engineered microbial strain (e.g., S. cerevisiae expressing Dammarenediol-II synthase) in a suitable growth medium.

    • Incubate at the optimal temperature with shaking until the culture reaches the mid-exponential growth phase.

  • Bioreactor Setup:

    • Prepare and sterilize a 50 L bioreactor containing the production medium.

    • Calibrate and set the control parameters (temperature, pH, dissolved oxygen).

  • Fermentation:

    • Inoculate the bioreactor with the seed culture.

    • Maintain the culture under the optimized conditions.

    • Implement a fed-batch strategy by periodically adding a concentrated feed of the primary carbon source to maintain a high cell density and prolong the production phase.

  • Harvesting and Extraction:

    • Once the fermentation is complete (as determined by monitoring product titer), harvest the biomass by centrifugation.

    • Lyse the cells to release the intracellular Dammarenediol II.

    • Perform a solvent extraction of the cell lysate with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification:

    • Concentrate the organic extract.

    • Purify the crude Dammarenediol II using a multi-step process involving column chromatography (normal and/or reversed-phase) as described in the troubleshooting section.

Protocol 2: Steglich Esterification of Dammarenediol II with Caffeic Acid

This protocol is adapted from general Steglich esterification procedures for sterically hindered alcohols.[5][12]

  • Reactant Preparation:

    • In a round-bottom flask, dissolve Dammarenediol II (1.0 equivalent) and caffeic acid (1.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Add 4-dimethylaminopyridine (B28879) (DMAP) (0.1 equivalents) to the mixture.

  • Reaction Initiation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) portion-wise to the stirred solution.

  • Reaction Monitoring:

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the progress of the reaction by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to 0 °C to precipitate the dicyclohexylurea (DCU) byproduct.

    • Filter the mixture and wash the solid DCU with cold DCM.

    • Wash the filtrate sequentially with a dilute acid solution (e.g., 5% HCl), a saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Mandatory Visualization

experimental_workflow cluster_bioproduction Stage 1: Dammarenediol II Production cluster_synthesis Stage 2: Esterification Inoculum Inoculum Fermentation Fermentation Inoculum->Fermentation Inoculate Harvesting Harvesting Fermentation->Harvesting Harvest Extraction Extraction Harvesting->Extraction Extract Purification_Bio Purification Extraction->Purification_Bio Purify Esterification_Reaction Esterification Purification_Bio->Esterification_Reaction Dammarenediol II Workup Workup Esterification_Reaction->Workup Purification_Chem Purification Workup->Purification_Chem Purify Final_Product Final_Product Purification_Chem->Final_Product Dammarenediol II 3-O-caffeate Caffeic_Acid Caffeic_Acid Caffeic_Acid->Esterification_Reaction

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_inflammation Anti-inflammatory Pathway cluster_cancer Anticancer Pathway Dammarenediol_Derivative Dammarenediol II 3-O-caffeate NF_kB NF-κB Dammarenediol_Derivative->NF_kB PI3K_AKT PI3K/AKT Pathway Dammarenediol_Derivative->PI3K_AKT Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Pro_inflammatory_Cytokines Inhibits Cell_Proliferation Cell Proliferation PI3K_AKT->Cell_Proliferation Inhibits Apoptosis Apoptosis PI3K_AKT->Apoptosis Induces

Caption: Putative signaling pathways modulated by Dammarenediol II derivatives.

References

Validation & Comparative

A Comparative Guide to the Cytotoxicity of Dammarenediol II 3-O-caffeate and Caffeic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of Dammarenediol II 3-O-caffeate, a dammarane-type triterpenoid, and caffeic acid, a well-known phenolic compound. Due to the limited availability of direct comparative studies, this document synthesizes existing data on the cytotoxicity of dammarane (B1241002) derivatives and caffeic acid individually. Furthermore, it outlines a comprehensive experimental framework for their direct comparison, offering detailed protocols and data presentation formats to facilitate future research.

Introduction

This compound is a naturally occurring ester of Dammarenediol II and caffeic acid, belonging to the diverse family of dammarane-type triterpenoids. These compounds, isolated from various plants, have garnered interest for their potential pharmacological activities, including anticancer effects.[1][2][3][4] Caffeic acid, a hydroxycinnamic acid, is a ubiquitous plant metabolite and a significant component of the human diet. It has been extensively studied for its antioxidant, anti-inflammatory, and anticancer properties.[5][6][7] This guide aims to provide a comparative perspective on their cytotoxic potential to inform further investigation into their therapeutic applications.

Comparative Cytotoxicity Data

While a direct, head-to-head comparison of this compound and caffeic acid is not available in the current literature, this section summarizes the reported cytotoxic activities of related dammarane triterpenoids and caffeic acid against various cancer cell lines. The data is presented in terms of the half-maximal inhibitory concentration (IC50), a common measure of a compound's potency in inhibiting biological or biochemical functions.

Table 1: Cytotoxicity of Dammarane-Type Triterpenoids on Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Dammarane Triterpenoid 1A549Lung Carcinoma10.65 - 14.28[2][4]
Dammarane Triterpenoid 2Hep-G2Liver Carcinoma19.05 - 47.78[2]
Dammarane Triterpenoid 3MCF-7Breast Carcinoma60.50 ± 6.85[3]
Dammarane Triterpenoid 4HT-29Colon Carcinoma8.4[8]

Table 2: Cytotoxicity of Caffeic Acid on Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Caffeic AcidMDA-MB-231Breast Adenocarcinoma> 1000 (48h)[6]
Caffeic AcidHT29Colorectal Adenocarcinoma~450 (81.05 µg/ml)[5][9]
Caffeic AcidHeLaCervical Carcinoma> 1000[10]
Caffeic Acid Derivative (CAPE)MIAPACa-2Pancreatic Cancer~87 (25 µg/mL)[7]

Note: The IC50 values are highly dependent on the specific cell line, exposure time, and assay conditions. The tables present a range of reported values to illustrate the general cytotoxic potential.

Proposed Experimental Workflow for Comparative Cytotoxicity Analysis

To directly compare the cytotoxic effects of this compound and caffeic acid, a standardized experimental workflow is proposed. This workflow ensures a comprehensive evaluation of their impact on cell viability, membrane integrity, and the induction of apoptosis.

G cluster_0 Phase 1: Cell Culture and Treatment cluster_1 Phase 2: Cytotoxicity Assessment cluster_2 Phase 3: Apoptosis Analysis A Select Cancer Cell Line (e.g., MCF-7, A549, HT-29) B Cell Seeding in 96-well plates A->B C Treatment with this compound and Caffeic Acid (various concentrations) B->C D MTT Assay (Metabolic Activity/Viability) C->D E LDH Assay (Membrane Integrity) C->E G Annexin V/PI Staining C->G F F D->F Determine IC50 values E->F H Flow Cytometry Analysis G->H I Quantify Apoptotic vs. Necrotic Cells H->I

Caption: Proposed experimental workflow for comparative cytotoxicity analysis.

Detailed Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.[11]

  • Treatment: Treat the cells with various concentrations of this compound and caffeic acid for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11][12]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Cell Membrane Integrity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate and carefully collect the supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.[13][14]

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually 30 minutes).[14]

  • Stop Reaction: Add the stop solution provided in the kit.[14]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[14]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and cells lysed to achieve maximum release.[15]

Apoptosis Detection: Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with IC50 concentrations of the compounds for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[16]

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[17]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[17]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[16]

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).[18]

Known Signaling Pathways

Caffeic Acid-Induced Apoptosis

Caffeic acid has been shown to induce apoptosis in various cancer cells primarily through the mitochondrial (intrinsic) pathway.

G cluster_0 Caffeic Acid Treatment cluster_1 Mitochondrial Pathway CA Caffeic Acid Bcl2 Bcl-2 Inhibition CA->Bcl2 Bax Bax Upregulation CA->Bax Mito Mitochondrial Membrane Potential (ΔΨm) Decrease Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Caffeic acid-induced mitochondrial apoptotic pathway.

Studies have demonstrated that caffeic acid can decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax.[10][19][20] This shift in the Bax/Bcl-2 ratio leads to a decrease in the mitochondrial membrane potential, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the characteristic morphological and biochemical changes of apoptosis.[10][20]

Dammarenediol II Derivatives and Apoptosis

While the specific signaling pathways for this compound are not well-elucidated, other dammarane-type triterpenoids have been reported to induce apoptosis in cancer cells.[2][4] The proposed experimental workflow would be instrumental in determining if this compound also activates apoptotic pathways and whether it shares mechanisms with caffeic acid or possesses a distinct mode of action.

Conclusion

This guide provides a foundational comparison of the cytotoxic potential of this compound and caffeic acid. The available data suggests that both dammarane-type triterpenoids and caffeic acid exhibit cytotoxic and pro-apoptotic effects, although their potency can vary significantly across different cancer cell lines. The provided experimental framework offers a robust methodology for a direct and comprehensive comparative analysis. Such studies are crucial for elucidating the structure-activity relationships and the specific molecular mechanisms underlying their anticancer activities, which will be vital for their potential development as novel therapeutic agents.

References

Dammarenediol II 3-O-caffeate: A Comparative Analysis of Bioactivity Against Known Ginsenosides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 7, 2025

[City, State] – A comprehensive comparative guide released today offers researchers, scientists, and drug development professionals an in-depth look at the bioactivity of Dammarenediol II 3-O-caffeate in relation to established ginsenosides (B1230088). While direct comparative studies are limited, this guide synthesizes available data on structurally related compounds to provide a predictive assessment of its potential therapeutic efficacy in anti-inflammatory, anti-cancer, and neuroprotective applications.

Dammarenediol II is the foundational backbone of dammarane-type ginsenosides, the primary active constituents of Panax ginseng. The addition of a caffeate moiety at the 3-O position creates this compound, a natural product found in plants such as those from the Betula and Ostryopsis nobilis genera. This structural modification is anticipated to significantly influence its biological activity.

Comparative Bioactivity Overview

This guide compiles quantitative data from various studies to facilitate a comparison between Dammarenediol II derivatives, related triterpenoid (B12794562) caffeates, and key ginsenosides such as Ginsenoside Rg1, Rg3, Rb1, and Compound K.

Table 1: Comparative Anti-inflammatory Activity
CompoundAssayCell LineIC50 (µM)
Triterpene Caffeate (3β-trans-(3,4-dihydroxycinnamoyloxy)olean-12-en-28-oic acid) Nitric Oxide (NO) Production InhibitionMurine Peritoneal Macrophages~10
TNF-α Production InhibitionMurine Peritoneal Macrophages~10
IL-12 Production InhibitionMurine Peritoneal Macrophages~10
Ginsenoside Rg3 Nitric Oxide (NO) Production InhibitionRAW264.7 MacrophagesSuppressed in a concentration-dependent manner
Ginsenoside Rc TNF-α, IL-1, IFN Production Inhibition-Highest inhibitory activity among tested ginsenosides[1]
Ginsenoside Ro iNOS and COX-2 InhibitionRAW264.7 MacrophagesInduced HO-1, which is correlated with decreased pro-inflammatory molecules[1]
Ginsenoside Rf IL-1β, IL-6, TNF-α, NO, ROS Production InhibitionHT-29 and RAW264.7 cellsShowed inhibitory effect[1]
Table 2: Comparative Anti-Cancer Activity
CompoundCell LineIC50 (µM)
Dammarenediol-II Glucosides (3β-O-Glc-DM and 20S-O-Glc-DM) Colon Cancer CellsExhibited higher anti-colon cancer activities than natural ginsenosides (qualitative)
Ginsenoside Rg1 MDA-MB-231 (Triple-Negative Breast Cancer)8.12
Ginsenoside Rg3 (20(S)-epimer) HepG2 (Liver Cancer)45[2][3]
Ginsenoside Rh2 (20(S)-epimer) HepG2 (Liver Cancer)< 10[2][3]
Betulin 3-caffeate P19, N2/D1, K1735-M2, PC-3, CaOV3 (Various Cancer Lines)Highest antiproliferative activity among tested triterpenoids from birch bark

Note: The superior activity of Dammarenediol-II glucosides suggests that modifications to the Dammarenediol-II core can enhance anti-cancer efficacy. Betulin 3-caffeate, another triterpenoid caffeate, demonstrates potent antiproliferative effects, hinting at the potential of the caffeate moiety.

Table 3: Comparative Neuroprotective Activity
CompoundAssayModel SystemEC50 / IC50 (µM)
Ginsenoside Rg3 Inhibition of Homocysteine-induced Cell DeathRat Cultured Hippocampal Neurons28.7 (EC50)[4]
Inhibition of Homocysteine-induced Intracellular Ca2+ ElevationRat Cultured Hippocampal Neurons41.5 (IC50)[4]
Inhibition of Homocysteine-induced CurrentsXenopus Oocytes (NMDA receptor)47.3 (IC50)[4]
Ginsenoside Rb1 Neuroprotection against Ischemic InjuryIn vitro and In vivo modelsOne of the strongest therapeutic activities among tested ginsenosides[5]

Note: No direct quantitative data for the neuroprotective activity of this compound or closely related triterpene caffeates was identified. The data for ginsenosides highlights their significant neuroprotective potential.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future comparative studies.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or ginsenosides). After 1 hour of pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[6][7] 50 µL of supernatant is mixed with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Absorbance Reading: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.

  • Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.

Anti-Cancer Activity: MTT Cytotoxicity Assay
  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, HepG2) are maintained in appropriate culture medium and conditions.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁴ to 1.5 x 10⁵ cells per well and incubated overnight.

  • Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of the test compounds.

  • Incubation: The plates are incubated for 48-72 hours.[8]

  • MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.[9]

  • Formazan (B1609692) Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm with a reference wavelength of 630 nm.[9][10]

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[11]

Neuroprotective Activity: Assay in PC12 Cells
  • Cell Culture and Differentiation: PC12 cells are cultured in RPMI-1640 medium supplemented with horse and fetal bovine serum. For differentiation into neuron-like cells, the serum concentration is reduced, and Nerve Growth Factor (NGF) is added.[12]

  • Cell Seeding: Differentiated PC12 cells are seeded in collagen-coated 96-well plates.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for 12-24 hours.

  • Induction of Neurotoxicity: A neurotoxic agent, such as 6-hydroxydopamine (6-OHDA) or H₂O₂, is added to induce cell death, modeling neurodegenerative conditions.

  • Incubation: The cells are incubated with the neurotoxin for a specified period (e.g., 24 hours).

  • Viability Assessment: Cell viability is assessed using the MTT assay as described above.

  • Data Analysis: The neuroprotective effect is quantified by the percentage increase in cell viability in the presence of the test compound compared to cells treated with the neurotoxin alone. The EC50 value, the concentration at which the compound exerts 50% of its maximal protective effect, is determined.

Signaling Pathways and Mechanisms of Action

The biological activities of ginsenosides are mediated through the modulation of various signaling pathways. While the specific pathways affected by this compound are yet to be elucidated, the known mechanisms of ginsenosides provide a framework for future investigation.

Anti-inflammatory Signaling

Ginsenosides exert their anti-inflammatory effects primarily by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[13][14] This pathway is a central regulator of the immune response.[14] Ginsenosides can also modulate the MAPK (Mitogen-activated protein kinase) and JAK-STAT (Janus kinase/signal transducer and activator of transcription) pathways, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB NFkB_nucleus NF-κB (Nucleus) NFkB->NFkB_nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nucleus->Cytokines Transcription Ginsenosides Ginsenosides Ginsenosides->IKK DDC Dammarenediol II 3-O-caffeate (Predicted) DDC->IKK

Caption: Predicted anti-inflammatory pathway of this compound.

Anti-Cancer Signaling

The anti-cancer effects of ginsenosides involve multiple pathways that regulate cell proliferation, apoptosis, and metastasis. Key pathways include the PI3K/Akt (Phosphatidylinositol 3-kinase/Protein kinase B) , MAPK , and NF-κB pathways.[15][16] Ginsenosides can induce apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases.[17] They can also arrest the cell cycle by affecting the expression of cyclins and cyclin-dependent kinases.[18]

anti_cancer_pathway GrowthFactors Growth Factors Receptor Receptor GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bax Bax Caspases Caspases Bax->Caspases Bcl2->Bax Caspases->Apoptosis Ginsenosides Ginsenosides Ginsenosides->Akt Ginsenosides->Bax DDC Dammarenediol II 3-O-caffeate (Predicted) DDC->Akt DDC->Bax

Caption: Predicted anti-cancer signaling pathways for this compound.

Neuroprotective Signaling

Ginsenosides have demonstrated neuroprotective effects through various mechanisms, including the activation of the PI3K/Akt and ERK1/2 (Extracellular signal-regulated kinase) pathways, which are crucial for neuronal survival and synaptic plasticity.[19][20] They also upregulate the expression of neurotrophic factors like BDNF (Brain-derived neurotrophic factor) .[20] Furthermore, ginsenosides can protect against excitotoxicity by modulating NMDA receptor activity.

neuroprotective_workflow Start Neurotoxic Insult (e.g., Oxidative Stress) Pathway1 PI3K/Akt Pathway Pathway2 ERK1/2 Pathway Survival Neuronal Survival & Growth Pathway1->Survival Plasticity Synaptic Plasticity Pathway2->Plasticity BDNF BDNF Expression BDNF->Survival BDNF->Plasticity Ginsenosides Ginsenosides Ginsenosides->Pathway1 Ginsenosides->Pathway2 Ginsenosides->BDNF DDC Dammarenediol II 3-O-caffeate (Predicted) DDC->Pathway1 DDC->Pathway2 DDC->BDNF

Caption: Predicted neuroprotective mechanisms of this compound.

Conclusion and Future Directions

The available evidence, although indirect, suggests that this compound holds significant promise as a bioactive compound. The potent anti-inflammatory activity of a structurally similar triterpene caffeate and the enhanced anti-cancer effects of Dammarenediol-II glucosides point towards the therapeutic potential of modified dammarane (B1241002) triterpenes. The presence of the caffeate moiety, known for its antioxidant and anti-inflammatory properties, likely contributes significantly to the overall activity profile.

Future research should prioritize direct comparative studies of this compound against a panel of well-characterized ginsenosides across various in vitro and in vivo models of inflammation, cancer, and neurodegeneration. Elucidating its precise mechanisms of action and identifying the specific signaling pathways it modulates will be crucial for its potential development as a novel therapeutic agent.

References

Validating the In Vivo Anti-inflammatory Potential of Dammarenediol II 3-O-caffeate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the in vivo anti-inflammatory effects of the novel compound, Dammarenediol II 3-O-caffeate. Due to the limited direct experimental data on this specific molecule, this document leverages data from structurally related compounds—caffeic acid derivatives and other triterpenoids—to predict its potential efficacy and guide future preclinical study design. The following sections detail common in vivo models, key inflammatory markers, and the performance of relevant alternative compounds, offering a valuable resource for researchers seeking to evaluate this promising therapeutic candidate.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of a test compound is typically evaluated by its ability to mitigate key inflammatory responses in established animal models. Here, we compare the effects of representative caffeic acid derivatives and triterpenoids in the carrageenan-induced paw edema model, a standard for assessing acute inflammation.

Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema in Rodents

Compound/DrugDoseAnimal ModelPaw Edema Inhibition (%)Reduction in IL-1β Levels (%)Reduction in Neutrophil Influx (%)Reference
Butyl CaffeateNot SpecifiedMiceNot Specified3028[1]
Octyl CaffeateNot SpecifiedMiceNot Specified2449[1]
Caffeic Acid Phenethyl Ester (CAPE)10 & 30 mg/kg (i.p.)RatsSignificant (data not quantified)3631[1][2]
Indomethacin (Reference Drug)10 mg/kgRatsSignificant (data not quantified)Not SpecifiedNot Specified[2][3]
Avicennia marina Extract400 mg/kgRatsSignificant (dose-dependent)Not Specified (IL-6 reduced)Not Specified[3]
Novel Phenanthridine Derivative (PHE-4i)2, 5, 10 mg/kg (i.p.)RatsSignificant (dose-dependent)Not SpecifiedSignificant reduction in MPO activity[4]

Note: Direct quantitative comparison of paw edema inhibition is challenging due to variations in experimental protocols and reporting. "Significant" indicates a statistically meaningful reduction compared to the control group.

Key Inflammatory Signaling Pathways

The anti-inflammatory actions of caffeic acid derivatives and triterpenoids are often mediated through the modulation of critical signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.

Inflammation_Pathways LPS LPS TLR4 TLR4 LPS->TLR4 Carrageenan Carrageenan Carrageenan->TLR4 NF_kB NF-κB TLR4->NF_kB MAPK MAPK (p38, JNK, ERK) TLR4->MAPK iNOS iNOS NF_kB->iNOS COX2 COX-2 NF_kB->COX2 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB->Pro_inflammatory_Cytokines MAPK->iNOS MAPK->COX2 MAPK->Pro_inflammatory_Cytokines NO NO iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation NO->Inflammation PGs->Inflammation Experimental_Workflow Start Start: Acclimatize Rats Grouping Randomly Group Rats (Control, Reference, Test) Start->Grouping Drug_Admin Administer Vehicle, Reference Drug, or Test Compound Grouping->Drug_Admin Carrageenan_Injection Inject Carrageenan into Paw (1 hr post-drug) Drug_Admin->Carrageenan_Injection Measure_Edema Measure Paw Volume at Timed Intervals (0-5 hours) Carrageenan_Injection->Measure_Edema Data_Analysis Calculate Edema Inhibition Measure_Edema->Data_Analysis Biochemical_Analysis Optional: Collect Tissue/Blood for Cytokine/MPO Analysis Measure_Edema->Biochemical_Analysis End End of Experiment Data_Analysis->End Biochemical_Analysis->End

References

The Esterification-Activity Nexus: A Comparative Guide to Dammarane Triterpenoid Esters in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of dammarane (B1241002) triterpenoid (B12794562) esters, with a focus on their anticancer properties. By presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations, this document aims to facilitate the rational design and development of novel dammarane-based therapeutic agents.

Dammarane-type triterpenoids, a class of tetracyclic triterpenes isolated from various medicinal plants, have garnered significant attention for their diverse pharmacological activities, including potent cytotoxic effects against a range of cancer cell lines.[1][2] Chemical modification of the dammarane scaffold, particularly through esterification of its hydroxyl groups, has emerged as a promising strategy to enhance their therapeutic index and overcome limitations such as poor solubility and low bioavailability. This guide delves into the critical relationship between the chemical structure of these esters and their biological activity, supported by experimental evidence.

Comparative Cytotoxicity of Dammarane Triterpenoid Esters

The cytotoxic potential of dammarane triterpenoid esters is profoundly influenced by the nature and position of the ester functional group. Modifications at the C-3 position of the dammarane skeleton have been a primary focus of SAR studies. The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative dammarane triterpenoids and their ester derivatives against various human cancer cell lines.

Compound/DerivativeParent TriterpenoidEster Group at C-3Cancer Cell LineIC50 (µM)Reference
AD-2 Derivative 4c AD-2Nitrogen-containing heterocycleA549 (Lung)1.07 ± 0.05[3]
Compound 3 20S-hydroxydammar-24-en-3-olKetone (not an ester)MCF-7 (Breast)21.55 ± 0.25[4]
3β-oleate-20S-hydroxydammar-24-en 20S-hydroxydammar-24-en-3β-olOleateMCF-7 (Breast)>100[4]
3α-acetyl-cabraleahydroxy lactone CabraleahydroxylactoneAcetylMCF-7 (Breast)Not specified, low activity[1]
Gymnosporone A (1) Dammarane-typeHydroxylA549, Hep-G2, MCF-710.65 - 47.78[2][5]
Compound 15 (3-oxo) Dammarane-typeKetone (not an ester)A549, Hep-G2, MCF-710.65 - 14.28[2][5]
Compound 16 (3-hydroxy) Dammarane-typeHydroxylA549, Hep-G2, MCF-7>50[2][5]

Key Structure-Activity Relationship Insights:

  • Impact of C-3 Substitution: The nature of the substituent at the C-3 position is a critical determinant of cytotoxic activity. The presence of a ketone group at C-3 often leads to higher potency compared to a hydroxyl group.[2][4]

  • Influence of Ester Type: Long-chain fatty acid esters, such as oleate, at the C-3 position can significantly decrease or abolish the cytotoxic activity of the parent dammarane triterpenoid.[4] In contrast, the introduction of specific heterocyclic moieties through an ester linkage can dramatically enhance anticancer activity, as seen with compound 4c.[3]

  • Other Modifications: Hydroxylation at other positions, such as C-28, can also influence cytotoxicity, potentially by facilitating additional hydrogen bonding interactions with target proteins.[2]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of SAR studies, detailed and standardized experimental protocols are essential. Below are methodologies for key assays used in the evaluation of dammarane triterpenoid esters.

Synthesis of Dammarane Triterpenoid Esters (General Procedure)

A common method for the synthesis of dammarane triterpenoid esters involves the reaction of the parent triterpenoid with a carboxylic acid or its activated derivative.

Materials:

  • Dammarane triterpenoid with a free hydroxyl group

  • Carboxylic acid or acyl chloride

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents

  • 4-Dimethylaminopyridine (DMAP) as a catalyst

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the dammarane triterpenoid in anhydrous DCM.

  • Add the carboxylic acid, DCC, and a catalytic amount of DMAP to the solution.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for a specified period (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the desired ester.

  • Characterize the final product by spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.[6]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Dammarane triterpenoid ester stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the dammarane triterpenoid esters (typically in a serial dilution) and a vehicle control (DMSO) for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect and quantify specific proteins involved in apoptosis, providing insights into the mechanism of action of the compounds.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, cleaved PARP, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a protein assay kit.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • After further washing, add the ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize them to the loading control to determine the relative expression levels of the target proteins.

Visualization of Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and experimental processes, the following diagrams were generated using Graphviz.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_mechanism Mechanism of Action Studies start Parent Dammarane Triterpenoid esterification Esterification Reaction start->esterification purification Purification (Column Chromatography) esterification->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 sar Structure-Activity Relationship Analysis ic50->sar apoptosis Apoptosis Assays (Western Blot) sar->apoptosis pathway Signaling Pathway Analysis apoptosis->pathway apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_execution Execution Phase dammarane Dammarane Triterpenoid Ester bcl2 Bcl-2 (Anti-apoptotic) Inhibited dammarane->bcl2 bax Bax (Pro-apoptotic) Activated dammarane->bax cytochrome_c Cytochrome c Release bcl2->cytochrome_c bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis nfkb_pathway cluster_inhibition Inhibition by Dammarane Esters cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dammarane Dammarane Triterpenoid Ester ikk IKK dammarane->ikk Inhibition ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc Translocation nfkb_ikb NF-κB-IκBα Complex nfkb_ikb->nfkb IκBα Degradation gene Target Gene Transcription (Inflammation, Proliferation, Anti-apoptosis) nfkb_nuc->gene

References

A Comparative Guide to Triterpenoid Caffeates: Evaluating Dammarenediol II 3-O-caffeate Against Other Bioactive Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-expanding landscape of natural product chemistry and drug discovery, triterpenoid (B12794562) caffeates have emerged as a promising class of compounds with diverse pharmacological activities. This guide provides a comparative analysis of Dammarenediol II 3-O-caffeate and other notable triterpenoid caffeates, with a focus on their anti-inflammatory properties. Due to the limited availability of public data on this compound, this guide will draw comparisons with its parent triterpenoid, Dammarenediol II, and juxtapose the known biological activities of other well-characterized triterpenoid caffeates to provide a valuable reference for future research and development.

Introduction to Triterpenoid Caffeates

Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, squalene. Their conjugation with caffeic acid, a well-known antioxidant and anti-inflammatory phenolic compound, can significantly enhance their therapeutic potential. This esterification can modulate the compound's polarity, bioavailability, and interaction with biological targets.

Dammarenediol II is a tetracyclic triterpenoid that serves as a key precursor in the biosynthesis of dammarane-type ginsenosides, the principal active components of ginseng.[1][2] While Dammarenediol II itself exhibits certain biological activities, its caffeate ester, this compound, remains a less-explored molecule. This guide aims to bridge this knowledge gap by comparing its anticipated properties with those of established triterpenoid caffeates.

Comparative Analysis of Anti-Inflammatory Activity

To provide a quantitative comparison, we will focus on the inhibitory effects of triterpenoid caffeates on key inflammatory mediators, such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (B1171171) (IL-12). While specific data for this compound is not currently available, the following table presents data for a representative triterpenoid caffeate, 3β-trans-(3,4-dihydroxycinnamoyloxy)olean-12-en-28-oic acid, isolated from Bauhinia variegata.[3]

Table 1: In Vitro Anti-Inflammatory Activity of a Triterpenoid Caffeate

CompoundBioassayCell LineStimulantIC50 (µM)Reference
3β-trans-(3,4-dihydroxycinnamoyloxy)olean-12-en-28-oic acidNO Production InhibitionMacrophagesLPS + IFN-γ~30[3]
3β-trans-(3,4-dihydroxycinnamoyloxy)olean-12-en-28-oic acidTNF-α Production InhibitionMacrophagesLPS + IFN-γ~50[3]
3β-trans-(3,4-dihydroxycinnamoyloxy)olean-12-en-28-oic acidIL-12 Production InhibitionMacrophagesLPS + IFN-γ~10[3]

Note: Data for this compound is not available.

The data presented for the oleanane-type triterpenoid caffeate demonstrates potent inhibitory activity against the production of pro-inflammatory mediators. It is plausible that this compound would exhibit a similar, if not unique, anti-inflammatory profile, warranting further investigation into its synthesis and biological evaluation.

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of many natural products, including triterpenoids and caffeic acid derivatives, are often mediated through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play a crucial role in regulating the expression of pro-inflammatory genes.

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNFa TNFR TNFR TNFa->TNFR IKK IKK TLR4->IKK activates TNFR->IKK activates IkB IkB IKK->IkB phosphorylates NFkB NFkB IkB->NFkB inhibition IkB_P P-IkB IkB->IkB_P NFkB_nuc NF-kB NFkB->NFkB_nuc translocation Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation DNA DNA NFkB_nuc->DNA binds to Pro_inflammatory_Genes Pro-inflammatory Genes DNA->Pro_inflammatory_Genes transcription

Caption: Simplified NF-κB Signaling Pathway.

MAPK_Signaling_Pathway Stress_Signal Stress Signal (e.g., LPS) Receptor Receptor Stress_Signal->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Pro_inflammatory_Genes Pro-inflammatory Genes Transcription_Factors->Pro_inflammatory_Genes

Caption: A General MAPK Signaling Cascade.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the key anti-inflammatory assays mentioned in this guide.

Nitric Oxide (NO) Production Inhibition Assay

This assay measures the production of nitrite (B80452), a stable metabolite of NO, in culture supernatants of stimulated macrophages.

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 10^5 cells/well and incubated for 24 hours.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Macrophages are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) and interferon-gamma (IFN-γ) (e.g., 10 ng/mL) to induce NO production and incubated for 24 hours.

  • Nitrite Quantification: The concentration of nitrite in the culture supernatant is determined using the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine). The absorbance is measured at 540 nm using a microplate reader.

  • Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in untreated (control) wells. The IC50 value is then determined.[4][5][6]

TNF-α and IL-12 Production Inhibition Assay

This enzyme-linked immunosorbent assay (ELISA) quantifies the levels of the pro-inflammatory cytokines TNF-α and IL-12 in cell culture supernatants.

  • Cell Culture and Treatment: Follow steps 1-4 of the NO Production Inhibition Assay.

  • Supernatant Collection: After the 24-hour incubation period, the culture supernatants are collected.

  • ELISA: The concentrations of TNF-α and IL-12 in the supernatants are measured using commercially available ELISA kits according to the manufacturer's instructions. This typically involves the following steps:

    • Coating a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Adding the cell culture supernatants and standards to the wells.

    • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Adding a substrate that is converted by the enzyme to produce a colored product.

    • Measuring the absorbance of the colored product using a microplate reader.

  • Calculation: The cytokine concentrations are determined from a standard curve, and the percentage of inhibition and IC50 values are calculated.[7][8]

Biosynthesis of Dammarenediol II

Understanding the biosynthetic origin of Dammarenediol II provides context for its availability and potential for biotechnological production. Dammarenediol II is synthesized from 2,3-oxidosqualene (B107256) through a cyclization reaction catalyzed by the enzyme dammarenediol-II synthase.[1][9][10] This pathway is a key branch in triterpenoid biosynthesis in plants like Panax ginseng.

Dammarenediol_II_Biosynthesis Acetyl_CoA Acetyl-CoA MVA_Pathway Mevalonate Pathway Acetyl_CoA->MVA_Pathway IPP Isopentenyl Pyrophosphate (IPP) MVA_Pathway->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Squalene Squalene FPP->Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Dammarenediol_II_Synthase Dammarenediol-II Synthase Oxidosqualene->Dammarenediol_II_Synthase Dammarenediol_II Dammarenediol II Dammarenediol_II_Synthase->Dammarenediol_II

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Dammarenediol II 3-O-caffeate and Related Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds is paramount. This guide provides a comprehensive cross-validation comparison of analytical methodologies for "Dammarenediol II 3-O-caffeate" and structurally related dammarane-type triterpenoids. Due to the limited availability of specific validation data for this compound, this guide synthesizes and compares data from validated methods for its aglycone, Dammarenediol II, and other relevant triterpenoids. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: A Comparative Analysis of Analytical Methods

The following tables summarize the key performance parameters of different analytical methods used for the quantification of Dammarenediol II and other related triterpenoids. This allows for an objective comparison of their linearity, sensitivity, accuracy, and precision.

Table 1: Comparison of HPLC-UV Method Validation Parameters for Triterpenoid (B12794562) Quantification

AnalyteLinearity (r²)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Accuracy (Recovery %)Precision (RSD %)Reference
Oleanolic Acid>0.99990.080.2494.70 - 105.81<2.0[1]
Ursolic Acid>0.99990.120.3694.70 - 105.81<2.0[1]
Caffeine*>0.999Not ReportedNot Reported98.78 - 101.28<1.0[2][3]
Various Flavonoids>0.9980.075 - 0.10Not Reported95.0 - 105.3Not Reported

Note: Caffeine, an alkaloid, is included to provide a broader context of HPLC-UV method validation parameters.

Table 2: Comparison of UPLC-MS/MS Method Validation Parameters for Triterpenoid Saponin Quantification

AnalyteLinearity (r²)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Accuracy (Recovery %)Precision (RSD %)Reference
Ginsenoside Rb10.999Not Reported10Not ReportedNot Reported[4]
Ginsenoside Rb20.999Not Reported10Not ReportedNot Reported[4]
Ginsenoside Rc0.999Not Reported10Not ReportedNot Reported[4]
Ginsenoside Rd0.999Not Reported10Not ReportedNot Reported[4]
Ginsenoside Re0.999Not Reported10Not ReportedNot Reported[4]
Ginsenoside Rg10.999Not Reported10Not ReportedNot Reported[4]
Various Compounds0.9960 - 0.9999Not ReportedNot Reported88.64 - 107.43≤ 3.18[5]

Table 3: Overview of GC-MS Method Parameters for Triterpene Analysis

ParameterDescriptionReference
Derivatization Often required to increase volatility and thermal stability. Silylation (e.g., with BSTFA) is common.
Column Typically a non-polar or medium-polarity column (e.g., DB-5ms, DB-17HT).[6]
Ionization Electron Ionization (EI) is standard.[7]
Fragmentation Provides characteristic fragmentation patterns useful for structural elucidation. For dammarane-type triterpenes, characteristic fragments include m/z 69, 109, 205, 315, and 355.[8][8]
Quantitative Analysis Can be performed using selected ion monitoring (SIM) for enhanced sensitivity and selectivity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. The following are representative protocols for the analysis of dammarane-type triterpenoids.

Sample Preparation (General)
  • Extraction: Plant material is typically dried and powdered. Extraction is performed with a suitable solvent such as methanol (B129727) or ethanol, often assisted by ultrasonication or heating.

  • Purification: The crude extract may be subjected to solid-phase extraction (SPE) using a C18 cartridge to remove interfering substances. Flavonoids and saponins (B1172615) can be eluted with different solvent gradients (e.g., 50% methanol for flavonoids and 100% methanol for saponins).

HPLC-UV Method
  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution with acetonitrile (B52724) and water (often containing a small amount of acid like formic acid to improve peak shape) is typical.

  • Flow Rate: Approximately 1.0 mL/min.

  • Detection: UV detection is performed at a wavelength where the analyte has maximum absorbance (e.g., around 203 nm for dammarane (B1241002) saponins or a higher wavelength if a chromophore like a caffeate group is present).

  • Quantification: Based on a calibration curve generated from standards of known concentrations.

UPLC-MS/MS Method
  • Chromatographic System: An ultra-performance liquid chromatography system coupled to a tandem mass spectrometer.

  • Column: A sub-2 µm particle size C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is used for high-resolution separation.[9]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is frequently employed.[9]

  • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

  • Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is used, depending on the analyte's structure.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion and its characteristic product ion, providing high selectivity and sensitivity.[4]

GC-MS Method
  • Sample Preparation: Derivatization is usually necessary. The extracted and purified sample is dried, and a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) is added to convert the triterpenoids into their more volatile trimethylsilyl (B98337) (TMS) ethers.

  • Chromatographic System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar or mid-polarity stationary phase is used.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Injection: A split/splitless injector is used.

  • Temperature Program: A temperature gradient is employed to separate the compounds, for example, starting at a lower temperature and ramping up to around 300°C.

  • Ionization and Detection: Electron ionization (EI) at 70 eV is standard, followed by mass analysis.

Mandatory Visualization

The following diagrams illustrate the biosynthetic pathway of dammarane-type saponins and a general experimental workflow for their analysis.

Biosynthesis_of_Dammarane_Saponins cluster_pathway Biosynthesis Pathway 2_3_Oxidosqualene 2_3_Oxidosqualene Dammarenediol_II Dammarenediol_II 2_3_Oxidosqualene->Dammarenediol_II Dammarenediol-II synthase Protopanaxadiol Protopanaxadiol Dammarenediol_II->Protopanaxadiol CYP450s Dammarane_Saponins Dammarane_Saponins Protopanaxadiol->Dammarane_Saponins UGTs Analytical_Workflow cluster_workflow General Analytical Workflow Start Sample Collection (e.g., Plant Material) Extraction Extraction (e.g., Methanol, Sonication) Start->Extraction Purification Purification (e.g., Solid-Phase Extraction) Extraction->Purification Analysis Analytical Method Purification->Analysis HPLC HPLC-UV Analysis->HPLC Alternative 1 UPLC_MS UPLC-MS/MS Analysis->UPLC_MS Alternative 2 GC_MS GC-MS Analysis->GC_MS Alternative 3 Data Data Acquisition & Quantification HPLC->Data UPLC_MS->Data GC_MS->Data

References

Comparative In Vivo Efficacy of Dammarenediol II Derivatives in Cerebral Ischemia

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Protopanaxadiol, a Dammarenediol II Derivative, and the Standard Drug Edaravone in Preclinical Models of Ischemic Stroke

Introduction

Dammarenediol II is a tetracyclic triterpenoid (B12794562) that forms the fundamental structure for dammarane-type ginsenosides (B1230088), the primary bioactive constituents of Panax ginseng. While in vivo efficacy data for "Dammarenediol II 3-O-caffeate" is not currently available in public literature, its constituent parts suggest potential therapeutic activities. Dammarenediol II derivatives are known to possess neuroprotective and anti-inflammatory properties[1][2]. Caffeic acid and its esters are recognized for their potent antioxidant and anti-inflammatory effects[3][4]. This profile suggests that a compound combining these moieties would likely be investigated for conditions where oxidative stress and inflammation are key pathological factors, such as cerebral ischemia-reperfusion injury.

Given the absence of direct data, this guide provides a comparative analysis of a closely related and well-studied Dammarenediol II derivative, Protopanaxadiol (PPD) , against the standard-of-care drug, Edaravone . PPD is the aglycone of several major ginsenosides and a direct metabolic derivative of Dammarenediol II, exhibiting significant neuroprotective effects in preclinical models of stroke[5][6]. Edaravone is a potent free radical scavenger approved for the treatment of acute ischemic stroke, making it a relevant benchmark for comparison[7][8]. This comparison aims to provide researchers, scientists, and drug development professionals with a valuable proxy for understanding the potential in vivo efficacy of novel Dammarenediol II derivatives.

Comparative Efficacy in a Preclinical Model of Ischemic Stroke

The following table summarizes the in vivo efficacy of Protopanaxadiol (PPD) and Edaravone in the middle cerebral artery occlusion (MCAO) model of focal cerebral ischemia in rodents, a standard preclinical model for evaluating stroke therapies.

ParameterProtopanaxadiol (PPD)EdaravoneControl (MCAO Model)Reference
Animal Model Sprague-Dawley RatsC57BL/6 MiceSprague-Dawley Rats / C57BL/6 Mice[7]
Ischemia/Reperfusion Permanent MCAO1h MCAO / 24h ReperfusionPermanent MCAO / 1h MCAO / 24h Reperfusion[7]
Dosage & Administration 12.5, 25, 50 mg/kg (intragastric)3 mg/kg (intraperitoneal)Vehicle[7]
Infarct Volume (% of hemisphere) Significantly reduced in a dose-dependent manner~18%~45%[7]
Neurological Deficit Score Significantly improved in a dose-dependent mannerSignificantly improvedSevere neurological deficits[7]
Brain Water Content (%) 80.27 ± 3.03 (50 mg/kg)Not Reported83.09 ± 2.57[7]
Oxidative Stress Markers Increased SOD, Decreased MDANot ReportedDecreased SOD, Increased MDA[7]

SOD: Superoxide (B77818) Dismutase; MDA: Malondialdehyde

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model

The in vivo studies cited utilize the MCAO model to simulate ischemic stroke. The general procedure is as follows:

  • Animal Preparation: Male Sprague-Dawley rats or C57BL/6 mice are anesthetized. Body temperature is maintained at 37°C throughout the surgical procedure.

  • Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are isolated. The ECA is ligated. A nylon monofilament with a rounded tip is inserted into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia and Reperfusion: For transient ischemia, the filament is withdrawn after a defined period (e.g., 1 hour) to allow for reperfusion. For permanent ischemia, the filament is left in place.

  • Drug Administration: The test compound (Protopanaxadiol) or the standard drug (Edaravone) is administered at specified doses and time points relative to the ischemic insult. Administration routes are typically intragastric for PPD and intraperitoneal for Edaravone in these studies[7].

  • Outcome Assessment:

    • Neurological Deficit Scoring: Neurological function is assessed using a graded scoring system (e.g., 0 = no deficit, 4 = severe deficit) at various time points post-MCAO.

    • Infarct Volume Measurement: After a set duration (e.g., 24 hours), animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified using image analysis software.

    • Biochemical Analysis: Brain tissue is homogenized to measure levels of oxidative stress markers such as malondialdehyde (MDA) and superoxide dismutase (SOD) activity.

Signaling Pathways and Mechanisms of Action

Proposed Neuroprotective Signaling Pathway of Protopanaxadiol

Protopanaxadiol and other dammarane-type saponins (B1172615) are believed to exert their neuroprotective effects through multiple mechanisms, primarily by mitigating oxidative stress and apoptosis. The following diagram illustrates a proposed signaling pathway.

G Ischemia Cerebral Ischemia/ Reperfusion ROS ↑ Reactive Oxygen Species (ROS) Ischemia->ROS Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Bax ↑ Bax Mito_Dys->Bax Bcl2 ↓ Bcl-2 Mito_Dys->Bcl2 CytC Cytochrome c Release Bax->CytC Bcl2->CytC Caspase Caspase Activation CytC->Caspase Apoptosis Neuronal Apoptosis Caspase->Apoptosis PPD Protopanaxadiol PPD->ROS PPD->Bax PPD->Bcl2 SOD ↑ SOD Activity PPD->SOD MDA ↓ MDA Levels PPD->MDA

Caption: Proposed neuroprotective pathway of Protopanaxadiol in ischemic stroke.

Established Neuroprotective Signaling Pathway of Edaravone

Edaravone's primary mechanism of action is as a potent free radical scavenger, which interrupts the cascade of oxidative damage that occurs during cerebral ischemia-reperfusion.

G Ischemia Cerebral Ischemia/ Reperfusion FreeRadicals ↑ Free Radicals (•OH, ONOO⁻) Ischemia->FreeRadicals LipidPerox Lipid Peroxidation FreeRadicals->LipidPerox EndoDmg Endothelial Cell Damage FreeRadicals->EndoDmg MembraneDmg Cell Membrane Damage LipidPerox->MembraneDmg NeuronalDeath Neuronal Death MembraneDmg->NeuronalDeath EndoDmg->NeuronalDeath Edaravone Edaravone Edaravone->FreeRadicals Scavenges

Caption: Mechanism of action of Edaravone as a free radical scavenger.

Conclusion

This comparative guide, using Protopanaxadiol as a proxy for Dammarenediol II derivatives, suggests that such compounds hold therapeutic promise for ischemic stroke. The in vivo data indicates that PPD can significantly reduce infarct volume and improve neurological outcomes in a dose-dependent manner in a rat model of cerebral ischemia[7]. These effects are comparable to those observed with the standard drug Edaravone, which also demonstrates robust neuroprotective effects in similar preclinical models.

The mechanisms underlying the neuroprotective effects of Protopanaxadiol appear to be multifactorial, involving the attenuation of oxidative stress and inhibition of the apoptotic cascade. In contrast, Edaravone's primary mechanism is the direct scavenging of free radicals. The potential dual action of a compound like "this compound," combining the properties of a dammarane (B1241002) triterpenoid and a potent antioxidant in caffeic acid, warrants further investigation. The data presented here provides a strong rationale for the continued exploration of Dammarenediol II derivatives as potential novel therapeutics for ischemic stroke.

References

Comparative Antioxidant Activity of Dammarenediol II 3-O-caffeate: A Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammarenediol II, a tetracyclic triterpenoid (B12794562) sapogenin, is a key precursor in the biosynthesis of various dammarane-type ginsenosides (B1230088) found in Panax ginseng. These ginsenosides have been recognized for their potential health benefits, including antioxidant properties.[1][2] Caffeic acid, a ubiquitous phenolic compound in the plant kingdom, and its derivatives are well-established as potent antioxidants due to their excellent radical scavenging and metal-chelating capabilities.[3][4] The esterification of dammarenediol II with caffeic acid at the 3-O position results in "Dammarenediol II 3-O-caffeate," a compound that hypothetically combines the structural features of both a triterpenoid and a phenolic acid. This guide provides a comparative analysis of the potential antioxidant activity of this compound, drawing upon experimental data for its constituent moieties and related compounds.

While direct experimental data on this compound is not currently available in the public domain, this guide synthesizes existing research on dammarane-type saponins (B1172615) and caffeic acid esters to provide a predictive comparison and detailed experimental protocols for future investigations.

Comparative Antioxidant Activity: A Data-Driven Overview

The antioxidant capacity of a compound can be evaluated through various in vitro assays that measure its ability to scavenge free radicals or chelate pro-oxidant metals. The following tables summarize the antioxidant activities of dammarane-type saponins and caffeic acid derivatives, which serve as a basis for estimating the potential efficacy of this compound.

Table 1: Comparative Antioxidant Activity of Dammarane-Type Saponins (Ginsenosides)

Compound/ExtractAssayIC50 / ActivityReference
Aged Ginseng ExtractDPPH Radical ScavengingHigher than white and red ginseng extracts[2]
Aged Ginseng ExtractFerricyanide Reducing PowerHigher than white and red ginseng extracts[2]
American Ginseng Ginsenosides (AGGs)DPPH Radical Scavenging58.8 ± 0.66% inhibition at 1000 µg/mL[1]
American Ginseng Ginsenosides (AGGs)ABTS Radical Scavenging77.12 ± 1.94% inhibition at 1000 µg/mL[1]
Vietnamese Ginseng Saponin (B1150181)Lipid Peroxidation InhibitionSignificant inhibition at 0.05-0.5 mg/ml[5]
Majonoside-R2, Ginsenoside-Rg1, -Rb1Lipid Peroxidation InhibitionNo effect[5]

Table 2: Comparative Antioxidant Activity of Caffeic Acid and its Esters

CompoundAssayIC50 / ActivityReference
Caffeic AcidDPPH Radical ScavengingSC50 = ~25 µM[6]
Caffeic Acid Phenethyl Ester (CAPE)DPPH Radical ScavengingSC50 = ~20 µM[6]
N-trans-caffeoyl-l-cysteine methyl esterDPPH Radical ScavengingStronger than Caffeic Acid and CAPE[3]
N-trans-caffeoyldopamineDPPH Radical ScavengingStronger than Caffeic Acid and CAPE[3]
Caffeic AcidLipid Peroxidation InhibitionHigh activity[3][7]
Caffeic Acid Phenethyl Ester (CAPE)Lipid Peroxidation Inhibition97.9% inhibition[7]

IC50: The concentration of the antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value indicates higher antioxidant activity. SC50: The concentration of the antioxidant required for a 50% scavenging effect.

Based on the data, it is hypothesized that the caffeate moiety in this compound would be the primary contributor to its radical scavenging activity, given the potent antioxidant nature of caffeic acid and its esters. The dammarane (B1241002) triterpenoid backbone may influence the compound's lipophilicity and cellular uptake, potentially enhancing its activity within biological membranes.

Experimental Protocols for Antioxidant Activity Assessment

To empirically determine the antioxidant activity of this compound, the following standard in vitro assays are recommended.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it.[8][9][10]

  • Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol (B129727) or ethanol).

    • Test compound (this compound) dissolved in a suitable solvent (e.g., methanol, ethanol (B145695), DMSO) at various concentrations.

    • Positive controls (e.g., Ascorbic acid, Trolox, Caffeic Acid) at various concentrations.

    • Blank solution (solvent used for the test compound).

  • Procedure:

    • Prepare a series of dilutions of the test compound and positive controls.

    • In a 96-well microplate, add a fixed volume of the DPPH solution to each well (e.g., 180 µL).

    • Add a small volume of the test compound, positive control, or blank solution to the respective wells (e.g., 20 µL).

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[11][12][13]

  • Reagents:

    • ABTS solution (7 mM in water).

    • Potassium persulfate solution (2.45 mM in water).

    • Test compound, positive controls, and blank solution as in the DPPH assay.

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • In a 96-well microplate, add the diluted ABTS•+ solution to each well (e.g., 180 µL).

    • Add the test compound, positive control, or blank solution to the respective wells (e.g., 20 µL).

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of ABTS•+ scavenging activity and the IC50 value as described for the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.[14][15]

  • Materials:

    • Human hepatocellular carcinoma (HepG2) cells or other suitable adherent cell line.

    • Cell culture medium.

    • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) solution.

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator.

    • Test compound, positive control (e.g., Quercetin), and blank solution.

  • Procedure:

    • Seed cells in a 96-well black, clear-bottom microplate and culture until confluent.

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with the test compound or positive control at various concentrations along with the DCFH-DA solution for a specified time (e.g., 1 hour) at 37°C.

    • Wash the cells with PBS to remove the treatment solution.

    • Add the AAPH solution to induce oxidative stress.

    • Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm every 5 minutes for 1 hour using a fluorescence plate reader.

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • Determine the CAA value using the formula: CAA unit = 100 - ( ∫SA / ∫CA ) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

Signaling Pathways and Mechanisms of Action

The antioxidant mechanism of this compound is likely to be multifaceted, involving both direct radical scavenging and indirect cellular antioxidant effects.

Direct Antioxidant Mechanism

The caffeate moiety, with its catechol structure, is a prime site for donating hydrogen atoms to neutralize free radicals, thereby terminating radical chain reactions.[4] The resulting phenoxyl radical is stabilized by resonance.

G cluster_0 Direct Radical Scavenging by Caffeate Moiety Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule H• acceptance Caffeate_Moiety Dammarenediol II 3-O-caffeate Stabilized_Radical Stabilized Caffeate Radical Caffeate_Moiety->Stabilized_Radical H• donation

Caption: Direct antioxidant mechanism of the caffeate moiety.

Potential Indirect Antioxidant Mechanisms

Triterpenoids, including ginsenosides, have been shown to exert indirect antioxidant effects by modulating cellular signaling pathways.[16] It is plausible that this compound could also influence these pathways.

G cluster_1 Potential Indirect Cellular Antioxidant Pathways DD_Caffeate Dammarenediol II 3-O-caffeate Nrf2 Nrf2 Activation DD_Caffeate->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes Oxidative_Stress Reduced Cellular Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress

Caption: Potential Nrf2-mediated indirect antioxidant pathway.

Experimental Workflow

A systematic approach to evaluating the antioxidant potential of this compound would involve a tiered screening process.

G Start Compound Synthesis and Purification In_Vitro_Screening In Vitro Antioxidant Assays (DPPH, ABTS) Start->In_Vitro_Screening Cellular_Assay Cellular Antioxidant Activity (CAA) Assay In_Vitro_Screening->Cellular_Assay Promising Results Mechanism_Study Mechanistic Studies (e.g., Nrf2 activation) Cellular_Assay->Mechanism_Study In_Vivo_Study In Vivo Animal Models of Oxidative Stress Mechanism_Study->In_Vivo_Study End Data Analysis and Conclusion In_Vivo_Study->End

Caption: Proposed experimental workflow for antioxidant evaluation.

Conclusion

While direct experimental evidence is pending, the chemical structure of this compound strongly suggests it possesses significant antioxidant properties. The caffeate moiety is expected to be a potent radical scavenger, while the dammarane skeleton may confer favorable pharmacokinetic properties. The provided experimental protocols and workflows offer a robust framework for the comprehensive evaluation of this promising compound. Further research is warranted to elucidate its precise antioxidant capacity and mechanisms of action, which could pave the way for its development as a novel antioxidant agent in various therapeutic and nutraceutical applications.

References

Assessing Synergistic Effects of Dammarenediol II Analogs in Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct experimental data on the synergistic effects of "Dammarenediol II 3-O-caffeate" remains limited in publicly available research, this guide provides a comprehensive comparison of structurally similar compounds, primarily focusing on Protopanaxadiol (PPD), a key metabolite of ginsenosides (B1230088) closely related to Dammarenediol II. The findings from studies on PPD and other dammarane-type saponins (B1172615) offer valuable insights into the potential synergistic activities of this class of compounds when combined with conventional anticancer agents. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and drug development in this promising area.

Comparative Analysis of Synergistic Effects

The synergistic potential of Dammarenediol II analogs has been investigated in combination with various chemotherapeutic agents across different cancer cell lines. The following tables summarize the key findings, including IC50 values and observed synergistic outcomes.

Table 1: Synergistic Effects of Protopanaxadiol (PPD) with Anticancer Drugs

Cancer Cell LineCombination AgentPPD ConcentrationCombination Agent ConcentrationIC50 (PPD alone)IC50 (Combination)Synergistic EffectReference
MCF-7 (Breast Cancer)Tamoxifen (B1202)Not specifiedNot specified26.3 µM (for ER binding)Not specifiedSynergistically enhanced cytotoxicity[1]
T47D (Breast Cancer)TamoxifenNot specifiedNot specified< 10 µMNot specifiedSignificant synergy (CI < 0.9)[2]
Acute Myeloid Leukemia (AML)ABT-199 (Venetoclax)Not specifiedNot specifiedNot specifiedNot specifiedPronounced synergy[3]
HCT-116 (Colorectal Cancer)5-Fluorouracil (5-FU)15 mg/kg & 30 mg/kg (in vivo)30 mg/kg (in vivo)Not applicableSignificantly reduced tumor growth compared to 5-FU aloneSignificant enhancement of anticancer action[4]

Table 2: Reversal of Multidrug Resistance by a PPD Derivative (PPD12)

Cancer Cell LineChemotherapeutic AgentPPD12 ConcentrationFold-Reversal of MDRMechanismReference
KB/VCR (Vincristine-resistant)Adriamycin (ADM)Not specifiedNearly 18-foldInhibition of ABCB1 (P-glycoprotein) activity[5]

Key Experimental Protocols

The assessment of synergistic effects relies on standardized experimental methodologies. Below are detailed protocols for commonly used assays in this field.

Checkerboard Assay for Determining Synergy

The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, or antagonistic effects of two compounds.

a. Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Compound A (e.g., Dammarenediol II analog) and Compound B (e.g., chemotherapeutic drug) stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagent

  • Microplate reader

b. Procedure:

  • Seed the 96-well plates with the cancer cells at a predetermined density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of Compound A horizontally and Compound B vertically in the microtiter plate. This creates a matrix of varying concentrations of both compounds.

  • Include wells with each compound alone in a range of concentrations to determine their individual IC50 values. Also, include control wells with untreated cells.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Assess cell viability using an appropriate method, such as the MTT assay.

  • Calculate the percentage of cell inhibition for each combination compared to the untreated control.

c. Data Analysis: The interaction between the two compounds is quantified by calculating the Combination Index (CI) using the Chou-Talalay method.

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Cell Viability Assay (MTT Assay)

This assay is used to measure the metabolic activity of cells, which is an indicator of cell viability.

a. Materials:

  • Cells treated with compounds in a 96-well plate

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

b. Procedure:

  • After the desired incubation period with the test compounds, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • During this incubation, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

Signaling Pathways and Mechanisms of Action

The synergistic effects of dammarane-type saponins are often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and drug resistance.

PI3K/Akt/mTOR Pathway:

Protopanaxadiol has been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[6][7] This pathway is a critical regulator of cell growth, proliferation, and survival in many cancers.[8][9][10] By inhibiting this pathway, PPD can induce apoptosis and enhance the efficacy of other anticancer drugs that may also target this or parallel pathways.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation PPD Protopanaxadiol PPD->PI3K inhibits PPD->Akt inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by Protopanaxadiol.

Reversal of Multidrug Resistance (MDR):

A significant mechanism underlying the synergistic effects of dammarane (B1241002) sapogenins is the reversal of multidrug resistance. PPD derivatives have been shown to inhibit the function of P-glycoprotein (ABCB1), an ATP-binding cassette (ABC) transporter that actively pumps chemotherapeutic drugs out of cancer cells.[5] By blocking this efflux pump, these compounds increase the intracellular concentration of the co-administered anticancer drug, thereby restoring its efficacy.

MDR_Reversal Chemo Chemotherapeutic Drug Cell Cancer Cell Chemo->Cell Enters Apoptosis Apoptosis Chemo:e->Apoptosis:w Induces Pgp P-glycoprotein (ABCB1) Pgp->Chemo Efflux PPD_deriv PPD Derivative PPD_deriv->Pgp Inhibits

Caption: Mechanism of multidrug resistance reversal by a PPD derivative.

Experimental Workflow for Synergy Assessment

The following diagram outlines a typical workflow for assessing the synergistic effects of a novel compound in combination with a known anticancer drug.

Synergy_Workflow Start Start: Hypothesis of Synergy Single_Agent Single-Agent IC50 Determination (Compound A & Compound B) Start->Single_Agent Checkerboard Checkerboard Assay (Combination of A + B) Single_Agent->Checkerboard CI_Calc Combination Index (CI) Calculation (Chou-Talalay Method) Checkerboard->CI_Calc Synergy_Result Determine Synergy (CI < 1), Additive (CI = 1), or Antagonism (CI > 1) CI_Calc->Synergy_Result Mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways, Flow Cytometry for Apoptosis) Synergy_Result->Mechanism If Synergistic In_Vivo In Vivo Validation (Xenograft Models) Mechanism->In_Vivo End Conclusion & Further Development In_Vivo->End

Caption: A typical experimental workflow for assessing synergistic drug interactions.

References

Benchmarking the Neuroprotective Potential of Dammarenediol II 3-O-caffeate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis of a Novel Compound Against Established Neuroprotective Agents

In the quest for novel therapeutics to combat neurodegenerative diseases, "Dammarenediol II 3-O-caffeate" emerges as a promising candidate, leveraging the neuroprotective properties of both dammarane-type saponins (B1172615) and caffeic acid. This guide provides a comprehensive comparison of its inferred potential against well-established neuroprotective agents: the clinically approved antioxidant Edaravone, the widely researched polyphenol Curcumin, and the neuroprotective ginsenoside Rg1.

Due to the limited direct experimental data on this compound, this analysis extrapolates its potential based on the known activities of its constituent moieties: Dammarenediol II (represented by the closely related ginsenoside Rg1) and caffeic acid. This comparative framework allows for a preliminary assessment of its standing in the landscape of neuroprotective compounds.

Comparative Analysis of Neuroprotective Efficacy

The following tables summarize the neuroprotective effects of the benchmark compounds and the inferred potential of this compound based on data from in vitro studies on its components.

Table 1: In Vitro Cell Viability and Cytotoxicity

CompoundAssayCell LineNeurotoxinConcentration RangeResults (e.g., % increase in viability, IC50)
Ginsenoside Rg1 MTTPC12Glutamate1-40 µMDose-dependent increase in cell viability[1]
MTTSH-SY5YMPP+1-20 µMIncreased cell viability[2]
Caffeic Acid MTTPC12H2O21-50 µg/mLSignificant protection against H2O2-induced cell death
Edaravone WSTRGC-5OGD1-1000 µMDose-dependent reduction in cell death[3]
LDHHT22GlutamateNot SpecifiedSignificantly reduced oxidative cell death[4]
Curcumin MTTPC12Cholesterol5 & 10 µg/mLSignificantly reversed cholesterol-induced toxicity[5]

Table 2: Attenuation of Oxidative Stress

CompoundAssayCell LineNeurotoxinConcentration RangeResults (e.g., % reduction in ROS, fold increase in SOD)
Ginsenoside Rg1 ----Enhances antioxidant enzymes like SOD[6]
Caffeic Acid DCFH-DAPC12H2O2Not SpecifiedSignificantly prevented intracellular ROS accumulation
Edaravone -RGC-5H2O2, O2•−, •OHNot SpecifiedSignificantly decreased radical generation[3]
Curcumin ----Increases SOD and glutathione (B108866) levels[1]

Table 3: Anti-Apoptotic Effects

CompoundAssayTarget ProteinCell LineNeurotoxinConcentration RangeResults (e.g., % inhibition of caspase-3, change in Bcl-2/Bax ratio)
Ginsenoside Rg1 Western BlotBcl-2/Bax-Rotenone (B1679576)Not SpecifiedIncreased Bcl-2/Bax ratio, inhibited cytochrome c release[7]
Caspase-3 activityCaspase-3-Isoflurane20 mg/kg (in vivo)Significantly reduced caspase-3 activity[8]
Caffeic Acid -----Data not readily available in comparable format
Edaravone -Caspase-3Hippocampus/CortexIschemiaNot SpecifiedInhibits cytochrome c release and caspase-3 activation[9]
Curcumin Western BlotBcl-2/Bax, Cleaved Caspase-3bEnd.3, HT22OGD/RNot SpecifiedUpregulated Bcl-2, downregulated Bax and cleaved caspase-3[1]

Table 4: Anti-Inflammatory Effects

CompoundAssayTarget CytokineCell ModelInducerConcentration RangeResults (e.g., % reduction in cytokine levels)
Ginsenoside Rg1 ELISAIL-1β, IL-6Aged rats (in vivo)Isoflurane20 mg/kgSignificantly reduced IL-1β and IL-6 levels[8]
Caffeic Acid -TNF-α, IL-1βMicrogliaLPSNot SpecifiedModulates neuroinflammatory pathways[10]
Edaravone ----Anti-inflammatory properties noted[11]
Curcumin ELISATNF-α, IL-6, IL-1βbEnd.3, HT22OGD/RNot SpecifiedNotably reduced inflammatory cytokine levels[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to assess the neuroprotective potential of the benchmark compounds.

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [12][13][14]

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol Outline:

    • Seed neuronal cells (e.g., PC12, SH-SY5Y) in a 96-well plate and allow them to adhere.

    • Treat the cells with the test compound for a specified duration, followed by exposure to a neurotoxin (e.g., H₂O₂, MPP⁺, glutamate).

    • Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO, acidified isopropanol).

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated) cells.

b) Lactate (B86563) Dehydrogenase (LDH) Assay [15][16][17][18]

This cytotoxicity assay measures the activity of LDH released from damaged cells into the culture medium.

  • Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the medium is proportional to the number of lysed cells.

  • Protocol Outline:

    • Culture neuronal cells in a 96-well plate and treat them with the test compound and neurotoxin as described for the MTT assay.

    • Collect the cell culture supernatant.

    • Add the supernatant to a reaction mixture containing lactate, NAD⁺, and a tetrazolium salt.

    • LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD⁺ to NADH.

    • The NADH then reduces the tetrazolium salt to a colored formazan product.

    • Measure the absorbance of the formazan at a specific wavelength (e.g., 490 nm).

    • Cytotoxicity is calculated as the percentage of LDH release compared to a maximum LDH release control (cells lysed with a detergent).

Oxidative Stress Assays

a) Reactive Oxygen Species (ROS) Detection using DCFH-DA [19][20][21][22]

This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Principle: DCFH-DA is a cell-permeable, non-fluorescent compound. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the amount of intracellular ROS.

  • Protocol Outline:

    • Treat cultured neuronal cells with the test compound and a pro-oxidant stimulus.

    • Load the cells with DCFH-DA (typically 10-20 µM) and incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

b) Superoxide (B77818) Dismutase (SOD) Activity Assay [23][24][25][26][27]

This assay measures the activity of the antioxidant enzyme SOD, which catalyzes the dismutation of superoxide radicals.

  • Principle: The assay often utilizes a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detection agent that reacts with superoxide to produce a colored product. SOD in the sample will compete for the superoxide radicals, thereby inhibiting the colorimetric reaction. The degree of inhibition is proportional to the SOD activity.

  • Protocol Outline:

    • Prepare cell lysates from treated and control neuronal cells.

    • Add the cell lysate to a reaction mixture containing a superoxide-generating system and a detection agent (e.g., WST-1).

    • Incubate the reaction and then measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of inhibition of the colorimetric reaction to determine SOD activity, often expressed as units/mg of protein.

Apoptosis Assays

a) Caspase-3 Activity Assay [28][29][30][31][32]

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Principle: The assay uses a synthetic peptide substrate that is specifically cleaved by active caspase-3. The substrate is conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule. Cleavage of the substrate releases the reporter, which can be quantified.

  • Protocol Outline:

    • Prepare cell lysates from treated and control neuronal cells.

    • Add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).

    • Incubate the reaction at 37°C.

    • Measure the absorbance (for pNA) or fluorescence (for AMC) using a microplate reader.

    • The caspase-3 activity is proportional to the signal generated.

b) Western Blot for Bcl-2 and Bax [8][32][33][34]

This technique is used to determine the relative protein levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against Bcl-2 and Bax. The ratio of Bax to Bcl-2 is often used as an indicator of the cell's susceptibility to apoptosis.

  • Protocol Outline:

    • Extract total protein from treated and control neuronal cells.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for Bcl-2 and Bax.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Quantify the band intensities and calculate the Bax/Bcl-2 ratio, often normalizing to a loading control like β-actin.

Neuroinflammation Assay

a) ELISA for TNF-α and IL-1β [35][36][37]

This immunoassay is used to quantify the concentration of the pro-inflammatory cytokines TNF-α and IL-1β in cell culture supernatants or cell lysates.

  • Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the capture antibody. A detection antibody, also specific for the cytokine but conjugated to an enzyme, is then added. Finally, a substrate for the enzyme is added, and the resulting color change is measured. The intensity of the color is proportional to the concentration of the cytokine.

  • Protocol Outline:

    • Collect cell culture supernatants from treated and control microglia or other relevant cell types.

    • Add the samples and standards to the wells of the antibody-coated microplate.

    • Incubate to allow the cytokine to bind to the capture antibody.

    • Wash the plate and add the enzyme-conjugated detection antibody.

    • Incubate and wash again.

    • Add the substrate solution and incubate until a color develops.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentration in the samples based on the standard curve.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of these compounds are mediated through the modulation of various intracellular signaling pathways. Understanding these pathways is key to elucidating their mechanisms of action and identifying potential therapeutic targets.

Nrf2/HO-1 Pathway: The Master Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a critical cellular defense mechanism against oxidative stress.

Nrf2_HO1_Pathway ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Compound Neuroprotective Compound (e.g., Caffeic Acid, Curcumin) Compound->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 promotes degradation Nrf2_n Nrf2 (nucleus) Nrf2->Nrf2_n translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to HO1 HO-1 ARE->HO1 activates transcription Antioxidant_Enzymes Other Antioxidant Enzymes (e.g., SOD, GPx) ARE->Antioxidant_Enzymes activates transcription Neuroprotection Neuroprotection HO1->Neuroprotection Antioxidant_Enzymes->Neuroprotection

Caption: The Nrf2/HO-1 antioxidant signaling pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or certain neuroprotective compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This initiates the transcription of a battery of antioxidant and cytoprotective genes, including HO-1, SOD, and GPx, thereby bolstering the cell's defense against oxidative damage.

PI3K/Akt Pathway: A Pro-Survival Cascade

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, proliferation, and growth.

PI3K_Akt_Pathway Growth_Factor Growth Factors / Neuroprotective Compound (e.g., Ginsenoside Rg1) Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor activates PI3K PI3K Receptor->PI3K recruits and activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PIP2->PI3K pAkt p-Akt (active) PIP3->pAkt activates Akt Akt (inactive) Bad Bad pAkt->Bad phosphorylates and inactivates Bcl2 Bcl-2 Bad->Bcl2 inhibits Caspase9 Caspase-9 Bcl2->Caspase9 inhibits Cell_Survival Cell Survival Bcl2->Cell_Survival Apoptosis Apoptosis Caspase9->Apoptosis

Caption: The PI3K/Akt pro-survival signaling pathway.

Activation of receptor tyrosine kinases by growth factors or certain neuroprotective compounds like Ginsenoside Rg1 leads to the recruitment and activation of PI3K. PI3K then phosphorylates PIP2 to generate PIP3, which in turn activates the serine/threonine kinase Akt. Activated Akt (p-Akt) phosphorylates and inactivates several pro-apoptotic proteins, such as Bad, thereby promoting cell survival by preventing the inhibition of anti-apoptotic proteins like Bcl-2.

NF-κB Pathway: The Inflammatory Response Regulator

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in regulating the inflammatory response.

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK activates Compound Neuroprotective Compound (e.g., Curcumin) Compound->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB degrades, releasing NFkB_IkB NF-κB-IκBα (inactive complex) NFkB_n NF-κB (nucleus) NFkB->NFkB_n translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β) NFkB_n->Inflammatory_Genes activates transcription Inflammation Neuroinflammation Inflammatory_Genes->Inflammation

Caption: The NF-κB inflammatory signaling pathway.

In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by inflammatory signals, the IKK complex is activated and phosphorylates IκBα, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, such as TNF-α and IL-1β, and initiates their transcription. Neuroprotective compounds like Curcumin can inhibit this pathway, thereby reducing neuroinflammation.

Experimental Workflow for In Vitro Neuroprotection Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of potential neuroprotective compounds.

Experimental_Workflow Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, PC12) Compound_Treatment Treatment with Test Compound Cell_Culture->Compound_Treatment Toxin_Exposure Induction of Neurotoxicity (e.g., H2O2, MPP+, Glutamate) Compound_Treatment->Toxin_Exposure Viability_Assay Cell Viability Assays (MTT, LDH) Toxin_Exposure->Viability_Assay Mechanism_Assays Mechanistic Assays Toxin_Exposure->Mechanism_Assays Data_Analysis Data Analysis and Comparison Viability_Assay->Data_Analysis ROS_Assay Oxidative Stress (ROS, SOD) Mechanism_Assays->ROS_Assay Apoptosis_Assay Apoptosis (Caspase-3, Bcl-2/Bax) Mechanism_Assays->Apoptosis_Assay Inflammation_Assay Inflammation (TNF-α, IL-1β) Mechanism_Assays->Inflammation_Assay ROS_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Inflammation_Assay->Data_Analysis

Caption: General workflow for in vitro neuroprotection assays.

Conclusion

While direct experimental evidence for the neuroprotective potential of this compound is currently lacking, the data from its constituent moieties, Dammarenediol II (as represented by ginsenosides) and caffeic acid, suggest a promising multi-target profile. This includes the potential to mitigate oxidative stress, reduce neuroinflammation, and inhibit apoptotic pathways.

Compared to the established neuroprotective agents Edaravone and Curcumin, and the related ginsenoside Rg1, this compound is theoretically poised to offer a synergistic combination of their beneficial effects. The dammarane (B1241002) scaffold may provide a backbone for interaction with cellular membranes and signaling proteins, while the caffeoyl group contributes potent antioxidant and anti-inflammatory properties.

Further in-depth experimental investigation is imperative to validate these inferred properties and to fully characterize the neuroprotective profile of this compound. The experimental protocols and comparative data presented in this guide provide a robust framework for such future research, which will be crucial in determining its potential as a novel therapeutic agent for neurodegenerative diseases.

References

Safety Operating Guide

Proper Disposal of Dammarenediol II 3-O-caffeate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Given the absence of specific hazard data for Dammarenediol II 3-O-caffeate, researchers should handle this compound with a high degree of caution. While related dammarane-type triterpenoids have shown cytotoxic activity against certain cancer cell lines, some studies also suggest they are relatively safe for normal cell lines. Nevertheless, it is best practice to minimize exposure.

Personal Protective Equipment (PPE) before handling:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles should be worn at all times.

  • Lab Coat: A standard laboratory coat is required to protect from potential skin contact.

Step-by-Step Disposal Procedure

The following procedure is based on general guidelines for the disposal of chemical waste.

1. Waste Identification and Classification:

  • Since the specific hazards are unknown, this compound waste should be classified as "Hazardous Chemical Waste."

  • This applies to the pure compound, solutions containing the compound, and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves).

2. Waste Segregation:

  • Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.

  • It should be segregated as a non-halogenated organic solid or solution.

3. Waste Collection and Containerization:

  • Solid Waste:

    • Collect pure this compound and contaminated solids (e.g., weighing paper, gloves) in a designated, leak-proof, and sealable container.

    • The container must be compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) container is a suitable choice.

  • Liquid Waste:

    • If this compound is in a solvent, collect it in a separate, sealed, and leak-proof container intended for liquid chemical waste.

    • Ensure the container is chemically compatible with the solvent used.

    • Do not fill liquid waste containers to more than 80% capacity to allow for vapor expansion.

4. Labeling of Waste Containers:

  • Proper labeling is a critical step for ensuring safe handling and disposal.

  • All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." For mixtures, list all constituents and their approximate concentrations.

    • The date when the waste was first added to the container.

    • The name and contact information of the principal investigator or responsible person.

    • The laboratory room number.

5. Storage of Chemical Waste:

  • Store waste containers in a designated, well-ventilated, and secure area.

  • Ensure that incompatible waste types are stored separately.

  • Secondary containment (e.g., a larger, chemically resistant bin) is highly recommended to contain any potential leaks or spills.

6. Arranging for Waste Pickup:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Follow their specific procedures for requesting a pickup, which may involve online forms or direct contact.

Quantitative Data and Procedural Summary

The following table summarizes the key operational parameters for the disposal of this compound.

ParameterGuidelineRationale
Waste Classification Hazardous Chemical WasteLack of specific hazard data necessitates a cautious approach.
Container Type Chemically compatible, sealed, leak-proofPrevents spills and exposure. HDPE is a common choice.
Liquid Container Fill Level Max 80% of capacityAllows for vapor expansion and prevents spills.
Labeling Requirement "Hazardous Waste," full chemical name, date, contact infoEnsures proper identification and safe handling by waste management personnel.
Storage Location Designated, secure, well-ventilated areaMinimizes risk of exposure and accidental spills.
EHS Consultation MandatoryEnsures compliance with all institutional and regulatory requirements.

Experimental Protocols Cited

This disposal procedure is based on established best practices for handling chemical waste in a laboratory setting and does not cite specific experimental protocols for this compound. The principles are derived from general chemical safety guidelines provided by academic and research institutions.

Logical Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Start: Have Dammarenediol II 3-O-caffeate Waste Assess Assess Waste Type Start->Assess Solid Solid Waste (Pure compound, contaminated items) Assess->Solid Is it solid? Liquid Liquid Waste (Solutions containing the compound) Assess->Liquid Is it liquid? ContainerizeSolid Place in a labeled, sealed, compatible solid waste container Solid->ContainerizeSolid ContainerizeLiquid Place in a labeled, sealed, compatible liquid waste container (≤ 80% full) Liquid->ContainerizeLiquid Store Store in a designated, secure, and ventilated area with secondary containment ContainerizeSolid->Store ContainerizeLiquid->Store ContactEHS Contact Institutional EHS for Waste Pickup Store->ContactEHS FollowEHS Follow EHS instructions for pickup and disposal ContactEHS->FollowEHS End End: Waste Properly Disposed FollowEHS->End

Safeguarding Researchers: A Comprehensive Guide to Handling Dammarenediol II 3-O-caffeate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Dammarenediol II 3-O-caffeate. All personnel must adhere to these procedures to ensure a safe laboratory environment.

I. Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound:

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn with side-shields to protect against splashes.[2]
Hand Protection Protective GlovesNitrile or neoprene gloves are recommended.[3]
Body Protection Laboratory CoatA clean lab coat or a disposable gown should be worn.[3]
Respiratory Protection RespiratorRecommended when handling the powder form to avoid inhalation.[2]

II. Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical to prevent contamination and accidental exposure.

A. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Ensure an accessible safety shower and eyewash station are nearby.[2]

B. Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by covering surfaces with absorbent, disposable bench paper.

  • Weighing: If working with the solid form, conduct all weighing operations within a chemical fume hood to prevent inhalation of dust particles.

  • Dissolving: this compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1] When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[2] Clean all equipment and the work area.

Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling Don_PPE Don PPE Prep_Workspace Prepare Workspace Don_PPE->Prep_Workspace then Weigh_Solid Weigh Solid in Fume Hood Prep_Workspace->Weigh_Solid proceed to Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution if applicable Clean_Area Clean Work Area & Equipment Weigh_Solid->Clean_Area after experiment Prepare_Solution->Clean_Area after experiment Wash_Hands Wash Hands Clean_Area->Wash_Hands finally

Caption: Step-by-step workflow for safely handling this compound.

III. Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, labeled hazardous waste container.
Liquid Waste Collect in a designated, labeled hazardous waste container compatible with the solvent used.
Contaminated Materials Dispose of items such as gloves, bench paper, and pipette tips in the solid hazardous waste container.

Disposal Workflow:

Disposal_Plan Start Experiment Complete Segregate_Waste Segregate Waste Types Start->Segregate_Waste Solid_Waste Solid Waste (e.g., unused compound) Segregate_Waste->Solid_Waste Liquid_Waste Liquid Waste (e.g., solutions) Segregate_Waste->Liquid_Waste Contaminated_PPE Contaminated Materials (e.g., gloves, paper) Segregate_Waste->Contaminated_PPE Solid_Container Designated Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Container Designated Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Contaminated_PPE->Solid_Container End Arrange for Professional Disposal Solid_Container->End Liquid_Container->End

Caption: Logical flow for the proper disposal of waste generated from handling the compound.

IV. Emergency Procedures

In the event of an emergency, follow these procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

  • Spills: For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, evacuate the area and contact the institution's environmental health and safety department.[2]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.